Product packaging for 2-Methoxy-8-methylquinoline(Cat. No.:CAS No. 885687-65-0)

2-Methoxy-8-methylquinoline

Cat. No.: B1456127
CAS No.: 885687-65-0
M. Wt: 173.21 g/mol
InChI Key: YBPVXEYERZMYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-8-methylquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1456127 2-Methoxy-8-methylquinoline CAS No. 885687-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-9-6-7-10(13-2)12-11(8)9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPVXEYERZMYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682425
Record name 2-Methoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885687-65-0
Record name 2-Methoxy-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-methoxy-8-methylquinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and professionals in drug development. It will explore two principal, field-proven strategies for the synthesis of this target molecule, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the methodologies. The synthesis of the core 8-methylquinoline structure via classical methods such as the Skraup and Doebner-von Miller reactions will be discussed, followed by a detailed exploration of two divergent pathways for the introduction of the 2-methoxy group: the O-methylation of 8-methylquinolin-2(1H)-one and the nucleophilic aromatic substitution of 2-chloro-8-methylquinoline.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. The specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry. The methoxy group at the 2-position can influence the molecule's electronic properties and metabolic stability, while the methyl group at the 8-position can provide steric hindrance and modulate biological interactions. A thorough understanding of its synthesis is therefore crucial for the development of novel therapeutics and functional materials.

Foundational Strategy: Synthesis of the 8-Methylquinoline Core

The initial and critical step in the synthesis of this compound is the construction of the 8-methylquinoline core. Two classical and robust methods for this transformation are the Skraup synthesis and the Doebner-von Miller reaction, both of which utilize o-toluidine as the starting material.

The Skraup Synthesis

The Skraup synthesis is a venerable and widely used method for the preparation of quinolines.[1][2] It involves the reaction of an aromatic amine, in this case, o-toluidine, with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and a dehydrating agent, typically concentrated sulfuric acid.[1][2][3]

Mechanism: The reaction is initiated by the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the o-toluidine to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to yield 8-methylquinoline.[1]

Causality of Experimental Choices: The use of a strong acid is essential for both the dehydration of glycerol and the cyclization step. The oxidizing agent is crucial for the final aromatization to the stable quinoline ring system. While effective, the Skraup synthesis is known for its vigorous and sometimes violent nature, necessitating careful temperature control.[4]

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline

  • In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer, while cooling in an ice bath.

  • Slowly add o-toluidine to the cooled mixture, followed by the addition of an oxidizing agent (e.g., nitrobenzene).

  • Heat the reaction mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source and allow the exothermic reaction to proceed.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • The crude 8-methylquinoline can be isolated by steam distillation and further purified by fractional distillation under reduced pressure.[5]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction offers an alternative and often milder approach to quinoline synthesis.[6][7] This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[6] For the synthesis of 8-methylquinoline, crotonaldehyde can be used as the α,β-unsaturated carbonyl compound, reacting with o-toluidine.

Mechanism: The reaction mechanism is complex and has been a subject of debate. A plausible pathway involves the initial formation of a β-anilino aldehyde via Michael addition. This intermediate can then react with another molecule of the aniline to form a dihydroquinoline intermediate, which is subsequently oxidized to the quinoline.[6]

Causality of Experimental Choices: The use of an acid catalyst is essential to promote both the initial Michael addition and the subsequent cyclization and dehydration steps. The reaction is typically run in a suitable solvent, and the choice of acid can influence the reaction rate and yield.

Experimental Protocol: Doebner-von Miller Synthesis of 8-Methylquinoline

  • To a solution of o-toluidine in a suitable solvent (e.g., ethanol), add an acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid).

  • Slowly add crotonaldehyde to the reaction mixture with stirring.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 8-methylquinoline can be purified by column chromatography or distillation.

Pathway A: O-Alkylation of 8-Methylquinolin-2(1H)-one

This pathway involves the initial conversion of the 8-methylquinoline core to its corresponding 2-hydroxy derivative (which exists in tautomeric equilibrium with 8-methylquinolin-2(1H)-one), followed by O-methylation.

Synthesis of 8-Methylquinolin-2(1H)-one

The synthesis of 8-methylquinolin-2(1H)-one can be achieved through various methods, including the oxidation of 8-methylquinoline or through a Knorr-type synthesis.

Oxidative Approach: Direct oxidation of 8-methylquinoline at the 2-position can be challenging due to the potential for oxidation at other positions. However, specific reagents and conditions can favor the formation of the desired 2-quinolone. One approach involves the formation of the N-oxide of 8-methylquinoline, followed by rearrangement.[8]

Knorr Quinoline Synthesis: A more direct route involves the Knorr quinoline synthesis, which utilizes the condensation of a β-ketoanilide with sulfuric acid.[1] For the synthesis of 8-methylquinolin-2(1H)-one, the corresponding β-ketoanilide derived from o-toluidine would be required.

Experimental Protocol: Synthesis of 8-Methylquinolin-2(1H)-one (Illustrative)

  • Synthesize the N-acetyl-o-toluidide by reacting o-toluidine with acetic anhydride.

  • React the N-acetyl-o-toluidide with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a strong base to form the corresponding β-ketoanilide.

  • Treat the β-ketoanilide with concentrated sulfuric acid and heat to effect cyclization to 8-methylquinolin-2(1H)-one.

  • Carefully pour the reaction mixture onto ice and neutralize to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

O-Methylation of 8-Methylquinolin-2(1H)-one

The final step in this pathway is the O-methylation of the 2-hydroxy group. This is a standard Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Causality of Experimental Choices: The choice of base and methylating agent is crucial for the efficiency of the reaction. Strong bases like sodium hydride or potassium carbonate are commonly used to ensure complete deprotonation of the relatively acidic N-H proton of the quinolinone tautomer, leading to the ambident nucleophile. The choice of solvent can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF often favor O-alkylation.[9][10] Methyl iodide or dimethyl sulfate are common and effective methylating agents.

Experimental Protocol: O-Methylation of 8-Methylquinolin-2(1H)-one

  • To a solution of 8-methylquinolin-2(1H)-one in a dry polar aprotic solvent such as DMF, add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

  • Stir the mixture at room temperature for a period to ensure complete formation of the anion.

  • Cool the mixture again to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway B: Nucleophilic Aromatic Substitution of 2-Chloro-8-methylquinoline

This alternative and often highly efficient pathway involves the synthesis of a 2-chloro-8-methylquinoline intermediate, followed by a nucleophilic aromatic substitution with a methoxide source.

Synthesis of 2-Chloro-8-methylquinoline

There are two primary methods for the synthesis of 2-chloro-8-methylquinoline: direct chlorination of 8-methylquinolin-2(1H)-one or the Vilsmeier-Haack reaction on an appropriate acetanilide.

From 8-Methylquinolin-2(1H)-one: The hydroxyl group of 8-methylquinolin-2(1H)-one can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[11]

Vilsmeier-Haack Reaction: A more direct route from a simpler starting material is the Vilsmeier-Haack reaction.[12][13][14] This reaction involves the treatment of an N-arylacetamide, in this case, N-(o-tolyl)acetamide, with the Vilsmeier reagent (a mixture of POCl₃ and DMF).[14]

Mechanism of Vilsmeier-Haack Reaction: The reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium species. This electrophilic species then attacks the electron-rich aromatic ring of the N-(o-tolyl)acetamide, leading to cyclization and the formation of the 2-chloro-8-methylquinoline product after workup.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-8-methylquinoline

  • Prepare N-(o-tolyl)acetamide by reacting o-toluidine with acetic anhydride.

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dry N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.

  • Slowly add the N-(o-tolyl)acetamide to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture for several hours.[14]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 2-chloro-8-methylquinoline.

Nucleophilic Aromatic Substitution with Methoxide

The final step in this pathway is the displacement of the chloro group at the 2-position of the quinoline ring with a methoxy group. This is a classic nucleophilic aromatic substitution (SNAAr) reaction.

Causality of Experimental Choices: The electron-withdrawing nitrogen atom in the quinoline ring activates the 2- and 4-positions towards nucleophilic attack. The reaction is typically carried out using a strong nucleophile like sodium methoxide in methanol. The use of an alcohol as the solvent also serves as the source of the nucleophile. The reaction may require heating to proceed at a reasonable rate.

Experimental Protocol: Nucleophilic Substitution of 2-Chloro-8-methylquinoline

  • Dissolve 2-chloro-8-methylquinoline in methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield pure this compound.

Comparative Analysis of Synthesis Pathways

FeaturePathway A: O-AlkylationPathway B: Nucleophilic Substitution
Starting Materials o-Toluidine, β-ketoester, methylating agento-Toluidine, acetic anhydride, POCl₃, DMF, sodium methoxide
Number of Steps Typically 3-4 stepsTypically 3 steps
Key Intermediates 8-Methylquinolin-2(1H)-one2-Chloro-8-methylquinoline
Potential Challenges Potential for N- vs. O-alkylation; harsh conditions for Knorr synthesisUse of hazardous reagents (POCl₃); careful control of Vilsmeier-Haack reaction
Overall Yield Can be variable depending on the efficiency of the quinolone formation and alkylation selectivityOften provides good to excellent yields
Scalability May be less straightforward to scale up due to multiple steps and potential for side reactionsThe Vilsmeier-Haack reaction is generally scalable

Visualization of Synthetic Pathways

Pathway A: O-Alkylation of 8-Methylquinolin-2(1H)-one

Pathway_A start o-Toluidine intermediate1 8-Methylquinolin-2(1H)-one start->intermediate1 Knorr Synthesis (or other methods) product This compound intermediate1->product O-Methylation (e.g., CH3I, base)

Caption: Synthetic route to this compound via O-alkylation.

Pathway B: Nucleophilic Aromatic Substitution

Pathway_B start o-Toluidine intermediate1 N-(o-tolyl)acetamide start->intermediate1 Acetylation intermediate2 2-Chloro-8-methylquinoline intermediate1->intermediate2 Vilsmeier-Haack Reaction (POCl3, DMF) product This compound intermediate2->product Nucleophilic Substitution (NaOMe, MeOH)

Caption: Synthetic route via nucleophilic aromatic substitution.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and considerations. The O-alkylation of 8-methylquinolin-2(1H)-one offers a classical approach, while the nucleophilic aromatic substitution of 2-chloro-8-methylquinoline, often accessed via the Vilsmeier-Haack reaction, provides a modern and efficient alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required reagents and reaction conditions. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthesis for their specific needs.

References

An In-depth Technical Guide to 2-Methoxy-8-methylquinoline: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Methoxy-8-methylquinoline (CAS No. 3033-80-5). This quinoline derivative is a valuable building block in medicinal chemistry and materials science, finding applications in the development of novel therapeutic agents and organic electronics.[1]

Chemical Identity and Physicochemical Properties

This compound, also known as 8-methoxyquinaldine, is a solid, colorless compound.[2] It possesses a molecular formula of C₁₁H₁₁NO and a molecular weight of approximately 173.22 g/mol .[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3033-80-5[1][4]
Molecular Formula C₁₁H₁₁NO[1][3]
Molecular Weight 173.22 g/mol [1][3]
Melting Point 122 - 126 °C[1][5]
Boiling Point 286.0 ± 20.0 °C at 760 mmHg[6]
Flash Point 104.9 ± 12.0 °C[6]
Appearance White to almost white powder or crystal[1][5]
pKa Data not available
Solubility Enhanced solubility and reactivity due to the methoxy group.[1] Specific quantitative data in common solvents is not readily available.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient route involves the methylation of 8-methylquinolin-2(1H)-one. This precursor can be synthesized via the Doebner-von Miller reaction.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Doebner-von Miller Reaction: Synthesis of 8-methyl-2-quinolone from o-aminophenol and crotonaldehyde.

  • O-Methylation: Conversion of 8-methyl-2-quinolone to this compound using a suitable methylating agent.

Synthesis_Pathway cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: O-Methylation A o-Aminophenol C 8-Methyl-2-quinolone A->C Acid catalyst (e.g., HCl) Oxidizing agent (e.g., o-nitrophenol) B Crotonaldehyde B->C Acid catalyst (e.g., HCl) Oxidizing agent (e.g., o-nitrophenol) D 8-Methyl-2-quinolone E This compound D->E Base (e.g., K₂CO₃) Solvent (e.g., Acetone) F Methylating agent (e.g., Methyl iodide) F->E Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for similar quinoline syntheses.[7][8]

Step 1: Synthesis of 8-Methyl-2-hydroxyquinoline (Doebner-von Miller Reaction)

  • To a stirred solution of o-aminophenol (0.3 mol) in 150 mL of 18% hydrochloric acid, reflux the mixture.

  • Over a period of 30 minutes, add a mixture of o-nitrophenol (0.1 mol) and crotonaldehyde (0.4 mol) dropwise.

  • Continue refluxing the reaction mixture for an additional 2 hours.

  • After cooling, neutralize the mixture with ammonia water.

  • Extract the product with toluene (4 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield a solid.

  • Purify the crude product by vacuum distillation to obtain 2-methyl-8-hydroxyquinoline.[7][8]

Step 2: Synthesis of this compound (O-Methylation)

  • In a round-bottom flask, dissolve 2-methyl-8-hydroxyquinoline (1 equivalent) in acetone.

  • Add potassium carbonate (2.5 equivalents) to the solution and stir the mixture under a nitrogen atmosphere for 30 minutes at room temperature.

  • Add methyl iodide (2.5 equivalents) dropwise over 5 minutes.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield this compound.

Analytical Characterization

A comprehensive analytical approach is crucial for confirming the identity and purity of synthesized this compound. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxy group.

  • Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm, exhibiting characteristic coupling patterns of a substituted quinoline ring system.

  • Methoxy Protons (-OCH₃): A singlet at approximately 3.9-4.1 ppm.

  • Methyl Protons (-CH₃): A singlet at approximately 2.5-2.7 ppm.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

  • Aromatic Carbons: Multiple signals in the downfield region (110-160 ppm).

  • C2-Carbon (attached to OCH₃): A signal around 160-165 ppm.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, around 20-25 ppm.

NMR_Workflow A Dissolve sample in deuterated solvent (e.g., CDCl₃) B Acquire ¹H NMR spectrum A->B C Acquire ¹³C NMR spectrum A->C D Analyze chemical shifts, multiplicities, and coupling constants B->D C->D E Correlate with predicted spectra for structure confirmation D->E

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3100-3000Aromatic C-HStretch
2960-2850Aliphatic C-H (in CH₃ and OCH₃)Stretch
1600-1450C=C and C=NAromatic ring stretching
1275-1200Aryl-OAsymmetric C-O-C stretch
1075-1020Aryl-OSymmetric C-O-C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 173, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is expected to be initiated by the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 158. Further fragmentation could involve the loss of carbon monoxide (CO) from this fragment to give an ion at m/z = 130. A characteristic M-3 peak, resulting from the loss of three hydrogen atoms from the methoxy group, has been observed in 8-methoxyquinoline derivatives.[4]

Safety and Handling

  • Toxicity: Quinoline derivatives can be harmful if swallowed or in contact with skin.[9]

  • Irritation: May cause skin and serious eye irritation.[9]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use.

Applications

This compound serves as a versatile intermediate in several fields:

  • Pharmaceutical Development: It is a precursor for the synthesis of various pharmaceuticals, including antimicrobial and antimalarial agents.[1]

  • Organic Electronics: Its electronic properties make it a suitable building block for organic light-emitting diodes (OLEDs) and organic solar cells.[1]

  • Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.[1]

References

An In-depth Technical Guide to the Structural Analysis of 2-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring is critical in determining the molecule's pharmacological profile. This guide provides a comprehensive technical overview of the methodologies for the structural analysis of 2-Methoxy-8-methylquinoline, a distinct quinoline derivative.

While direct experimental data for this compound is not extensively available in public literature, this document will serve as a robust framework for researchers. By leveraging established analytical techniques and drawing comparisons with the closely related isomer, 8-Methoxy-2-methylquinoline, and other substituted quinolines, we will outline the necessary steps for unambiguous structural elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices of molecular structural analysis.

Physicochemical Properties: A Comparative Overview

To establish a baseline for analysis, it is instructive to compare the predicted properties of this compound with the known properties of its isomer, 8-Methoxy-2-methylquinoline. The positioning of the methoxy and methyl groups is expected to influence properties such as polarity, and consequently, chromatographic behavior and spectroscopic signatures.

PropertyThis compound (Predicted)8-Methoxy-2-methylquinoline (Experimental/Computed)Basis for Prediction/Reference
Molecular Formula C₁₁H₁₁NOC₁₁H₁₁NO-
Molecular Weight 173.21 g/mol 173.21 g/mol [1]
Appearance Likely a solid at room temperatureSolidGeneral property of similar quinoline derivatives
Melting Point Not available~55-58 °CVaries based on crystal packing and intermolecular forces
Boiling Point Not availableNot available-
Solubility Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol)Soluble in organic solventsPolarity of the molecule

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is essential for the conclusive structural determination of this compound. This typically involves a combination of spectroscopic and spectrometric methods to probe the molecular connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be indispensable.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required to achieve a satisfactory signal-to-noise ratio.

  • 2D NMR Experiments: To definitively assign proton and carbon signals, perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the quinoline ring system and the positions of the substituents.

Predicted NMR Data for this compound

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its isomer and general principles of NMR spectroscopy.

Table: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignmentRationale for Prediction
~2.7s3H8-CH₃The methyl group on the aromatic ring is expected to be in this region.
~4.1s3H2-OCH₃The methoxy group protons will appear as a singlet, with the chemical shift influenced by the electron-withdrawing nitrogen atom.
~7.0-7.8m5HAromatic-HThe protons on the quinoline ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by their electronic environment and proximity to other protons.

Table: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted)AssignmentRationale for Prediction
~188-CH₃The carbon of the methyl group is expected in the aliphatic region.
~532-OCH₃The methoxy carbon will be in this characteristic range.
~115-160Aromatic-CThe nine carbons of the quinoline ring system will have distinct signals in the aromatic region, with the carbon attached to the methoxy group (C2) being significantly downfield.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.[2] EI is a "harder" technique that can induce fragmentation, offering insights into the molecule's structure.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement, which can be used to determine the elemental formula.

  • Tandem MS (MS/MS): To further probe the structure, the molecular ion can be isolated and fragmented. The resulting fragmentation pattern can help to confirm the connectivity of the molecule.

Predicted Mass Spectrometry Data for this compound

m/z (Predicted)IonRationale
173.08[M]⁺Molecular ion peak corresponding to the exact mass of C₁₁H₁₁NO.
174.09[M+H]⁺Protonated molecular ion, expected with ESI.
158[M-CH₃]⁺Loss of a methyl radical from the molecular ion.
145[M-CO]⁺ or [M-C₂H₄]⁺Potential fragmentation pathways involving the loss of carbon monoxide or ethylene.
130[M-CH₃-CO]⁺Subsequent fragmentation after the initial loss of a methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or dissolved in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃)
~1620-1580C=C and C=N stretchQuinoline ring
~1250-1000C-O stretchMethoxy group
~850-750C-H out-of-plane bendAromatic
X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystallization: The primary challenge is to grow a high-quality single crystal of this compound. This can be achieved through various techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent systems should be screened.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and other structural parameters.

Workflow Visualizations

The following diagrams illustrate the general workflows for the key analytical techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve tms Add TMS (Internal Standard) dissolve->tms tube Transfer to NMR Tube tms->tube spectrometer NMR Spectrometer tube->spectrometer h1 ¹H NMR spectrometer->h1 c13 ¹³C NMR spectrometer->c13 twoD 2D NMR (COSY, HSQC, HMBC) spectrometer->twoD process Process Spectra h1->process c13->process twoD->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: General workflow for NMR spectroscopic analysis.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_analysis Data Interpretation sample Sample Solution ionization Ionization Source (ESI or EI) sample->ionization analyzer Mass Analyzer (TOF, Orbitrap) ionization->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum mol_weight Determine Molecular Weight spectrum->mol_weight fragmentation Analyze Fragmentation spectrum->fragmentation formula Confirm Elemental Formula mol_weight->formula

Caption: General workflow for mass spectrometry analysis.

Conclusion

The structural analysis of this compound requires a systematic and multi-technique approach. While direct experimental data is currently sparse, this guide provides a comprehensive framework for its elucidation based on established scientific principles and comparative data from closely related analogues. By following the detailed protocols for NMR, MS, IR, and X-ray crystallography, researchers can confidently determine the precise structure of this and other novel quinoline derivatives. This foundational knowledge is paramount for advancing the understanding of structure-activity relationships and for the rational design of new therapeutic agents.

References

An In-depth Technical Guide to 2-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 2-Methoxy-8-methylquinoline in Chemical Research

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, prized for their versatile biological activities and unique photophysical properties. Within this vast chemical family, substituted quinolines offer a playground for fine-tuning molecular properties. This compound is a distinct isomer in the methoxymethylquinoline series, where the precise placement of the methoxy and methyl groups on the quinoline ring dictates its chemical reactivity, stereoelectronics, and potential biological interactions.

This guide provides a comprehensive technical overview of this compound, focusing on its core identification, structural characteristics, synthesis pathways, and predicted analytical profile. Acknowledging the specificity of this molecule, this paper will also draw upon established principles and data from closely related structural analogs to provide a robust and scientifically grounded resource for researchers.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible research and regulatory compliance. The Chemical Abstracts Service (CAS) number is a universal and unique identifier for chemical substances.

The definitive CAS Registry Number for this compound is 885687-65-0 .[1][2] It is crucial to distinguish this from its isomers, such as 8-Methoxy-2-methylquinoline (CAS 3033-80-5), as the positional difference of the substituents dramatically alters the compound's properties.[3]

Physicochemical Data Summary

A summary of the key physicochemical properties for this compound is presented below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 885687-65-0--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₁₁H₁₁NO--INVALID-LINK--[1]
Molecular Weight 173.21 g/mol --INVALID-LINK--[1]
MDL Number MFCD16660313--INVALID-LINK--[1]

Part 2: Synthesis Strategies and Methodologies

While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the literature, its structure lends itself to established synthetic routes for quinoline derivatives. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the reaction.

Conceptual Synthesis Workflow

A logical and common approach for synthesizing substituted quinolines like this compound involves the cyclization of an appropriately substituted aniline with a carbonyl compound. The following diagram illustrates a generalized workflow.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Quinoline Ring Formation (e.g., Skraup Synthesis) cluster_2 Phase 3: Product Isolation A 2-Amino-3-methylphenol B Methylation A->B e.g., DMS, K₂CO₃ C 2-Methoxy-3-methylaniline B->C G Cyclization/ Dehydration/ Oxidation C->G D Glycerol D->G E Acid Catalyst (e.g., H₂SO₄) E->G F Oxidizing Agent (e.g., Nitrobenzene) F->G H Reaction Quenching G->H I Extraction H->I J Purification (e.g., Chromatography) I->J K This compound J->K

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Protocol: Modified Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines. A plausible adaptation for this compound is detailed below.

Objective: To synthesize this compound from 2-methoxy-3-methylaniline.

Materials:

  • 2-Methoxy-3-methylaniline (starting material)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Aniline (as a moderator)

  • Ferrous sulfate (to control reaction vigor)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for chromatography)

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. The mixture should be stirred and cooled in an ice bath.

  • Addition of Reactants: To the cooled acid-glycerol mixture, slowly add 2-methoxy-3-methylaniline, followed by a small amount of aniline and ferrous sulfate.

  • Cyclization: Heat the mixture gradually to approximately 130-140°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for 3-4 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and carefully neutralize with a concentrated sodium hydroxide solution until alkaline. This step should be performed in a well-ventilated fume hood due to the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Part 3: Predicted Spectroscopic Profile

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~ 2.6-CH₃ (s, 3H)~ 20-CH₃
~ 4.0-OCH₃ (s, 3H)~ 56-OCH₃
~ 7.0 - 7.6Aromatic-H (m, 4H)~ 115-140Aromatic C-H
~ 8.0Aromatic-H (d, 1H)~ 145-160Aromatic C-N, C-O

Note: Predicted shifts are relative to TMS in CDCl₃. Multiplicity: s = singlet, d = doublet, m = multiplet.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~ 3050-3000C-H stretch (aromatic)
~ 2950-2850C-H stretch (aliphatic -CH₃, -OCH₃)
~ 1600, 1500, 1450C=C and C=N stretching (quinoline ring)
~ 1250-1200C-O-C stretch (aryl ether)
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): m/z ≈ 173.08, corresponding to the molecular weight of C₁₁H₁₁NO.

  • Key Fragmentation: Expect losses of -CH₃ (m/z 158) and -OCH₃ (m/z 142) radicals, which are common fragmentation pathways for methyl and methoxy-substituted aromatic compounds.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related quinoline derivatives.[5][6][7][8] Quinolines as a class should be handled with care.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Hazard Identification (Based on Analogs)
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[8]

The following diagram outlines the standard response protocol in case of accidental exposure.

G cluster_exposure cluster_actions cluster_followup Exposure Accidental Exposure to This compound Skin Skin Contact: Wash with soap & water. Exposure->Skin Eyes Eye Contact: Rinse with water for 15 min. Exposure->Eyes Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical SDS Provide SDS/Compound Info to Medical Personnel Medical->SDS

Caption: Emergency response workflow for accidental exposure.

Conclusion

This compound (CAS 885687-65-0) is a valuable, yet specific, member of the quinoline family. This guide has provided a foundational technical overview, from its core identification to synthesis strategies and predicted analytical data, to empower researchers in their work. While leveraging data from analogous structures is a scientifically sound approach in the absence of direct experimental reports, it remains imperative for researchers to perform their own analytical characterization to validate the identity and purity of their materials. The methodologies and data presented herein serve as a robust starting point for the safe and effective use of this compound in pioneering research and development.

References

An In-depth Technical Guide to the Commercial Availability of 2-Methoxy-8-methylquinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Methoxy-8-methylquinoline is a key structural motif in various pharmacologically active compounds and a valuable building block in organic synthesis. Its preparation relies on the strategic selection of a synthetic pathway, which is often dictated by the commercial availability, cost, and scalability of its precursors. This guide provides a comprehensive analysis of the commercially available starting materials for the synthesis of this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Strategic Synthesis Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve the formation of the quinoline core followed by functional group interconversion, or the direct construction of the substituted quinoline ring. The choice of pathway is critically dependent on the accessibility of key precursors. This guide will focus on three primary, commercially viable routes.

Synthesis_Pathways cluster_route1 Route 1: From 2-Chloro-8-methylquinoline cluster_route2 Route 2: From 8-Methylquinolin-2(1H)-one cluster_route3 Route 3: From 2,8-Dimethylquinoline A 2-Chloro-8-methylquinoline B This compound A->B Sodium Methoxide C 8-Methylquinolin-2(1H)-one D 2-Chloro-8-methylquinoline C->D POCl3 E This compound D->E Sodium Methoxide F 2,8-Dimethylquinoline G 2,8-Dimethylquinoline N-oxide F->G m-CPBA H 8-Methylquinolin-2(1H)-one G->H Acetic Anhydride I 2-Chloro-8-methylquinoline H->I POCl3 J This compound I->J Sodium Methoxide

Figure 1: Primary synthetic pathways to this compound.

Route 1: The Most Direct Approach via 2-Chloro-8-methylquinoline

This is the most straightforward and often preferred route due to its high efficiency and the commercial availability of the key precursor, 2-chloro-8-methylquinoline. The conversion is a simple nucleophilic aromatic substitution reaction.

Commercial Availability of 2-Chloro-8-methylquinoline

2-Chloro-8-methylquinoline is readily available from several chemical suppliers, making it an attractive starting material for both laboratory-scale synthesis and larger-scale production.

SupplierPurityCAS Number
BiosynthVaries4225-85-8[1]
Santa Cruz BiotechnologyVaries73568-26-0 (derivative)[2]
Biotuva Life Sciences97%4225-85-8[3]
Fisher Scientific98%4225-85-8[4]
ParchemVaries73568-26-0 (derivative)[5]
Chem-ImpexVaries73568-26-0 (derivative)[6]

Note: Some suppliers list the 3-carboxaldehyde derivative. It is crucial to verify the exact specifications with the supplier.

Experimental Protocol: Synthesis of this compound from 2-Chloro-8-methylquinoline

This protocol is adapted from a similar methylation of a hydroxyl group on a quinoline core, which follows the same chemical principles.[7][8]

  • Reaction Setup: To a solution of 2-chloro-8-methylquinoline (1.0 eq) in anhydrous methanol (10 mL/mmol of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium methoxide (1.5 eq, 25% solution in methanol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Route 2: A Two-Step Synthesis from 8-Methylquinolin-2(1H)-one

Commercial Availability of 8-Methylquinolin-2(1H)-one

This precursor is available from a more limited number of suppliers, but can be sourced for research and development purposes.

SupplierPurityCAS Number
Key Organicsmin 98%4053-36-5[9]
Experimental Protocol: Synthesis of this compound from 8-Methylquinolin-2(1H)-one

This two-step process involves the chlorination of the 2-quinolone followed by methoxylation.

Step 1: Synthesis of 2-Chloro-8-methylquinoline

This protocol is based on the general principle of converting 2-quinolones to 2-chloroquinolines using phosphoryl chloride (POCl₃).[10]

  • Reaction Setup: In a fume hood, carefully add 8-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphoryl chloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-8-methylquinoline, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

Follow the protocol described in Route 1 .

Route 3: A Multi-step Approach from 2,8-Dimethylquinoline

This route is more elaborate but can be advantageous if 2,8-dimethylquinoline is a more accessible or cost-effective starting material. This pathway involves an oxidation-rearrangement sequence to form the 2-quinolone intermediate.

Commercial Availability of 2,8-Dimethylquinoline

2,8-Dimethylquinoline is available from several suppliers.

SupplierPurityCAS Number
Sigma-AldrichVaries1463-17-8
Chemsrc.com (multiple suppliers)Varies1463-17-8[11]
ESSLABVariesNot specified[12]
Experimental Protocol: Synthesis of this compound from 2,8-Dimethylquinoline

This multi-step synthesis requires careful execution of each step.

Step 1: Synthesis of 2,8-Dimethylquinoline N-oxide

  • Reaction Setup: Dissolve 2,8-dimethylquinoline (1.0 eq) in dichloromethane (15 mL/mmol) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the N-oxide, which can be used directly in the next step.

Step 2: Synthesis of 8-Methylquinolin-2(1H)-one

  • Reaction Setup: In a fume hood, dissolve the crude 2,8-dimethylquinoline N-oxide (1.0 eq) in acetic anhydride (10 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of ice and water. Stir until the excess acetic anhydride is hydrolyzed.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain 8-methylquinolin-2(1H)-one.

Step 3 & 4: Synthesis of this compound

Follow the protocols described in Route 2 .

Alternative Precursors and Synthetic Strategies

For researchers interested in developing novel synthetic routes, other precursors can be considered, although their commercial availability might be more limited.

  • 8-Methylquinoline: This can be synthesized via the Skraup or Doebner-von Miller reactions from 2-methylaniline.[13][14][15][16][17][18][19] 8-Methylquinoline is also commercially available from suppliers like Sigma-Aldrich.[20][21] Subsequent functionalization at the 2-position would be required.

  • 8-Hydroxy-2-methylquinoline: This compound is commercially available and could potentially be a precursor, although it would require protection of the hydroxyl group, functionalization at the 2-position, and subsequent methylation.[22][23][24][25][26]

Conclusion

The synthesis of this compound is highly achievable through multiple synthetic pathways, with the choice of route being heavily influenced by the commercial availability and cost of the precursors. The most direct and efficient method commences with the commercially accessible 2-chloro-8-methylquinoline. However, viable multi-step alternatives from 8-methylquinolin-2(1H)-one or 2,8-dimethylquinoline provide flexibility for researchers and drug development professionals. The detailed protocols and supplier information provided in this guide serve as a practical resource for the successful synthesis of this important chemical entity.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Quinoline Derivative

In the vast landscape of heterocyclic chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous synthetic and natural products with profound biological and material properties. Within this family, 2-Methoxy-8-methylquinoline emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique substitution pattern—a methoxy group at the 2-position and a methyl group at the 8-position—imparts a distinct combination of electronic and steric properties, rendering it a versatile building block for a multitude of applications. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential research applications of this compound, offering a roadmap for its effective utilization in the modern laboratory.

The strategic placement of the electron-donating methoxy group and the methyl group on the quinoline ring system influences the molecule's reactivity, solubility, and biological interactions. These characteristics make this compound an attractive precursor and active agent in fields ranging from medicinal chemistry to materials science. This guide will delve into the practical aspects of working with this compound, supported by established scientific principles and methodologies.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is paramount for its successful application. While extensive experimental data for this compound is not always readily available in consolidated form, a compilation of known and predicted properties provides a solid foundation for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO--INVALID-LINK--[1]
Molecular Weight 173.21 g/mol --INVALID-LINK--[1]
CAS Number 3033-80-5--INVALID-LINK--[1]
Appearance Not explicitly stated, likely a solidInferred from related compounds
Melting Point Not explicitly stated
Boiling Point Not explicitly stated
Solubility The methoxy group is noted to enhance solubility.--INVALID-LINK--
pKa Data available in the IUPAC Digitized pKa Dataset.--INVALID-LINK--[1]

Synthesis of this compound: A Practical Approach

While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for researchers who may need to produce derivatives or scale up production.[2] A common synthetic route involves the methylation of the corresponding hydroxyquinoline.

Conceptual Synthesis Workflow

Synthesis_Workflow Start 8-Hydroxy-2-methylquinoline (Precursor) Reaction Reaction Mixture Start->Reaction Methylation Methylation Reaction (e.g., Dimethyl sulfate, Methyl iodide) Methylation->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Methylation of 8-Hydroxy-2-methylquinoline

This protocol is a generalized procedure based on standard methylation reactions of hydroxyquinolines.

  • Preparation: To a solution of 8-hydroxy-2-methylquinoline (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.2 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methoxy protons, as well as distinct aromatic protons of the quinoline ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as C-O and C-H bonds.

Potential Research Applications of this compound

The unique structural features of this compound make it a valuable tool in several areas of scientific research.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The quinoline scaffold is a well-established pharmacophore, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[3] this compound serves as a key precursor in the synthesis of more complex, biologically active molecules. Its methoxy group can be a site for further functionalization, such as demethylation to reveal a reactive hydroxyl group, or it can influence the electronic properties of the quinoline ring, guiding subsequent reactions.[3] Similarly, in agricultural chemistry, this compound is investigated for its potential in developing novel agrochemicals due to its inherent biological activity.[3]

Development of Novel Fluorescent Probes

Quinoline derivatives are known for their fluorescent properties and are widely used in the development of fluorescent probes for biological imaging.[4] The fluorescence of these compounds can be sensitive to their local environment, making them excellent candidates for sensing metal ions, pH, and viscosity in biological systems.[4][5] this compound can serve as a core structure for the design of new fluorescent probes. The methoxy and methyl groups can be modified to tune the photophysical properties and to introduce specific binding sites for target analytes. The general principle involves a change in fluorescence intensity or a spectral shift upon interaction with the target, often based on mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[5]

Fluorescent_Probe cluster_synthesis Probe Synthesis cluster_application Sensing Application 2M8MQ This compound Modification Chemical Modification (e.g., adding a chelating group) 2M8MQ->Modification Probe Fluorescent Probe Modification->Probe Binding Probe-Analyte Binding Probe->Binding Biological_System Biological System (e.g., Cells, Tissues) Analyte Target Analyte (e.g., Metal Ion) Biological_System->Analyte Analyte->Binding Fluorescence_Change Change in Fluorescence (Signal) Binding->Fluorescence_Change Detection Detection & Imaging Fluorescence_Change->Detection

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methoxy-8-methylquinoline from 8-hydroxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] Specifically, 2-methoxy-8-methylquinoline serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The strategic placement of the methoxy and methyl groups on the quinoline scaffold allows for further chemical modifications, making it a valuable building block for drug discovery and development professionals.[2][3]

This technical guide provides a comprehensive and in-depth protocol for the synthesis of this compound from the readily available precursor, 8-hydroxy-2-methylquinoline. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely adopted method for the formation of ethers.[4][5][6] This document will not only outline the step-by-step procedure but also delve into the underlying chemical principles, safety considerations, and characterization techniques, reflecting field-proven insights and best practices.

Reaction Principle: The Williamson Ether Synthesis

The conversion of 8-hydroxy-2-methylquinoline to this compound is achieved through the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The core principle involves two key steps:

  • Deprotonation: The hydroxyl group (-OH) of 8-hydroxy-2-methylquinoline, being weakly acidic, is deprotonated by a strong base to form a more nucleophilic alkoxide ion. Sodium hydride (NaH) is a common and effective choice for this purpose as it irreversibly deprotonates the alcohol, and the by-product, hydrogen gas, simply bubbles out of the reaction mixture.[7][8][9]

  • Nucleophilic Attack: The resulting alkoxide acts as a potent nucleophile and attacks the electrophilic methyl group of a methylating agent, typically methyl iodide (CH₃I). The iodide ion is an excellent leaving group, facilitating the SN2 displacement and the formation of the desired ether linkage.[4][5]

The choice of a primary alkyl halide like methyl iodide is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reactions that can occur with secondary and tertiary alkyl halides.[4][9]

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products 8-hydroxy-2-methylquinoline 8-Hydroxy-2-methylquinoline intermediate Sodium 8-methylquinolin-2-olate 8-hydroxy-2-methylquinoline->intermediate + NaH NaH Sodium Hydride (NaH) H2 Hydrogen Gas (H₂) CH3I Methyl Iodide (CH₃I) NaI Sodium Iodide (NaI) This compound This compound intermediate->this compound + CH₃I

Caption: Overall reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
8-Hydroxy-2-methylquinolineC₁₀H₉NO159.1974-76266-267Irritant
Sodium Hydride (60% dispersion in mineral oil)NaH24.00800 (dec.)-Flammable, Water-reactive
Methyl IodideCH₃I141.94-6441-43Toxic, Carcinogen, Irritant
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Irritant, Teratogen
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-11634.6Highly Flammable, Peroxide former
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01---
Brine (Saturated NaCl solution)NaCl58.44---
Anhydrous Magnesium SulfateMgSO₄120.371124 (dec.)--
Equipment
  • Round-bottom flasks (two-necked)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves[7]

Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve 8-hydroxy-2-methylquinoline in anhydrous DMF start->dissolve add_NaH Add Sodium Hydride (NaH) portion-wise at 0°C dissolve->add_NaH stir_rt Stir at Room Temperature (30 min) add_NaH->stir_rt cool_zero Cool to 0°C stir_rt->cool_zero add_CH3I Add Methyl Iodide (CH₃I) dropwise cool_zero->add_CH3I warm_rt Warm to Room Temperature and Stir Overnight add_CH3I->warm_rt quench Quench with Water and Extract with Diethyl Ether warm_rt->quench wash Wash Organic Layer with NaHCO₃ and Brine quench->wash dry Dry with Anhydrous MgSO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon. This is crucial to prevent the reaction of sodium hydride with atmospheric moisture.[7]

  • Dissolution: In the flask, dissolve 8-hydroxy-2-methylquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Alkoxide Formation: After the addition of NaH is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide. The solution may become colored.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel over a period of 15-20 minutes.

  • Reaction Progression: Once the addition of methyl iodide is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. This removes any unreacted starting material and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable and water-reactive solid.[7] It should be handled under an inert atmosphere and away from any sources of water or protic solvents.[7] In case of fire, use a Class D fire extinguisher (or dry sand); do NOT use water.[7]

  • Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and a volatile liquid.[10] All manipulations should be performed in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from open flames or sparks.

Characterization and Expected Results

The successful synthesis of this compound should be confirmed by standard analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white solid
Yield Typically 70-90%
Melting Point Approximately 55-58 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (d, 1H), ~7.3-7.5 (m, 3H), ~7.0 (d, 1H), ~4.1 (s, 3H, -OCH₃), ~2.7 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) Characteristic peaks for aromatic carbons, methoxy carbon (~56 ppm), and methyl carbon (~25 ppm)
Mass Spectrometry (EI) m/z: 173.09 (M⁺)

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and instrument used.

Discussion and Mechanistic Insights

The Williamson ether synthesis is a reliable method for preparing ethers, and its application to the synthesis of this compound is generally high-yielding. The choice of DMF as a solvent is strategic; it is a polar aprotic solvent that effectively solvates the sodium cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.[5]

The reaction temperature is a critical parameter. The initial deprotonation is performed at 0°C to control the exothermic reaction and the rate of hydrogen gas evolution. The subsequent methylation is also started at a low temperature to manage the exothermicity of the reaction with the highly reactive methyl iodide. Allowing the reaction to proceed overnight at room temperature ensures it goes to completion.

Purification by column chromatography is essential to remove any unreacted starting material, by-products, and residual mineral oil from the sodium hydride dispersion. The choice of a hexane/ethyl acetate eluent system provides good separation of the relatively nonpolar product from more polar impurities.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from 8-hydroxy-2-methylquinoline via the Williamson ether synthesis. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable chemical intermediate. The provided information on the reaction mechanism, experimental setup, and product characterization is intended to empower users with the knowledge to successfully execute this synthesis and troubleshoot any potential issues.

References

experimental protocol for methylation of 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the O-Methylation of 8-Hydroxyquinoline to Synthesize 8-Methoxyquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

8-Hydroxyquinoline (8HQ) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their potent metal-chelating properties and a wide spectrum of biological activities, including antineurodegenerative, anticancer, and antimicrobial effects.[1][2][3] O-methylation of the phenolic hydroxyl group at the 8-position to yield 8-methoxyquinoline is a critical chemical modification that alters the compound's chelating ability, lipophilicity, and metabolic stability, thereby modulating its biological profile. This application note provides a comprehensive, field-tested protocol for the synthesis of 8-methoxyquinoline from 8-hydroxyquinoline via a Williamson ether synthesis. It includes a detailed explanation of the reaction mechanism, step-by-step experimental procedures, methods for purification and characterization, and critical safety considerations.

Introduction: The Significance of 8-Hydroxyquinoline Methylation

8-Hydroxyquinoline is a privileged scaffold due to the unique spatial arrangement of its phenolic hydroxyl group and the heterocyclic nitrogen atom, which allows it to form stable chelate complexes with a variety of metal ions.[3] This chelating ability is central to many of its biological functions, where it can disrupt metal homeostasis in pathogenic cells or modulate the activity of metalloenzymes.[2][4]

The methylation of the C8-hydroxyl group to form 8-methoxyquinoline is a key derivatization strategy. This transformation replaces the acidic proton with a methyl group, which fundamentally alters the molecule's properties:

  • Elimination of Chelating Activity: The primary metal binding site (the hydroxyl group) is capped, significantly reducing or eliminating the compound's ability to chelate metals. This is useful for creating negative controls in biological assays or for synthesizing derivatives where metal binding is undesirable.

  • Increased Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Metabolic Blocking: The hydroxyl group is a common site for metabolic transformations (e.g., glucuronidation). Methylating this position can block these metabolic pathways, potentially increasing the compound's in vivo half-life.

The resulting compound, 8-methoxyquinoline, serves as a crucial intermediate for the synthesis of more complex derivatives and exhibits its own biological activities, such as antifungal and antibacterial properties.[5]

Reaction Overview and Mechanism

The synthesis of 8-methoxyquinoline from 8-hydroxyquinoline is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group by a mild base to form a phenoxide anion, which then acts as a nucleophile, attacking an electrophilic methyl source (e.g., methyl iodide) in an SN2 reaction.

Overall Chemical Transformation

Overall_Reaction cluster_reactants Reactants cluster_products Products 8HQ 8-Hydroxyquinoline plus1 + 8HQ->plus1 MeI Methyl Iodide MeI->plus1 Base K₂CO₃ (Base) reaction_arrow plus1->reaction_arrow Acetone, Reflux 8MQ 8-Methoxyquinoline plus2 + 8MQ->plus2 Salt KI + KHCO₃ Salt->plus2 Reaction_Mechanism A 1. Deprotonation 8-Hydroxyquinoline + K₂CO₃ B Formation of Nucleophilic Potassium 8-Quinolinolate A->B Base abstracts proton C 2. Nucleophilic Attack (SN2) Quinolinolate attacks Methyl Iodide B->C Nucleophile ready D Product Formation 8-Methoxyquinoline + KI C->D Ether linkage formed, Iodide expelled Experimental_Workflow A 1. Reagent Setup Combine 8HQ, K₂CO₃, MeI in Acetone B 2. Reaction Reflux for 24 hours A->B C 3. Work-up Cool, filter solids, remove solvent B->C D 4. Extraction Dissolve in DCM, wash with NaHCO₃ & Brine C->D E 5. Drying & Isolation Dry with MgSO₄, concentrate to yield crude product D->E F 6. Purification Recrystallize from Methanol E->F G 7. Characterization Analyze by TLC, IR, NMR F->G

References

The Versatile Synthon: A Guide to 2-Methoxy-8-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[1][2] Within this important class of heterocycles, 2-Methoxy-8-methylquinoline emerges as a compound of significant interest. Its unique substitution pattern—a methoxy group at the 8-position and a methyl group at the 2-position—offers orthogonal points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures.[3] The 8-methoxy group not only influences the electronic properties of the aromatic system but also serves as a masked hydroxyl group, a key functional handle in many biologically active 8-hydroxyquinoline derivatives.[4] Concurrently, the 2-methyl group is amenable to a variety of transformations, including deprotonation-alkylation and transition-metal-catalyzed C-H functionalization. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Properties and Spectroscopic Data

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
CAS Number 3033-80-5
Appearance Not specified, likely a solid at room temperature
Solubility Soluble in common organic solvents

Note: As this is a specialized reagent, comprehensive experimental data may be limited. Properties are based on available information and comparison with structurally similar compounds.[3]

I. Synthesis of this compound: A Foundational Protocol

The most common route to this compound involves a two-step process starting from the commercially available 2-methyl-8-hydroxyquinoline. This precursor is first synthesized via a modified Skraup or Doebner-von Miller reaction, followed by methylation of the hydroxyl group.

Step 1: Synthesis of 2-Methyl-8-hydroxyquinoline

The Doebner-von Miller reaction provides a reliable method for constructing the quinoline core.[1][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Protocol 1: Synthesis of 2-Methyl-8-hydroxyquinoline

Materials:

  • o-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • o-Nitrophenol (oxidizing agent)

  • Toluene

  • Anhydrous Sodium Sulfate

  • Ammonia solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend o-aminophenol (0.3 mol) in 150 mL of 18% HCl.

  • Heat the mixture to reflux with stirring.

  • Over a period of 30 minutes, slowly add a solution of o-nitrophenol (0.1 mol) and crotonaldehyde (0.4 mol).

  • Continue refluxing for an additional 2 hours.

  • After cooling to room temperature, neutralize the reaction mixture with an ammonia solution.

  • Extract the product with toluene (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield a crude solid.

  • Purify the crude product by vacuum distillation or recrystallization to obtain 2-methyl-8-hydroxyquinoline.[5]

Step 2: Methylation of 2-Methyl-8-hydroxyquinoline

The hydroxyl group of 2-methyl-8-hydroxyquinoline can be readily methylated to afford the target compound, this compound. This Williamson ether synthesis is a standard and high-yielding transformation.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Methyl-8-hydroxyquinoline

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a solution of 2-methyl-8-hydroxyquinoline (1 equivalent) in acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the methylating agent, dimethyl sulfate or methyl iodide (1.2 equivalents), dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

II. Functionalization of the 2-Methyl Group: A Gateway to Diverse Derivatives

The methyl group at the 2-position of this compound is a key site for derivatization, enabling the introduction of a wide range of functionalities.

A. Deprotonation and Alkylation

The 2-methyl group exhibits sufficient acidity to be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic species that can react with various electrophiles.

Protocol 3: Alkylation of this compound

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired alkyl halide (1.2 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the 2-alkylated quinoline derivative.

B. Oxidation to Carboxylic Acid

The 2-methyl group can be oxidized to a carboxylic acid, providing a versatile handle for further transformations such as amide or ester formation. While potent oxidizing agents like potassium permanganate can be aggressive towards the quinoline ring, milder reagents are preferred.[6]

Protocol 4: Oxidation of the 2-Methyl Group

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of dioxane and water.

  • Add selenium dioxide (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and filter to remove selenium byproducts.

  • Concentrate the filtrate under reduced pressure.

  • The crude 8-methoxy-2-quinolinecarboxylic acid can be purified by recrystallization or by conversion to its salt followed by acidification.

III. Transformations Involving the 8-Methoxy Group

The 8-methoxy group can be strategically employed as a protecting group for the corresponding 8-hydroxyquinoline, which is a privileged scaffold in medicinal chemistry due to its metal-chelating properties.

Demethylation to 2-Methyl-8-hydroxyquinoline

Cleavage of the methyl ether is a crucial step to unmask the 8-hydroxyl group. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids.

Protocol 5: Demethylation of this compound

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of BBr₃ in DCM (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methyl-8-hydroxyquinoline.

IV. Application in Cross-Coupling Reactions

While this compound itself is not typically used as a ligand in cross-coupling reactions, its derivatives, particularly those derived from the corresponding 8-hydroxyquinoline, are excellent ligands for various transition metals.[7] The quinoline nitrogen and the hydroxyl/alkoxy oxygen can form stable chelate complexes. Furthermore, halogenated derivatives of this compound can serve as substrates in cross-coupling reactions to build more complex molecular frameworks.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_and_Functionalization cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_deprotection Deprotection 2-Methyl-8-hydroxyquinoline 2-Methyl-8-hydroxyquinoline This compound This compound 2-Methyl-8-hydroxyquinoline->this compound Methylation (Protocol 2) 2-Alkylated_Derivative 2-Alkylated_Derivative This compound->2-Alkylated_Derivative Deprotonation & Alkylation (Protocol 3) 8-Methoxy-2-quinolinecarboxylic_acid 8-Methoxy-2-quinolinecarboxylic_acid This compound->8-Methoxy-2-quinolinecarboxylic_acid Oxidation (Protocol 4) 2-Methyl-8-hydroxyquinoline_deprotected 2-Methyl-8-hydroxyquinoline This compound->2-Methyl-8-hydroxyquinoline_deprotected Demethylation (Protocol 5)

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic functionalization at the 2-methyl and 8-methoxy positions provides access to a wide array of substituted quinolines, which are of significant interest in the development of new pharmaceuticals and functional materials. The protocols detailed in this guide offer researchers a practical toolkit for the synthesis and application of this important synthon, paving the way for further innovation in chemical and biomedical sciences.

References

Introduction: Unveiling the Potential of a Substituted Quinoline Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Methoxy-8-methylquinoline in Coordination Chemistry: Synthesis, Complexation, and Catalytic Applications

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and functional materials.[1] Within this family, 8-hydroxyquinoline (8-HQ) is a classic and powerful bidentate chelating agent, forming stable complexes with a vast array of metal ions through its nitrogen and deprotonated hydroxyl group.[2][3] This guide, however, shifts focus to a nuanced analogue: This compound .

The strategic placement of a methoxy group at the 2-position and a methyl group at the 8-position fundamentally alters the ligand's electronic and steric profile compared to 8-HQ. The 8-methyl group introduces significant steric hindrance around the coordinating nitrogen atom, while the 2-methoxy group acts as an electron-donating group, modulating the electronic properties of the quinoline ring. Unlike the anionic bidentate coordination of 8-HQ, this compound typically acts as a neutral monodentate ligand through its nitrogen atom. This unique combination of features makes it an intriguing candidate for applications where fine-tuning of a metal center's environment is critical, particularly in catalysis.[4]

This document serves as a comprehensive technical guide for researchers, providing detailed application notes and protocols for the synthesis of this compound, its coordination to metal centers, and its potential applications, with a focus on palladium-catalyzed cross-coupling reactions.

PART 1: Ligand Synthesis and Characterization

A reliable supply of the ligand is the first step in any coordination chemistry study. While various methods for quinoline synthesis exist, such as the Skraup and Friedlander syntheses, a practical and high-yielding approach for this compound involves the O-methylation of the corresponding 2-quinolone precursor.[5][6]

Protocol 1: Synthesis of this compound

This protocol details the synthesis via O-methylation of 8-methyl-2(1H)-quinolinone. The quinolinone exists in tautomeric equilibrium with its 2-hydroxyquinoline form, but the quinolone is typically the more stable tautomer.[7] The reaction involves deprotonation of the quinolone followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the quinolone, ensuring complete formation of the reactive sodium salt.

  • Methylating Agent (Dimethyl Sulfate): A potent and efficient methylating agent for oxygen and nitrogen nucleophiles. It is used in slight excess to ensure complete conversion.

  • Solvent (DMF): A polar aprotic solvent that readily dissolves the reactants and intermediates and is stable to the reaction conditions.

  • Quenching (Methanol/Water): Methanol is added to quench any unreacted NaH safely, followed by water to precipitate the product and dissolve inorganic byproducts.

Materials:

  • 8-methyl-2(1H)-quinolinone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Carefully wash sodium hydride (1.2 eq) with hexanes under a nitrogen atmosphere to remove the mineral oil, and suspend the washed NaH in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 8-methyl-2(1H)-quinolinone (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Hydrogen gas evolution should be observed.

  • Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by deionized water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G cluster_start Starting Materials cluster_reagents Conditions Quinolinone 8-methyl-2(1H)-quinolinone Deprotonation Deprotonation Quinolinone->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation DMS Dimethyl Sulfate ((CH₃)₂SO₄) Methylation O-Methylation DMS->Methylation Solvent Anhydrous DMF Atmosphere Nitrogen Deprotonation->Methylation Workup Aqueous Workup & Extraction Methylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirmation of the product's identity is crucial. The following table summarizes the expected spectroscopic data based on analyses of structurally similar compounds.[8]

Technique Expected Features Interpretation
¹H NMR δ ~2.7 ppm (s, 3H)δ ~4.1 ppm (s, 3H)δ ~6.8-8.0 ppm (m, 5H)Singlet for the 8-CH₃ group.Singlet for the 2-OCH₃ group.Aromatic protons on the quinoline core.
¹³C NMR δ ~18 ppmδ ~54 ppmδ ~115-165 ppm8-CH₃ carbon.2-OCH₃ carbon.Aromatic and heterocyclic carbons, including the C-O carbon at ~164 ppm.
IR (Infrared) ~2950-3050 cm⁻¹~1620, 1580, 1500 cm⁻¹~1250 cm⁻¹C-H stretching (aromatic and aliphatic).C=C and C=N stretching of the quinoline ring.C-O stretching of the methoxy group.
MS (Mass Spec) M⁺ peak corresponding to C₁₁H₁₁NOMolecular ion peak confirming the mass of the compound (m/z = 173.21).

PART 2: Coordination Chemistry and Complex Synthesis

The coordination behavior of this compound is dominated by its function as a neutral, monodentate N-donor ligand. The steric bulk of the 8-methyl group can influence the geometry of the resulting complex and may limit the number of ligands that can coordinate to a single metal center. This steric hindrance can be advantageous in catalysis, as it can promote the formation of coordinatively unsaturated species that are often the active catalysts.[4]

Caption: Coordination of the ligand to a metal center.

Protocol 2: Synthesis of a Palladium(II) Complex

This protocol provides a general method for synthesizing a representative square-planar palladium(II) complex, cis-dichlorobis(this compound)palladium(II). Such complexes are common precursors in catalysis.[9]

Causality Behind Experimental Choices:

  • Palladium Source: PdCl₂(CH₃CN)₂ is used as a starting material because the acetonitrile ligands are labile and easily displaced by the stronger N-donor quinoline ligand.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to favor the formation of the bis-ligated complex [PdCl₂(L)₂].

  • Solvent (DCM): Dichloromethane is a good solvent for both the palladium precursor and the ligand, and it is relatively non-coordinating, preventing competition with the desired ligand.

  • Purification: The product often precipitates from the reaction mixture upon standing or with the addition of a less polar solvent like hexanes, simplifying purification.

Materials:

  • This compound (the ligand, L)

  • Bis(acetonitrile)palladium(II) dichloride [PdCl₂(CH₃CN)₂]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexanes

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve bis(acetonitrile)palladium(II) dichloride (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve this compound (2.1 eq) in anhydrous DCM.

  • Add the ligand solution dropwise to the stirring palladium solution at room temperature.

  • A color change and/or the formation of a precipitate is typically observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reduce the volume of the solvent under reduced pressure until a precipitate forms.

  • Add anhydrous hexanes to complete the precipitation.

  • Isolate the solid product by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Characterize the complex using NMR, IR, and elemental analysis. The coordination to palladium will typically shift the ¹H NMR signals of the ligand protons, especially those closest to the nitrogen atom.

PART 3: Applications in Homogeneous Catalysis

Palladium complexes bearing N-donor ligands are workhorses in modern organic synthesis, particularly for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[10][11] The electronic and steric properties of this compound make its palladium complexes promising candidates for these transformations.

Application Note: Use in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The catalyst's role is to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

Hypothesized Role of the Ligand:

  • Stabilization: The ligand stabilizes the palladium center throughout the catalytic cycle.

  • Modulation of Reactivity: The electron-donating methoxy group can increase the electron density on the palladium center, which may facilitate the initial oxidative addition step.[4]

  • Steric Control: The bulky 8-methyl group can promote the final reductive elimination step by creating a sterically crowded environment around the metal, favoring the release of the product. It can also help prevent the formation of inactive palladium black.

Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for testing the catalytic activity of the synthesized palladium complex.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • [PdCl₂(L)₂] complex (0.5 - 2 mol%)

  • Solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 4:1)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube, add the aryl bromide, arylboronic acid, base, and the palladium catalyst.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

G Start Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst Degas Degas and Add Solvent Start->Degas Heat Heat Reaction (e.g., 80-100 °C) Degas->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Quench Aqueous Workup & Extraction Monitor->Quench Reaction Complete Purify Column Chromatography Quench->Purify Product Biaryl Product Purify->Product

Caption: Experimental workflow for a catalytic cross-coupling reaction.

Conclusion

This compound represents a departure from classical quinoline ligands like 8-HQ. Its identity as a neutral, monodentate N-donor, combined with specific steric and electronic features, makes it a valuable tool for the coordination chemist. The protocols provided herein offer a clear pathway for its synthesis and incorporation into metal complexes. The true potential of this ligand lies in its ability to fine-tune the properties of a metal center, offering opportunities to develop novel catalysts with enhanced activity, selectivity, and stability for important organic transformations. Its exploration could pave the way for more efficient synthetic routes in academic research and drug development.

References

The Emerging Role of 2-Methoxy-8-methylquinoline in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The unique electronic properties and the ability of the quinoline nucleus to serve as a versatile pharmacophore have driven extensive research into the synthesis and biological evaluation of novel analogs. This guide focuses on a specific, yet promising derivative: 2-Methoxy-8-methylquinoline . While direct and extensive literature on this particular molecule is emerging, its structural similarity to well-studied quinoline analogs suggests significant potential in various therapeutic areas. This document serves as a comprehensive resource for researchers, providing insights into its synthesis, potential applications, and detailed protocols for its evaluation.

Synthetic Pathways to this compound and Its Analogs

The synthesis of quinoline derivatives can be achieved through several classic and modern organic chemistry reactions. For this compound, a plausible and efficient synthetic route can be adapted from established methodologies such as the Doebner-von Miller reaction or through the modification of commercially available precursors. A generalized synthetic workflow is presented below.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions cluster_2 Final Product 2-Amino-m-cresol 2-Amino-m-cresol Doebner-von_Miller_Reaction Doebner-von_Miller_Reaction 2-Amino-m-cresol->Doebner-von_Miller_Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Doebner-von_Miller_Reaction 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-methylquinoline Doebner-von_Miller_Reaction->8-Hydroxy-2-methylquinoline Methylation Methylation 8-Hydroxy-2-methylquinoline->Methylation This compound This compound Methylation->this compound

Caption: A plausible synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 2-amino-m-cresol.

Step 1: Synthesis of 8-Hydroxy-2-methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-m-cresol (1 equivalent).

  • Reagent Addition: Slowly add a solution of hydrochloric acid, followed by the dropwise addition of crotonaldehyde (2 equivalents) while stirring vigorously.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 8-hydroxy-2-methylquinoline.

Step 2: Methylation of 8-Hydroxy-2-methylquinoline

  • Reaction Setup: Dissolve 8-hydroxy-2-methylquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base like potassium carbonate (1.5 equivalents) to the solution and stir.

  • Methylating Agent: Slowly add a methylating agent, for example, methyl iodide (1.2 equivalents), to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography.

Anticipated Applications in Medicinal Chemistry

Based on the biological activities of structurally similar quinoline derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[1] For instance, the closely related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has shown remarkable cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[3][4] This suggests that the this compound scaffold could serve as a valuable pharmacophore for the development of novel anticancer agents.

Quantitative Data on Related Anticancer Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.35[3]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal)0.54[3]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.33[5]
Protocol 2: Evaluation of Anticancer Activity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of a compound.[6]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Anticancer_Evaluation_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with this compound Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 Value MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating anticancer activity.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents.[7] The structurally related 2-chloro-8-methoxy-3-methylquinoline has demonstrated potential antimicrobial and antitumor properties.[8] Furthermore, 8-methoxy-2-methylquinoline itself is noted for its antimicrobial properties.[9] This suggests that this compound could be effective against a range of bacterial and fungal pathogens.

Quantitative Data on Related Antimicrobial Quinoline Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
A new 8-hydroxyquinoline derivative (PH176)MRSA16-32[10]
Quinoline-2-one derivative (6c)MRSA0.75[11]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, such as Mueller-Hinton Broth, to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Potential

Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases.[12] This is often attributed to their antioxidant properties and their ability to modulate key enzymes involved in neurodegeneration. While direct evidence for this compound is lacking, its precursor, 8-methoxy-2-methylquinoline, is utilized in the synthesis of pharmaceuticals targeting neurological disorders.[9] This suggests that the core structure may possess neuroprotective activities worth investigating.

Proposed Mechanism of Action: A Multi-Target Approach

The diverse biological activities of quinoline derivatives often stem from their ability to interact with multiple cellular targets. For this compound, a plausible mechanism of action, particularly in cancer, could involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the robust evidence from structurally related compounds, it holds significant potential for development as an anticancer, antimicrobial, and possibly a neuroprotective agent. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the biological activities of this compound. Future research should focus on the comprehensive screening of this compound against a wide range of cancer cell lines and microbial strains, elucidation of its precise mechanism of action, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

Navigating the Nucleophilic Substitution Landscape of Quinoline Rings: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a myriad of bioactive compounds and functional materials.[1][2] The strategic functionalization of this privileged heterocycle via nucleophilic substitution is a critical endeavor for researchers aiming to modulate pharmacological profiles and material properties. This in-depth guide provides a comprehensive overview of the principles and detailed protocols for achieving nucleophilic substitution on quinoline rings, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven insights to navigate the subtleties of quinoline reactivity.

The Electronic Landscape of Quinoline: A Tale of Two Rings

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic landscape. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is the primary site for nucleophilic attack.[3][4] In contrast, the benzene ring is more susceptible to electrophilic substitution.[4][5]

Resonance analysis reveals that the C2 and C4 positions of the pyridine ring bear a partial positive charge, rendering them the most electrophilic centers and, consequently, the most favorable sites for nucleophilic attack.[3][6][7] This inherent reactivity dictates the regioselectivity of many nucleophilic substitution reactions on the quinoline core.

I. Classical Nucleophilic Aromatic Substitution (SNAr) on Haloquinolines

The most conventional approach to introducing nucleophiles onto the quinoline ring is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway necessitates the presence of a good leaving group, typically a halogen, at an activated position (C2 or C4). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate.[8] The electron-withdrawing nature of the quinoline nitrogen is crucial for stabilizing this intermediate, thereby facilitating the reaction.[8]

Causality Behind Experimental Choices in SNAr Reactions:
  • Leaving Group: The nature of the leaving group is paramount. Halogens are the most common, with the order of reactivity generally being F > Cl > Br > I for the rate-determining addition step. However, the ease of C-X bond cleavage in the elimination step can sometimes alter this trend.

  • Position of the Leaving Group: The C4 position is often slightly more reactive than the C2 position towards nucleophilic attack.[8]

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Aprotic polar solvents are typically preferred as they can solvate the cation without deactivating the nucleophile.

  • Temperature: While more reactive than their benzene counterparts, haloquinolines often require elevated temperatures to drive the reaction to completion.[9]

Visualizing the SNAr Mechanism:

SNAr_Mechanism Start Haloquinoline (at C4) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by N) Start->Intermediate Addition Product 4-Substituted Quinoline + Halide (X⁻) Intermediate->Product Elimination

Caption: The addition-elimination mechanism of SNAr on a 4-haloquinoline.

Application Protocol 1: Synthesis of 4-Aminoquinolines via SNAr

This protocol details the synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines, a common transformation in the synthesis of antimalarial drugs.[10][11][12][13]

Materials:

  • 4,7-dichloroquinoline

  • Appropriate primary or secondary amine (e.g., N,N-diethylethylenediamine)

  • Phenol (as solvent and catalyst) or an inert solvent like DMSO[10]

  • Base (e.g., K₂CO₃, if necessary)[11]

Procedure (Conventional Heating):

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and phenol (used in excess as a solvent).

  • Heat the mixture to 120-130 °C to melt the phenol and dissolve the starting material.

  • Add the desired amine (1.2-1.5 eq) dropwise to the hot solution.

  • Maintain the reaction at 120-130 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a solution of 10% aqueous sodium hydroxide to neutralize the phenol and precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-aminoquinoline derivative.

Procedure (Microwave-Assisted): [10]

  • In a microwave-safe vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.5 eq), and a suitable solvent such as DMSO.[10]

  • If the amine is used as a hydrochloride salt, add a base like sodium hydroxide.[10]

  • Seal the vial and heat in a microwave reactor at 140-180 °C for 20-30 minutes.[10]

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify as described above.

SubstrateNucleophileConditionsYield (%)Reference
4,7-dichloroquinolineVarious alkylaminesMicrowave, DMSO, 140-180 °C, 20-30 min80-95[10]
4,7-dichloroquinolineAnilinesMicrowave, DMSO, NaOH, 180 °C, 30 min~85[10]
4-chloro-7-(trifluoromethyl)quinolineN-methylated chiral aminesMicrowave, Phenol, 145 °C, 30 minGood[13]
4,7-dichloroquinolineDiaminoalkanesConventional, THF, K₂CO₃, rt, 48hGood[11]

II. The Chichibabin Reaction: Direct Amination of the Quinoline Ring

The Chichibabin reaction is a classic method for the direct amination of electron-deficient heterocycles, including quinoline.[14][15] It involves the reaction of quinoline with sodium amide (NaNH₂) or potassium amide (KNH₂) to introduce an amino group, typically at the C2 position.[5][15] This reaction is a formal nucleophilic substitution of a hydride ion (H⁻), which is a poor leaving group. The reaction is driven forward by the formation of hydrogen gas.[15]

Causality Behind Experimental Choices in the Chichibabin Reaction:
  • Reagent: Sodium amide is the traditional reagent, but potassium amide is more soluble in liquid ammonia and can be used at lower temperatures.[14][16]

  • Solvent: The reaction can be carried out in high-boiling inert solvents like xylene or toluene, or in liquid ammonia at low temperatures.[14][15]

  • Temperature: High temperatures are often required for the reaction in inert solvents, while the use of liquid ammonia allows for much milder conditions.

  • Oxidant: In some cases, an oxidant like potassium permanganate (KMnO₄) is added to facilitate the removal of the hydride ion.[14][16]

Visualizing the Chichibabin Reaction Mechanism:

Chichibabin_Mechanism Start Quinoline + NaNH₂ Coordination Coordination of Na⁺ to Quinoline-N Start->Coordination Complexation Adduct σ-Adduct (Meisenheimer-type) Coordination->Adduct Nucleophilic Addition of NH₂⁻ Aromatization Aromatization with H₂ evolution Adduct->Aromatization Hydride Elimination Product Sodium salt of 2-Aminoquinoline Aromatization->Product FinalProduct 2-Aminoquinoline Product->FinalProduct Aqueous Workup

Caption: Key steps in the Chichibabin amination of quinoline.

Application Protocol 2: Chichibabin Amination of Quinoline

This protocol describes the synthesis of 2-aminoquinoline from quinoline.[17]

Materials:

  • Quinoline

  • Potassium amide (KNH₂)

  • Liquid ammonia (anhydrous)

  • Potassium permanganate (KMnO₄)

  • Anhydrous ether

  • Ammonium chloride (for quenching)

Procedure:

  • Caution: This reaction should be carried out in a well-ventilated fume hood by personnel experienced with handling liquid ammonia and alkali metals.

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

  • Condense liquid ammonia into the flask.

  • Carefully add potassium metal to the liquid ammonia, followed by a catalytic amount of ferric nitrate to facilitate the formation of potassium amide (a color change from blue to grey indicates completion).

  • Dissolve quinoline (1.0 eq) in anhydrous ether and add it dropwise to the potassium amide solution in liquid ammonia at -65 °C.

  • Stir the mixture for a specified time. To obtain 2-aminoquinoline, add potassium permanganate as an oxidant.[17] (Note: a variation where the temperature is allowed to rise before adding the oxidant can lead to the formation of 4-aminoquinoline).[17]

  • After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Extract the residue with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ProductConditionsYield (%)Reference
2-AminoquinolineKNH₂/liq. NH₃, KMnO₄, -65 °C55-60[17]
4-AminoquinolineKNH₂/liq. NH₃, warm to +15 °C then add KMnO₄-[17]

III. Minisci-Type Radical Substitution

The Minisci reaction offers a powerful and complementary approach to nucleophilic substitution on quinolines, particularly for the introduction of carbon-based substituents.[18] This reaction involves the addition of a nucleophilic radical to the protonated (and thus more electron-deficient) quinoline ring. A wide variety of alkyl and acyl radicals can be generated from common precursors like carboxylic acids, aldehydes, or alcohols.[19][20][21]

Causality Behind Experimental Choices in the Minisci Reaction:
  • Radical Precursor: The choice of radical precursor determines the substituent to be introduced. Carboxylic acids (via oxidative decarboxylation) and aldehydes are common sources for alkyl and acyl radicals, respectively.[19][20]

  • Oxidant: A strong oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈) or silver nitrate (AgNO₃), is typically required to generate the radical from the precursor.

  • Acid: The reaction is performed in a strongly acidic medium to protonate the quinoline nitrogen, which activates the ring towards radical attack.

  • Regioselectivity: The reaction generally favors the C2 and C4 positions, with the specific ratio often depending on the steric and electronic nature of the radical and the substituents on the quinoline ring.

Visualizing the Minisci Reaction Mechanism:

Minisci_Mechanism Start Quinoline + Acid (H⁺) Protonation Quinolinium Ion Start->Protonation Addition Radical Cation Intermediate Protonation->Addition Radical_Gen Radical Precursor --(Oxidant)--> R• Radical_Gen->Addition Radical Addition Aromatization Oxidative Aromatization Addition->Aromatization Oxidation Product Substituted Quinoline Aromatization->Product

Caption: General mechanism of the Minisci-type radical substitution on quinoline.

Application Protocol 3: Transition-Metal-Free Minisci Acylation of Quinoline

This protocol is adapted from a method for the transition-metal-free acylation of quinolines using aldehydes as the acyl radical precursors.[19][20]

Materials:

  • Quinoline

  • Aldehyde (e.g., pivalaldehyde)

  • Potassium persulfate (K₂S₂O₈)

  • Tetrabutylammonium bromide (TBAB) (substoichiometric)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of quinoline (1.0 eq) and the aldehyde (3.0 eq) in a mixture of DCM and water (e.g., 5:1 v/v), add TBAB (0.3 eq).

  • Add potassium persulfate (2.0 eq) to the vigorously stirred biphasic mixture.

  • Heat the reaction mixture to 40 °C and stir for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quinoline SubstrateAldehydeYield (%)Reference
QuinolinePivalaldehyde85[19][20]
6-MethylquinolinePivalaldehyde82[19][20]
QuinolineBenzaldehyde78[19][20]

IV. Modern Approaches: Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted quinolines, circumventing the need for pre-functionalized starting materials like haloquinolines.[22] These reactions are typically catalyzed by transition metals such as palladium, copper, or rhodium, and often employ a directing group to control regioselectivity. The use of quinoline N-oxides is a common strategy, where the N-oxide group can act as a directing group and also activates the ring towards C-H activation.[22][23][24]

Visualizing a General C-H Functionalization Workflow:

CH_Functionalization_Workflow Start Quinoline (or N-Oxide) + Coupling Partner Activation C-H Bond Activation (often directed) Start->Activation Catalyst Transition Metal Catalyst (e.g., Pd, Cu) Catalyst->Activation Coupling Reductive Elimination or Oxidative Addition/Coupling Activation->Coupling Product Functionalized Quinoline Coupling->Product

Caption: A simplified workflow for transition-metal-catalyzed C-H functionalization.

Application Protocol 4: Copper-Catalyzed C-H Amidation of Quinoline N-Oxides

This protocol describes a copper-catalyzed direct amination of quinoline N-oxides at the C2 position.[25]

Materials:

  • Quinoline N-oxide

  • Secondary amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., 1,2-dichloroethane, DCE)

Procedure:

  • In a reaction tube, combine quinoline N-oxide (1.0 eq), the secondary amine (2.0 eq), and CuI (10 mol%).

  • Add the solvent (DCE) and seal the tube.

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quinoline N-oxide SubstrateAmineYield (%)Reference
Quinoline N-oxideMorpholineHigh[25]
6-Methylquinoline N-oxidePiperidineHigh[25]
7-Chloroquinoline N-oxideDiethylamineGood[25]

Conclusion

The nucleophilic substitution of quinoline rings is a rich and diverse field, offering a plethora of strategies for the synthesis of functionalized derivatives. From the classical SNAr and Chichibabin reactions to the more modern Minisci-type and direct C-H functionalization approaches, researchers have a powerful toolkit at their disposal. The choice of methodology depends on the desired substituent, the available starting materials, and the required regioselectivity. A thorough understanding of the underlying mechanisms and the factors influencing reactivity is crucial for successful experimental design and execution. This guide provides a solid foundation of both the theoretical principles and practical protocols to empower researchers in their quest to synthesize novel and impactful quinoline-based molecules.

References

The Strategic Utility of 2-Methoxy-8-methylquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged heterocyclic family, 2-methoxy-8-methylquinoline emerges as a particularly versatile building block. Its specific substitution pattern—a methoxy group at the C2 position and a methyl group at the C8 position—offers a unique combination of electronic properties and reactive handles. This guide provides an in-depth exploration of this compound's synthesis, reactivity, and strategic application in the development of novel bioactive molecules. Detailed, field-proven protocols for its synthesis and subsequent functionalization are presented, underpinned by mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Quinoline Core and the Significance of 2-Methoxy-8-methyl Substitution

Quinoline and its derivatives are prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The biological profile of a quinoline derivative is intricately linked to the nature and position of its substituents.

The this compound scaffold offers several strategic advantages:

  • The 2-Methoxy Group: This group significantly influences the electronic landscape of the quinoline ring. As an electron-donating group, it can modulate the reactivity of the heterocyclic system. Furthermore, the methoxy group can be a site for demethylation to reveal a 2-quinolone core, a common motif in bioactive compounds.

  • The 8-Methyl Group: The methyl group at the C8 position is not merely a passive substituent. Its protons are activated by the adjacent nitrogen atom, rendering them susceptible to deprotonation and subsequent functionalization through C(sp³)–H activation.[3] This provides a direct route for introducing diverse side chains and building molecular complexity. The nitrogen atom also acts as a chelating auxiliary, directing metal-catalyzed C-H activation to the 8-methyl group.[3]

This guide will first detail the synthesis of this compound and then explore its potential as a versatile starting material for constructing libraries of potentially bioactive compounds.

Synthesis of the this compound Building Block

A robust and scalable synthesis of this compound is paramount for its utility as a building block. A reliable two-step synthetic sequence, commencing with the well-established Doebner-von Miller reaction to construct the quinoline core, followed by methylation of the resulting hydroxyl group, is presented below.

Step 1: Synthesis of 2-Methyl-8-hydroxyquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and effective method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][5][6] In this protocol, 2-aminophenol reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 2-methyl-8-hydroxyquinoline.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminophenol 2-Aminophenol Reaction_Vessel Doebner-von Miller Reaction 2-Aminophenol->Reaction_Vessel 1.0 equiv Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Vessel 1.2 equiv Acid_Catalyst HCl Acid_Catalyst->Reaction_Vessel Oxidizing_Agent FeCl3 (or air) Oxidizing_Agent->Reaction_Vessel Solvent Water/Ethanol Solvent->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel 2-Methyl-8-hydroxyquinoline 2-Methyl-8-hydroxyquinoline Reaction_Vessel->2-Methyl-8-hydroxyquinoline

Protocol 2.1: Synthesis of 2-Methyl-8-hydroxyquinoline

Reagent Molar Equiv. Amount CAS No.
2-Aminophenol1.010.91 g95-55-6
Crotonaldehyde1.28.41 g4170-30-3
Hydrochloric Acid (conc.)-50 mL7647-01-0
Ferric Chloride (FeCl₃)0.11.62 g7705-08-0
Ethanol-100 mL64-17-5
Water-100 mL7732-18-5

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (10.91 g, 0.1 mol), ethanol (100 mL), and water (100 mL).

  • Stir the mixture until the 2-aminophenol has dissolved.

  • Carefully add concentrated hydrochloric acid (50 mL). The reaction mixture will heat up.

  • Add ferric chloride (1.62 g, 0.01 mol) to the mixture.

  • Slowly add crotonaldehyde (8.41 g, 0.12 mol) dropwise to the stirring solution over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-methyl-8-hydroxyquinoline.[7]

Expected Yield: 60-70% Appearance: Off-white to pale yellow crystalline solid.

Step 2: Methylation of 2-Methyl-8-hydroxyquinoline

The hydroxyl group of 2-methyl-8-hydroxyquinoline can be readily methylated to afford the target this compound using a standard Williamson ether synthesis.[8][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Methyl-8-hydroxyquinoline 2-Methyl-8-hydroxyquinoline Reaction_Vessel Williamson Ether Synthesis 2-Methyl-8-hydroxyquinoline->Reaction_Vessel 1.0 equiv Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel 1.1 equiv Base K2CO3 Base->Reaction_Vessel Solvent Acetone or DMF Solvent->Reaction_Vessel Temperature Room Temp to 50 °C Temperature->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Protocol 2.2: Synthesis of this compound

Reagent Molar Equiv. Amount CAS No.
2-Methyl-8-hydroxyquinoline1.015.92 g826-81-3
Potassium Carbonate (K₂CO₃)1.520.73 g584-08-7
Methyl Iodide (CH₃I)1.115.61 g74-88-4
Acetone-200 mL67-64-1

Procedure:

  • To a 500 mL round-bottom flask, add 2-methyl-8-hydroxyquinoline (15.92 g, 0.1 mol) and acetone (200 mL).

  • Add potassium carbonate (20.73 g, 0.15 mol) to the suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add methyl iodide (15.61 g, 0.11 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Expected Yield: 85-95% Appearance: A pale yellow oil or low-melting solid.

Reactivity and Functionalization Protocols

The this compound scaffold offers multiple sites for chemical modification, enabling the generation of a diverse library of derivatives.

C(sp³)–H Functionalization of the 8-Methyl Group

The 8-methyl group can be functionalized via transition metal-catalyzed C-H activation.[3] This allows for the introduction of various substituents, such as aryl, vinyl, and alkyl groups.

Protocol 3.1: Palladium-Catalyzed Arylation of the 8-Methyl Group

This protocol is adapted from general procedures for the C-H arylation of 8-methylquinolines.

Reagent Molar Equiv. Amount CAS No.
This compound1.0173 mg(Not available)
Aryl Bromide1.2(Varies)(Varies)
Pd(OAc)₂0.0511 mg3375-31-3
P(o-tolyl)₃0.130 mg6163-58-2
Cs₂CO₃2.0652 mg534-17-8
Toluene-5 mL108-88-3

Procedure:

  • In a sealed tube, combine this compound (173 mg, 1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), P(o-tolyl)₃ (30 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 8-arylmethyl-2-methoxyquinoline derivative.

Electrophilic Aromatic Substitution

The quinoline ring can undergo electrophilic aromatic substitution. The methoxy group is an activating group, and substitution is likely to occur on the benzene ring portion of the scaffold.

Nucleophilic Substitution at the 2-Position

While the methoxy group is not an excellent leaving group, it is possible to achieve nucleophilic substitution at the C2 position, particularly after activation (e.g., by conversion to a triflate) or under harsh conditions. A more common strategy involves starting with a 2-chloro-8-methylquinoline, where the chloro group is a much better leaving group for nucleophilic substitution.[10][11]

Application in the Synthesis of Bioactive Molecules: Representative Examples

While specific examples starting directly from this compound are not abundant in the literature, the strategic value of this scaffold can be illustrated by its close structural relatives. For instance, derivatives of 2-chloro-8-methoxyquinoline have been investigated for their potential as anticancer agents.[12] The synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound with significant cytotoxicity against colorectal cancer cells, highlights the utility of the 8-methoxyquinoline core.[12]

G cluster_functionalization Functionalization cluster_derivatives Derivative Scaffolds cluster_bioactivity Potential Bioactivity This compound This compound C-H_Activation C(sp³)–H Activation (at 8-methyl) This compound->C-H_Activation Aromatic_Substitution Electrophilic Aromatic Substitution This compound->Aromatic_Substitution Demethylation Demethylation (at 2-methoxy) This compound->Demethylation Arylmethyl_Derivatives 8-Arylmethyl-2-methoxyquinolines C-H_Activation->Arylmethyl_Derivatives Substituted_Quinolines Ring-Substituted Derivatives Aromatic_Substitution->Substituted_Quinolines Quinolone_Core 8-Methyl-2-quinolones Demethylation->Quinolone_Core Anticancer Anticancer Arylmethyl_Derivatives->Anticancer Antimicrobial Antimicrobial Substituted_Quinolines->Antimicrobial Anti-inflammatory Anti-inflammatory Quinolone_Core->Anti-inflammatory

Conclusion

This compound represents a high-potential, yet under-explored, building block for the synthesis of novel bioactive molecules. Its straightforward two-step synthesis from readily available starting materials makes it an accessible scaffold for researchers. The presence of two distinct reactive sites—the activatable 8-methyl group and the electronically influential 2-methoxy group—provides a rich platform for chemical diversification. The protocols and strategies outlined in this guide are intended to serve as a comprehensive resource for scientists engaged in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of next-generation therapeutic agents based on the versatile quinoline core.

References

Application Notes and Protocols for the Analytical Characterization of 2-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials. 2-Methoxy-8-methylquinoline, a specifically substituted quinoline, holds potential as a key intermediate or a final active molecule. Its biological and chemical properties are intrinsically linked to its precise molecular structure and purity. Therefore, the rigorous and unambiguous analytical characterization of this compound is paramount for any research, development, or quality control endeavor.

This technical guide provides a comprehensive suite of detailed application notes and validated protocols for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind each technique. The methodologies described herein are grounded in fundamental analytical principles and are designed to ensure scientific integrity, providing a self-validating framework for confirming the identity, structure, and purity of the target molecule.

Physicochemical and Structural Properties

A foundational understanding of the compound's basic properties is essential before commencing any analytical work. This data informs decisions on solvent selection, sample preparation, and the choice of appropriate analytical techniques.

PropertyValueSource
CAS Number 885687-65-0[1]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol Calculated
Appearance Colorless solid (predicted)[1]
Predicted Boiling Point 308.8±37.0 °C[2]
Predicted Melting Point 80-85 °C (based on chloro-analog)[2]
Canonical SMILES COC1=CC=CC2=C1N=C(C=C2)CPubChem
InChI Key Not readily available

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

UV-Visible (UV-Vis) Spectroscopy

Principle & Expertise: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the quinoline core is the primary chromophore. The absorption bands are due to π→π* electronic transitions within the aromatic system. The position (λmax) and intensity of these bands are sensitive to the substitution pattern and the solvent environment.[3] This technique is excellent for confirming the presence of the aromatic core and for quantitative analysis due to its adherence to the Beer-Lambert Law.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 100 mL of spectroscopic grade ethanol to create a ~10 µg/mL solution.

  • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes, as glass cuvettes absorb in the UV range.

  • Baseline Correction: Record a baseline spectrum with ethanol in both the sample and reference cuvettes. This corrects for any absorbance from the solvent and cuvettes.

  • Data Acquisition: Replace the ethanol in the sample cuvette with the prepared analyte solution. Scan the spectrum from 200 nm to 400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Expected Data: Based on the quinoline scaffold, expect strong absorption bands in the UV region, typically between 220-240 nm and a second, broader set of bands between 270-330 nm.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, causing them to vibrate (stretch, bend). Each functional group has a characteristic vibration frequency, making FT-IR an exceptional tool for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is preferred for solids as it requires minimal sample preparation.[6]

Experimental Protocol (ATR):

  • Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Background Scan: With the ATR crystal clean and uncovered, collect a background spectrum (typically 16-32 scans). This is crucial to subtract the spectral contribution of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the key absorption bands and assign them to their corresponding functional groups.

Expected Data: Key Vibrational Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100-3000C-H StretchAromatic (Quinoline)Characteristic of sp² C-H bonds.
2980-2850C-H StretchAliphatic (-CH₃, -OCH₃)Characteristic of sp³ C-H bonds.
1620-1580C=C & C=N StretchAromatic RingStrong absorptions typical for quinoline systems.[7]
1275-1200C-O StretchAryl Ether (Asymmetric)Strong band indicative of the Ar-O-CH₃ moiety.
1050-1000C-O StretchAryl Ether (Symmetric)Another characteristic band for the methoxy group.
850-750C-H BendAromatic (Out-of-plane)The exact position is diagnostic of the ring substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift of a nucleus provides information about its electronic environment, the signal splitting (multiplicity) reveals adjacent nuclei, and the integration gives the ratio of protons. For unambiguous assignment, 2D NMR experiments like COSY, HSQC, and HMBC are often essential.[8]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

  • ¹H NMR Acquisition: Acquire the proton spectrum with standard parameters. A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a significantly larger number of scans than ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Predicted NMR Data (in CDCl₃): Predictions are based on analogous structures and chemical shift theory. Actual values may vary.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Signal 1~8.0-8.2Doublet1HH4
Signal 2~7.3-7.5Doublet1HH3
Signal 3~7.6-7.8Triplet/Doublet of doublets1HH6
Signal 4~7.1-7.3Doublet1HH5
Signal 5~7.0-7.2Doublet1HH7
Signal 6~4.0Singlet3H-OCH₃
Signal 7~2.7Singlet3HAr-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Signal 1~160-165C2
Signal 2~155-160C8a (Carbon bearing methoxy)
Signal 3~145-150C8
Signal 4~135-140C4
Signal 5~125-130C6
Signal 6~120-125C4a
Signal 7~120-125C3
Signal 8~110-115C5
Signal 9~105-110C7
Signal 10~55-60-OCH₃
Signal 11~20-25Ar-CH₃

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the main compound from any impurities, starting materials, or by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Principle & Expertise: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar aromatic compound like this compound, reversed-phase HPLC is the method of choice.[9] A non-polar C18 stationary phase is used with a polar mobile phase, causing more polar compounds to elute first. This method is robust, reproducible, and the gold standard for purity analysis in the pharmaceutical industry.

Experimental Protocol (Purity Analysis):

  • Instrumentation: An HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working solution by diluting this to ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid improves peak shape and suppresses ionization of any basic sites.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: Set to one of the λmax values determined by UV-Vis spectroscopy (e.g., 230 nm or 280 nm).

    • Injection Volume: 10 µL.

  • System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for retention time reproducibility, peak area precision, and theoretical plates).

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Expertise: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is ideal for volatile and thermally stable compounds. The GC separates components of the mixture, which are then ionized (typically by Electron Ionization - EI) and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, confirming the molecular weight and offering structural clues through fragmentation patterns.[11]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~100 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: These columns provide excellent separation for a wide range of aromatic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C. Rationale: This prevents condensation of the analyte as it moves from the GC to the MS.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the Total Ion Chromatogram (TIC).

    • Analyze the mass spectrum for that peak. Look for the molecular ion peak [M]⁺ at m/z = 173.

    • Analyze the fragmentation pattern. Expected fragments may include [M-15]⁺ (loss of -CH₃) and [M-31]⁺ (loss of -OCH₃).

Integrated Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Spectroscopic Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 2-Methoxy-8- methylquinoline Sample Dissolve_NMR Dissolve in CDCl3 (+ TMS) Sample->Dissolve_NMR Dissolve_UV Dissolve in Ethanol (~10 ug/mL) Sample->Dissolve_UV Solid_IR Use Neat Solid Sample->Solid_IR NMR NMR Spectrometer (¹H, ¹³C) Dissolve_NMR->NMR UV UV-Vis Spectrophotometer Dissolve_UV->UV IR FT-IR Spectrometer (ATR) Solid_IR->IR NMR_Data Chemical Shifts, Splitting, Integration NMR->NMR_Data UV_Data λmax Identification UV->UV_Data IR_Data Functional Group Assignment IR->IR_Data Conclusion Structural Confirmation NMR_Data->Conclusion UV_Data->Conclusion IR_Data->Conclusion G cluster_prep Sample Preparation cluster_acq Chromatographic Separation & Detection cluster_analysis Data Analysis & Interpretation Sample 2-Methoxy-8- methylquinoline Sample Prep_HPLC Dissolve in ACN/H2O (~0.1 mg/mL) Sample->Prep_HPLC Prep_GC Dissolve in DCM (~0.1 mg/mL) Sample->Prep_GC HPLC HPLC System (C18 Column, UV Detector) Prep_HPLC->HPLC GCMS GC-MS System (DB-5 Column, EI Source) Prep_GC->GCMS HPLC_Data Chromatogram: Retention Time, Peak Area HPLC->HPLC_Data GCMS_Data TIC & Mass Spectrum: Retention Time, M⁺, Fragments GCMS->GCMS_Data Purity Purity Assessment (Area %) HPLC_Data->Purity GCMS_Data->Purity ID_Confirm Identity Confirmation (Molecular Weight) GCMS_Data->ID_Confirm

References

Application Notes and Protocols for the Laboratory Preparation of 2-Methoxy-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activity.[1] Its derivatives have garnered substantial interest in drug discovery and development due to their broad spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[2][3] Specifically, the substitution pattern on the quinoline nucleus plays a crucial role in modulating the pharmacological profile of these molecules. The presence of a methoxy group and a methyl group, as in 2-methoxy-8-methylquinoline, can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[4] This application note provides a detailed, field-proven guide for the laboratory synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to this compound

While several classical methods exist for quinoline synthesis, such as the Friedländer, Doebner-von Miller, and Skraup reactions, a direct, one-pot synthesis of this compound can be challenging due to the availability of starting materials and potential side reactions.[5][6][7] A more robust and reliable approach involves a two-step synthesis commencing with the preparation of the key intermediate, 2-methyl-8-hydroxyquinoline, followed by a Williamson ether synthesis to introduce the methoxy group. This strategy offers greater control over the final product's purity and allows for the isolation and characterization of the intermediate.

Part 1: Synthesis of 2-Methyl-8-hydroxyquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful acid-catalyzed method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][8] In this protocol, we will utilize o-aminophenol and crotonaldehyde to construct the 2-methyl-8-hydroxyquinoline core. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation.

Materials and Reagents:

  • o-Aminophenol

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (concentrated)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-aminophenol (1.0 equivalent) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux using a heating mantle.

  • Addition of Crotonaldehyde: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing o-aminophenol hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to minimize the acid-catalyzed polymerization of crotonaldehyde, a common side reaction that leads to tar formation.[9]

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-8-hydroxyquinoline.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[6] A generally accepted pathway involves the following key steps:

Doebner_von_Miller o_aminophenol o-Aminophenol michael_adduct Michael Adduct o_aminophenol->michael_adduct 1. Michael Addition crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate 2. Cyclization dihydroquinoline Dihydroxy-dihydroquinoline cyclized_intermediate->dihydroquinoline 3. Protonation hydroxy_dihydroquinoline Hydroxy-dihydroquinoline dihydroquinoline->hydroxy_dihydroquinoline 4. Dehydration product 2-Methyl-8-hydroxyquinoline hydroxy_dihydroquinoline->product 5. Oxidation

Caption: Key steps in the Doebner-von Miller synthesis of 2-methyl-8-hydroxyquinoline.

Part 2: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). In this step, the hydroxyl group of 2-methyl-8-hydroxyquinoline is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Materials and Reagents:

  • 2-Methyl-8-hydroxyquinoline (from Part 1)

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Syringe for the addition of reagents

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 2-methyl-8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF or acetone in a round-bottom flask under a nitrogen atmosphere, add a suitable base such as sodium hydride (1.1 equivalents, added portion-wise at 0 °C) or potassium carbonate (2.0 equivalents).

  • Formation of the Alkoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the corresponding phenoxide.

  • Addition of Methylating Agent: Cool the reaction mixture to 0 °C and add the methylating agent, such as methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents), dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Williamson Ether Synthesis start1 o-Aminophenol + Crotonaldehyde reaction1 Acid-catalyzed Cyclocondensation start1->reaction1 intermediate 2-Methyl-8-hydroxyquinoline reaction1->intermediate start2 2-Methyl-8-hydroxyquinoline + Methylating Agent intermediate->start2 Intermediate for Step 2 reaction2 Base-mediated Alkylation start2->reaction2 product This compound reaction2->product

References

Scale-Up Synthesis of 2-Methoxy-8-methylquinoline: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, three-step protocol for the scale-up synthesis of 2-Methoxy-8-methylquinoline, a valuable heterocyclic scaffold in pharmaceutical and materials science research. The synthetic strategy commences with the Knorr quinoline synthesis to form 8-methylquinolin-2(1H)-one from o-toluidine, followed by chlorination with phosphorus oxychloride to yield the key intermediate, 2-chloro-8-methylquinoline. The final step involves a nucleophilic aromatic substitution with sodium methoxide to afford the target product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, safety guidelines, and data presentation to ensure a reproducible and scalable synthesis.

Introduction: The Significance of this compound

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. This compound, in particular, serves as a crucial building block for the development of novel therapeutic agents and functional materials. Its structural features, including the electron-donating methoxy group and the methyl-substituted aromatic ring, allow for diverse functionalization, making it a versatile precursor for more complex molecular architectures. A robust and scalable synthetic route is paramount for advancing research and development involving this compound.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is strategically designed in three distinct stages to ensure high purity and yield, facilitating a straightforward scale-up. The chosen pathway is as follows:

  • Knorr Quinoline Synthesis: Formation of the quinoline core by reacting o-toluidine with a β-ketoester to produce 8-methylquinolin-2(1H)-one.

  • Chlorination: Conversion of the quinolinone to the more reactive 2-chloro-8-methylquinoline using phosphorus oxychloride.

  • Methoxylation: Nucleophilic aromatic substitution of the chloro-intermediate with sodium methoxide to yield the final product.

This route was selected for its reliance on well-established named reactions and the commercial availability of the starting materials.

Logical Flow of the Synthetic Pathway

G cluster_0 Step 1: Knorr Quinoline Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation o-Toluidine o-Toluidine 8-Methylquinolin-2(1H)-one 8-Methylquinolin-2(1H)-one o-Toluidine->8-Methylquinolin-2(1H)-one Condensation & Cyclization β-Ketoester β-Ketoester β-Ketoester->8-Methylquinolin-2(1H)-one 2-Chloro-8-methylquinoline 2-Chloro-8-methylquinoline 8-Methylquinolin-2(1H)-one->2-Chloro-8-methylquinoline POCl3 POCl3 POCl3 This compound This compound 2-Chloro-8-methylquinoline->this compound Nucleophilic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Methylquinolin-2(1H)-one (Knorr Quinoline Synthesis)

The Knorr quinoline synthesis is a variation of the Conrad-Limpach reaction. Under higher temperatures, the reaction of an aniline with a β-ketoester favors the formation of a β-keto anilide, which then cyclizes to the 2-hydroxyquinoline (the keto-enol tautomer of the quinolin-2-one).[1]

Materials:

  • o-Toluidine

  • Ethyl acetoacetate

  • Sulfuric acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution (10%)

  • Deionized water

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise with constant stirring and cooling in an ice bath to maintain the temperature below 10 °C.

  • After the addition is complete, slowly heat the mixture to 110-120 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford 8-methylquinolin-2(1H)-one as a crystalline solid.

Step 2: Synthesis of 2-Chloro-8-methylquinoline

The conversion of the 2-quinolinone to the 2-chloroquinoline is a crucial activation step, making the C2 position susceptible to nucleophilic attack. Phosphorus oxychloride is a common and effective reagent for this transformation.[2]

Materials:

  • 8-Methylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxychloride is highly corrosive and reacts violently with water.[3][4][5][6] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 8-methylquinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a large beaker.

  • Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-chloro-8-methylquinoline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution where the chloride at the 2-position is displaced by a methoxide ion.[7][8]

Materials:

  • 2-Chloro-8-methylquinoline

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Deionized water

  • Ethyl acetate

  • Brine

Protocol:

  • Caution: Sodium methoxide is a strong base and is corrosive and flammable. Handle in a fume hood and wear appropriate PPE.[9][10][11][12][13]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-8-methylquinoline (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) portion-wise with stirring. If using a solution of sodium methoxide in methanol, add it dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Summary and Characterization

StepReactantsKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1o-Toluidine, Ethyl acetoacetateH₂SO₄None110-1204-675-85
28-Methylquinolin-2(1H)-onePOCl₃POCl₃105-1102-380-90
32-Chloro-8-methylquinoline, Sodium Methoxide-MethanolReflux4-685-95

Characterization of the final product, this compound, should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times.

  • Phosphorus Oxychloride: Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.[3][4][5][6]

  • Sodium Methoxide: Corrosive, flammable, and water-reactive. Store under an inert atmosphere.[9][10][11][12][13]

  • o-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of quinolinone Incomplete cyclization or side reactions.Ensure the reaction temperature is maintained. Check the purity of starting materials.
Step 2: Incomplete chlorination Insufficient POCl₃ or reaction time.Use a larger excess of POCl₃ or increase the reflux time. Ensure anhydrous conditions.
Step 3: Low yield of final product Incomplete substitution or degradation of product.Ensure the use of anhydrous methanol and a sufficient excess of sodium methoxide. Monitor the reaction closely.

Conclusion

This application note provides a reliable and scalable three-step synthesis for this compound. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently produce this valuable compound in sufficient quantities for further investigation in drug discovery and materials science. The self-validating nature of each step, coupled with clear troubleshooting advice, ensures a high degree of reproducibility.

References

Troubleshooting & Optimization

challenges in the synthesis of 2-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-8-methylquinoline

Introduction

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The synthesis of substituted quinolines, while based on century-old named reactions, is often fraught with challenges ranging from low yields and poor regioselectivity to significant byproduct formation and difficult purifications.[1][2]

This document provides field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered in your own laboratory work.

Synthetic Strategy Overview

The most reliable and frequently employed route to this compound is a two-stage process. This approach offers superior control and generally higher overall yields compared to attempting a direct one-pot synthesis.

  • Stage 1: Formation of the Quinoline Core. Synthesis of a suitable precursor, typically 2-Chloro-8-methylquinoline . This is often achieved via a cyclization reaction like the Doebner-von Miller synthesis.

  • Stage 2: Introduction of the Methoxy Group. A nucleophilic aromatic substitution (SNAr) reaction where the chloro group at the C-2 position is displaced by a methoxide source.[3][4][5]

This modular strategy allows for the purification of the intermediate, which is critical for the success of the final substitution step.

Visual Workflow: General Synthesis Pathway

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Nucleophilic Substitution A o-Toluidine + α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde) B Doebner-von Miller Reaction A->B Acid Catalyst, Oxidizing Agent C 2-Chloro-8-methylquinoline (Intermediate) B->C E SNAr Reaction C->E Intermediate D Sodium Methoxide (NaOMe in MeOH) D->E F This compound (Final Product) E->F

Caption: Overall two-step synthetic workflow.

Part A: Troubleshooting the Synthesis of 2-Chloro-8-methylquinoline

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a common method for creating the 2,8-disubstituted quinoline core.[2][6] It involves the reaction of an aniline (o-toluidine) with an α,β-unsaturated carbonyl compound.[6] However, this reaction is notoriously sensitive to conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the Doebner-von Miller reaction preferred for this step?

A1: The Doebner-von Miller reaction is highly versatile for producing substituted quinolines.[6] Using o-toluidine and crotonaldehyde (or its precursors) as starting materials directly installs the required methyl groups at the C-8 and C-2 positions, respectively, in a single cyclization step. While other methods exist, this approach is often the most direct for this specific substitution pattern.[2][7]

Q2: What is the role of the acid and the oxidizing agent in this reaction?

A2: The reaction is catalyzed by strong acids (Brønsted or Lewis), which facilitate both the initial Michael addition of the aniline to the unsaturated carbonyl and the subsequent electrophilic cyclization onto the aromatic ring.[6] An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or even air) is required for the final step to aromatize the dihydroquinoline intermediate to the stable quinoline ring system.[8][9]

Troubleshooting Guide: Doebner-von Miller Reaction

Q: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A: Low yields are a frequent challenge and can often be traced back to two main issues: polymerization and incomplete reaction.[1]

  • Causality: Under the harsh acidic conditions required for cyclization, α,β-unsaturated aldehydes like crotonaldehyde are extremely prone to polymerization and self-condensation. This parasitic reaction consumes the starting material, directly reducing the yield.[1] Furthermore, insufficient heat or reaction time can lead to incomplete conversion.

  • Solutions:

    • Controlled Reagent Addition: Add the crotonaldehyde slowly and sub-surface to the heated reaction mixture containing the aniline and acid. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over polymerization.

    • Temperature Management: The reaction is often exothermic.[9] Maintain strict temperature control. A temperature that is too low will result in an incomplete reaction, while excessive temperatures will accelerate tar and polymer formation.[1] A typical range is 110-130°C, but this should be optimized for your specific setup.[9]

    • Use of Precursors: Instead of crotonaldehyde, consider generating the unsaturated species in situ. For example, using paraldehyde which depolymerizes to acetaldehyde, which can then undergo an aldol condensation. This is the basis of the Beyer method.[6]

Q: The work-up results in a large amount of intractable tar and byproducts. How can I minimize this?

A: Tar formation is a classic sign of uncontrolled side reactions.[1]

  • Causality: High temperatures and highly concentrated acid can promote a cascade of undesired polymerization and degradation pathways.[1] Impurities in the starting materials, particularly the aniline or aldehyde, can also act as catalysts for these side reactions.

  • Solutions:

    • Reagent Purity: Use freshly distilled o-toluidine and crotonaldehyde. Ensure your acid catalyst and oxidizing agent are of high purity.

    • Inert Atmosphere: While an oxidant is needed for the final aromatization, conducting the initial addition and cyclization phases under an inert atmosphere (like Nitrogen or Argon) can prevent uncontrolled air oxidation, which contributes to degradation.[1]

    • Optimized Work-up: After the reaction, cool the mixture before quenching. A steam distillation can be a very effective, albeit large-scale, method to isolate the volatile quinoline product from non-volatile tars and polymeric residues before extraction.[1]

Q: I am struggling to purify the 2-chloro-8-methylquinoline intermediate. What are the best techniques?

A: Purification is critical for the subsequent SNAr step. The primary methods are distillation and recrystallization.

  • Causality: The crude product is often a dark, oily solid contaminated with unreacted starting materials, the oxidizing agent, and polymeric byproducts.

  • Solutions:

    • Vacuum Distillation: This is highly effective for removing non-volatile impurities. 2-Chloro-8-methylquinoline has a relatively high boiling point, so a good vacuum is necessary.[10]

    • Recrystallization: After distillation, or as an alternative for smaller scales, recrystallization can yield a highly pure product. A mixed solvent system, such as ethanol/water or xylene, may be required to achieve good crystal formation.[10]

Visual Workflow: Troubleshooting the Doebner-von Miller Reaction

G Start Low Yield or High Impurity in 2-Chloro-8-methylquinoline Synthesis Q1 Is significant tar/polymer observed during reaction? Start->Q1 A1_Yes 1. Check reagent purity (distill). 2. Reduce reaction temperature. 3. Implement slow, controlled   addition of aldehyde. 4. Consider inert atmosphere. Q1->A1_Yes Yes Q2 Is the reaction failing to reach completion (TLC)? Q1->Q2 No A1_Yes->Q2 A2_Yes 1. Increase reaction time. 2. Cautiously increase temperature. 3. Verify catalyst/oxidant activity. Q2->A2_Yes Yes Q3 Is purification the main issue? Q2->Q3 No A2_Yes->Q3 A3_Yes 1. Perform vacuum distillation   to remove tars. 2. Follow with recrystallization   (e.g., from xylene or EtOH/water). Q3->A3_Yes Yes End Proceed to S_NAr Reaction Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for the Doebner-von Miller reaction.

Part B: Troubleshooting the Introduction of the 2-Methoxy Group

This step involves a nucleophilic aromatic substitution (SNAr) where the chloride at the electron-deficient C-2 position of the quinoline ring is displaced by a methoxide anion.

Frequently Asked Questions (FAQs)

Q1: Why is the chloro group at the C-2 position so reactive towards nucleophiles?

A1: The C-2 and C-4 positions of the quinoline ring are electron-deficient (electrophilic) due to the electron-withdrawing effect of the ring nitrogen atom. This makes the attached chloro group a good leaving group for nucleophilic substitution.[3] The reaction proceeds via a stable anionic intermediate (a Meisenheimer-type complex), which is stabilized by the nitrogen atom.

Q2: What are the standard conditions for this methoxydechlorination reaction?

A2: The reaction is typically carried out by heating 2-chloro-8-methylquinoline with a solution of sodium methoxide in methanol.[4][11] The temperature and reaction time can vary, but refluxing for several hours is common. Anhydrous conditions are preferred to prevent the formation of 8-methylquinolin-2(1H)-one as a byproduct.

Troubleshooting Guide: Nucleophilic Aromatic Substitution

Q: My substitution reaction is very slow or does not go to completion.

A: Incomplete conversion is usually due to insufficient reactivity or deactivation of the reagents.

  • Causality: The nucleophilicity of the methoxide, the purity of the substrate, and the reaction temperature are all critical. Water contamination can consume the sodium methoxide. The purity of the 2-chloro-8-methylquinoline is paramount; any residual acid from the previous step will quench the methoxide base.

  • Solutions:

    • Ensure Anhydrous Conditions: Use dry methanol and freshly prepared or properly stored sodium methoxide.

    • Substrate Purity: Ensure the 2-chloro-8-methylquinoline intermediate is free of acidic impurities. If necessary, wash an organic solution of the intermediate with a mild base (e.g., NaHCO₃ solution) and dry thoroughly before use.

    • Temperature and Concentration: Increase the reaction temperature to the reflux point of methanol. You can also increase the concentration of sodium methoxide (e.g., from 1.5 to 3.0 equivalents) to drive the reaction to completion.

    • Consider a Higher Boiling Solvent: If refluxing in methanol is insufficient, a higher boiling point solvent like DMF or DMSO could be used with sodium methoxide, but be aware this can also promote elimination side reactions.

Q: I am observing unexpected byproducts in my final product mixture.

A: The most likely byproducts are the hydrolysis product or elimination products.

  • Causality:

    • Hydrolysis: If water is present in the reaction, it can compete with methoxide as a nucleophile (or be deprotonated to hydroxide), leading to the formation of 8-methylquinolin-2(1H)-one.

    • Elimination: While less common for this specific substrate, strong bases like sodium methoxide can potentially induce elimination reactions if there are suitable protons on adjacent side chains, though this is not a primary concern for the target molecule itself.[11]

  • Solutions:

    • Strictly Anhydrous Conditions: As mentioned above, this is the best way to prevent the formation of the quinolinone byproduct.

    • Purification: The final product can be readily purified from the more polar quinolinone byproduct using silica gel column chromatography.

Q: What is the most effective method for purifying the final this compound?

A: A combination of an extractive work-up followed by chromatography or recrystallization is standard.

  • Causality: The crude reaction mixture will contain the product, excess sodium methoxide, and salts (NaCl).

  • Solutions:

    • Work-up: After the reaction, remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer will contain your product. Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate.

    • Silica Gel Chromatography: This is the most reliable method for obtaining a highly pure product. Use a gradient of ethyl acetate in hexanes to elute the product.

    • Recrystallization: If the product is a solid and of sufficient purity after work-up, recrystallization from a solvent like methanol or ethanol can be an effective final purification step.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-8-methylquinoline

This protocol is adapted from analogous Doebner-von Miller procedures.[1][7][10] All operations should be performed in a well-ventilated fume hood.

ReagentM.W.AmountMolesEquiv.
o-Toluidine107.1510.7 g0.101.0
Hydrochloric Acid (conc.)36.4620 mL--
Crotonaldehyde70.098.4 g0.121.2
Nitrobenzene123.1112.3 g0.101.0

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add concentrated hydrochloric acid and o-toluidine. Stir to form the hydrochloride salt.

  • Add the nitrobenzene (oxidizing agent).

  • Heat the mixture to 100-110°C with vigorous stirring.

  • Add the crotonaldehyde dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 120°C.

  • After the addition is complete, continue heating and stirring the reaction mixture at 120°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 9) by the slow addition of 30% aqueous sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude dark oil by vacuum distillation to obtain 2-chloro-8-methylquinoline as a pale yellow solid or oil.

Protocol 2: Synthesis of this compound

This protocol is based on standard nucleophilic substitution methods on chloroquinolines.[4][5][11]

ReagentM.W.AmountMolesEquiv.
2-Chloro-8-methylquinoline177.638.88 g0.051.0
Sodium Methoxide54.024.05 g0.0751.5
Methanol (Anhydrous)32.04100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add anhydrous methanol and sodium methoxide. Stir until the sodium methoxide is fully dissolved.

  • Add the 2-chloro-8-methylquinoline to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the resulting residue between water (50 mL) and ethyl acetate (100 mL).

  • Separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford pure this compound.

References

Technical Support Center: Methylation of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the methylation of 8-hydroxyquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Our goal is to provide you with in-depth, field-tested insights to help you navigate the common challenges and side reactions encountered during the synthesis of 8-methoxyquinoline, enabling you to optimize your reaction outcomes and ensure the integrity of your results.

Introduction: The Ambident Nucleophile Challenge

8-Hydroxyquinoline is a versatile precursor in the synthesis of numerous pharmacologically active compounds and functional materials.[1][2] The methylation of its hydroxyl group to form 8-methoxyquinoline is a common and crucial synthetic step. However, the reaction is often plagued by the formation of undesired byproducts due to the ambident nucleophilic nature of the 8-hydroxyquinolinate anion. This guide will dissect the common side reactions, provide robust troubleshooting strategies, and offer validated protocols to steer your synthesis toward the desired O-methylated product.

The core of the issue lies in the deprotonation of 8-hydroxyquinoline, which generates an anion with two nucleophilic centers: the phenoxide oxygen and the endocyclic nitrogen. These two sites compete for the electrophilic methyl group from the alkylating agent, leading to a mixture of O-methylated and N-methylated products.

Frequently Asked Questions (FAQs)

Q1: I performed a methylation of 8-hydroxyquinoline using methyl iodide and potassium carbonate in acetone, but my yield of 8-methoxyquinoline is low, and I see a significant byproduct in my TLC and NMR. What is this byproduct?

A1: The most common byproduct in the methylation of 8-hydroxyquinoline is the N-methylated isomer, 1-methylquinolin-8-one (also referred to as N-methyl-8-quinolone or 8-hydroxy-1-methylquinolinium iodide in its salt form).[3][4] This occurs because the 8-hydroxyquinolinate anion is an ambident nucleophile, with electron density on both the oxygen and the nitrogen atoms. The reaction proceeds via two competing pathways: O-alkylation (the desired reaction) and N-alkylation (the side reaction).

G cluster_start Reactants cluster_products Reaction Products 8-HQ 8-Hydroxyquinoline Anion 8-Hydroxyquinolinate (Ambident Nucleophile) 8-HQ->Anion Deprotonation Base Base (e.g., K₂CO₃) MeI Methyl Iodide (CH₃I) O-Product 8-Methoxyquinoline (Desired O-Alkylation) N-Product 1-Methylquinolin-8-one (N-Alkylation Side Product) Anion->O-Product Attack at Oxygen Anion->N-Product Attack at Nitrogen

Q2: Why does the reaction sometimes favor N-alkylation over the desired O-alkylation?

A2: The regioselectivity of this reaction is a classic example of the principles of Hard and Soft Acids and Bases (HSAB).[5][6] The outcome is dictated by a delicate balance of factors including the solvent, the nature of the counter-ion (from the base), the alkylating agent, and the temperature.

  • HSAB Principle: The phenoxide oxygen is a "hard" nucleophile (high charge density, less polarizable), while the nitrogen atom is a "softer" nucleophile (more polarizable).[7]

    • Hard electrophiles (like those in reactions with more SN1 character) will preferentially react with the hard oxygen.

    • Soft electrophiles (like methyl iodide in an SN2 reaction) will have a higher affinity for the soft nitrogen.[5][8]

  • Solvent Effects:

    • Polar aprotic solvents (like DMF, DMSO, acetone) can solvate the cation (e.g., K⁺), leaving a "naked" and highly reactive phenoxide anion. This generally favors O-alkylation.[8]

    • Polar protic solvents (like ethanol or water) can form hydrogen bonds with the oxygen atom, shielding it and making the nitrogen atom a more accessible nucleophilic site, thus increasing the proportion of N-alkylation.

Q3: Can other side reactions occur besides N-methylation?

A3: While N-methylation is the most prevalent side reaction, others are possible under certain conditions:

  • C-Alkylation: Although less common with simple methylating agents, electrophilic attack on the electron-rich benzene ring (positions 5 and 7) can occur, leading to C-methylated byproducts. This is more likely with more reactive alkylating agents or under Friedel-Crafts-type conditions.[9]

  • Over-methylation: If a very strong base and excess methylating agent are used, it's conceivable to get methylation at both N and O positions, though this is rare and would result in a charged quaternary ammonium species.

  • Degradation: 8-Hydroxyquinoline and its derivatives can be sensitive to harsh conditions. High temperatures or very strong acids/bases can lead to decomposition and the formation of tarry byproducts, significantly reducing the overall yield.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the methylation of 8-hydroxyquinoline.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Low yield of 8-methoxyquinoline with significant N-methyl byproduct 1. Suboptimal Solvent Choice: Protic or less polar solvents may be favoring N-alkylation. 2. "Soft" Alkylating Agent: Methyl iodide is a soft electrophile, which has an inherent affinity for the soft nitrogen center.[5] 3. Base/Counter-ion Effect: The nature of the cation can influence the reactivity of the phenoxide.1. Change the Solvent: Switch to a polar aprotic solvent like DMF or acetonitrile . These solvents effectively solvate the cation from the base, creating a more reactive and accessible "naked" phenoxide oxygen, which promotes O-alkylation. 2. Use a "Harder" Methylating Agent: Switch from methyl iodide to dimethyl sulfate (DMS) . DMS is considered a harder electrophile and will show a greater preference for reacting with the hard phenoxide oxygen. Caution: DMS is highly toxic and carcinogenic; handle with extreme care.3. Employ Phase-Transfer Catalysis (PTC): Add a catalyst like tetrabutylammonium bromide (TBAB). The quaternary ammonium salt pairs with the phenoxide, transferring it into the organic phase and increasing its nucleophilicity, which often favors O-alkylation.[11]
Reaction is sluggish or does not go to completion 1. Insufficiently Strong Base: The base (e.g., K₂CO₃) may not be strong enough to fully deprotonate the 8-hydroxyquinoline. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Reagent Quality: Moisture in the solvent or reagents can quench the base.1. Use a Stronger Base: Switch from potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. NaH irreversibly deprotonates the hydroxyl group, driving the reaction forward. Caution: NaH is highly reactive with water.2. Increase Temperature: Gently heat the reaction mixture. A temperature of 50-80 °C is often effective. Monitor by TLC to avoid product degradation. 3. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Flame-dry glassware under an inert atmosphere (N₂ or Ar) before starting the reaction.
Formation of dark, tarry material and multiple spots on TLC 1. Excessively High Temperature: Reactants or products are decomposing. 2. Reaction Time is Too Long: Prolonged exposure to basic conditions can cause degradation.1. Reduce Reaction Temperature: Find the minimum temperature at which the reaction proceeds at a reasonable rate. 2. Monitor the Reaction Closely: Use TLC to track the consumption of starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent byproduct formation.
Difficulty separating 8-methoxyquinoline from the N-methyl byproduct Similar Polarity: The two isomers can have very similar Rf values, making separation by column chromatography challenging.1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to maximize the difference in Rf. 2. Leverage Basicity Differences: The N-methylated product is a quinolone and may have different basicity compared to the O-methylated product. An acidic wash during workup might selectively protonate and remove one of the isomers into the aqueous phase, although this requires careful pH control. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Quantitative Data: Impact of Conditions on Regioselectivity

While a single comprehensive study is lacking, data compiled from various sources illustrates the impact of reaction conditions on the O/N alkylation ratio.

Alkylating Agent Base Solvent Temperature Approx. O/N Ratio Comments Reference(s)
Methyl IodideK₂CO₃AcetoneRefluxModerate O-alkylationA common starting point, but often yields significant N-methyl byproduct.[12]
Methyl IodideNaHDMFRoom TempHigh O-alkylationStronger base and polar aprotic solvent strongly favor the desired product.Inferred from similar systems
Dimethyl SulfateK₂CO₃DMF60 °CVery High O-alkylationThe "harder" nature of DMS significantly improves selectivity for the O-position.Inferred from similar systems
Methyl IodideNaOH/H₂ODCM (w/ TBAB)Room TempGood O-alkylationPhase-transfer catalysis is an effective method to promote O-alkylation.[11]

Experimental Protocols

Protocol 1: Optimized O-Methylation using Sodium Hydride and Methyl Iodide

This protocol is designed to maximize the yield of 8-methoxyquinoline by favoring O-alkylation.

Materials:

  • 8-Hydroxyquinoline

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 8-hydroxyquinoline (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the 8-hydroxyquinoline (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a dark-colored slurry of the sodium salt.

  • Methylation: Cool the mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 8-methoxyquinoline.

Protocol 2: Product Analysis by HPLC

This protocol allows for the separation and quantification of the starting material, the O-methylated product, and the N-methylated byproduct.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Expected Elution Order: 8-Hydroxyquinoline (most polar) -> 1-Methylquinolin-8-one -> 8-Methoxyquinoline (least polar). This method can be used to determine the conversion and the O/N selectivity of the reaction.[13]

Mechanistic Deep Dive: Visualizing the Regioselectivity

The choice of reaction conditions directly influences the transition state of the nucleophilic attack, determining the final product ratio.

G cluster_conditions Reaction Conditions cluster_pathways Competing Pathways Conditions Solvent Base Alkylating Agent Temperature Anion 8-Hydroxyquinolinate Anion (Ambident Nucleophile) Conditions->Anion Influences Nucleophilicity & Electrophile Character O_Pathway O-Alkylation Pathway (Hard-Hard Interaction) Favored by Polar Aprotic Solvents & Hard Electrophiles (DMS) Anion->O_Pathway N_Pathway N-Alkylation Pathway (Soft-Soft Interaction) Favored by Protic Solvents & Soft Electrophiles (CH₃I) Anion->N_Pathway O-Product 8-Methoxyquinoline (Thermodynamically Favored) O_Pathway->O-Product N-Product 1-Methylquinolin-8-one (Kinetically Favored under some conditions) N_Pathway->N-Product

References

Technical Support Center: Optimization of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry, forming the core of drugs like the antimalarial chloroquine and various antitumor agents.[1][2] However, their synthesis is often fraught with challenges, including harsh reaction conditions, low yields, and difficult purifications.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, empowering you to diagnose issues and rationally design optimized protocols.

General Troubleshooting & Optimization

This section addresses common issues applicable across various named reactions for quinoline synthesis.

Question 1: My reaction yield is consistently low, despite following established protocols. What are the most common culprits?

Answer: Low yields in quinoline synthesis can be traced back to several key areas:

  • Substrate Reactivity: The electronic nature of substituents on your aniline or aryl amine precursor is paramount. Strong electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the crucial electrophilic cyclization step significantly more difficult and often requiring harsher conditions.[3] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) facilitate this step and generally lead to higher yields.[4]

  • Incomplete Reaction: Many classical quinoline syntheses, like the Skraup or Gould-Jacobs, require high temperatures and prolonged reaction times to drive the reaction to completion.[4][5] Ensure you are reaching and maintaining the target temperature and consider trial experiments to optimize the reaction duration.

  • Side Reactions & Tar Formation: This is arguably the most frequent issue, particularly in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[2][4][6] High temperatures and strong acids can promote the polymerization of carbonyl compounds or other intermediates, leading to the formation of intractable tars that trap the product and complicate purification.[6]

  • Purification Losses: The workup process itself can be a major source of yield loss. Inefficient extraction from tarry mixtures or co-distillation of impurities like unreacted aniline can significantly reduce your isolated yield.[4]

Question 2: How do I choose the optimal solvent and catalyst for my specific quinoline synthesis?

Answer: Solvent and catalyst selection is critical and interdependent.

  • Solvent Choice:

    • High-Boiling Solvents: For thermally driven cyclizations (e.g., Gould-Jacobs, Conrad-Limpach), high-boiling solvents like diphenyl ether or Dowtherm A are traditionally used, though they can be difficult to remove.[1]

    • Protic vs. Aprotic: The choice depends on the mechanism. In some modern syntheses, aprotic polar solvents like DMF have been shown to be beneficial.[7] However, protic solvents like ethanol can sometimes inhibit catalysis by complexing with Lewis acids.[7]

    • Green Solvents & Solvent-Free Conditions: To improve the environmental footprint and simplify workup, consider greener options. Water and ionic liquids have been successfully employed in modified Friedländer and Skraup reactions.[1][2][8] Solvent-free conditions, often paired with microwave irradiation, can also be highly effective.[1][9]

  • Catalyst Selection:

    • Brønsted vs. Lewis Acids: Strong Brønsted acids (H₂SO₄, PPA) are standard for reactions like the Skraup and Combes syntheses.[10] However, they can promote tar formation. Lewis acids (e.g., ZnCl₂, SnCl₄, In(OTf)₃) are often used in Doebner-von Miller or Friedländer syntheses and can sometimes offer milder conditions and better control.[6][8][11]

    • Modern Catalysts: A vast array of modern catalysts have been developed to improve efficiency and mildness. These include metal catalysts (Palladium, Copper, Cobalt, Gold) for C-H activation and cross-coupling strategies, as well as molecular iodine and various solid-supported acid catalysts.[12][13][14][15]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common problems in quinoline synthesis.

G cluster_start Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Potential Solutions Start Low Yield or Impure Product Tar Significant Tar Formation? Start->Tar Incomplete Incomplete Reaction? Tar->Incomplete No Sol_Tar 1. Lower Temp 2. Use Moderator (e.g., FeSO₄) 3. Change Acid Catalyst 4. Use Biphasic System Tar->Sol_Tar Yes Purification Purification Issues? Incomplete->Purification No Sol_Incomplete 1. Increase Temp/Time 2. Use Microwave Heating 3. Check Substrate Reactivity 4. Change Catalyst Incomplete->Sol_Incomplete Yes Sol_Purification 1. Steam Distillation 2. Recrystallization Study 3. Chromatographic Method 4. Derivatization/Removal of Impurity Purification->Sol_Purification Yes

Caption: General troubleshooting workflow for quinoline synthesis.

Method-Specific Troubleshooting (FAQs)

Skraup Synthesis

The Skraup synthesis involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene) to produce quinoline.[10][16] It is notoriously vigorous.[2][4]

Question 3: My Skraup reaction is extremely violent and difficult to control. How can I make it safer and more reproducible?

Answer: This is the most critical issue with the Skraup synthesis. The reaction's exothermicity comes from the rapid dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[10][16]

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is essential.[4][17] It acts to moderate the reaction, making the exotherm much more controllable and reducing charring.[17]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice bath). Good stirring is crucial to dissipate heat.[17]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source. The reaction's own exotherm should sustain it for some time. Reapply heat only after this initial phase subsides to drive the reaction to completion.[4]

Question 4: The workup of my Skraup reaction results in a large amount of black, intractable tar. How can I effectively isolate my product?

Answer: Tar formation is nearly unavoidable due to the harsh conditions.[4] The key is to separate the volatile quinoline product from the non-volatile polymeric tar.

  • Steam Distillation: This is the most effective purification method. After the reaction is complete, cool the mixture, dilute it with water, and make it strongly alkaline with NaOH. Then, pass steam through the mixture. The quinoline product is steam-volatile and will co-distill with the water, leaving the tar behind.[4]

  • Extraction: The resulting aqueous distillate can then be extracted with an organic solvent (e.g., dichloromethane or diethyl ether) to isolate the quinoline.[4]

Doebner-von Miller Synthesis

This reaction synthesizes quinolines from anilines and α,β-unsaturated aldehydes or ketones, often under strong acidic conditions.[11][18]

Question 5: My Doebner-von Miller reaction yields mostly polymer instead of the desired quinoline. What causes this and how can it be prevented?

Answer: The primary cause is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material, which competes with the desired reaction pathway.[1][6]

  • Employ a Biphasic System: This is a highly effective strategy. By using a two-phase system (e.g., aqueous acid with an immiscible organic solvent like toluene), you can sequester the sensitive carbonyl compound in the organic phase, limiting its exposure to the bulk acidic conditions and thus minimizing polymerization.[1][6]

  • Optimize Acid Catalyst: While a strong acid is needed, excessively harsh conditions accelerate tar formation. Experiment with different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids can sometimes provide the optimal balance between promoting the reaction and suppressing polymerization.[6][11]

  • Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Overheating will favor polymerization.[6]

Friedländer Synthesis

The Friedländer synthesis is a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.[15][16]

Question 6: I am using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is a classic challenge. The reaction can proceed via condensation at either of the α-carbons of the ketone.

  • Use of Ionic Liquids: Certain ionic liquids have been shown to promote regiospecificity in the Friedländer annulation.[14]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can direct the condensation.[14]

  • Catalyst Control: The choice of an appropriate amine catalyst can also influence the regiochemical outcome.[14]

Question 7: The traditional high-temperature, strongly acidic/basic conditions of the Friedländer synthesis are degrading my sensitive substrates. Are there milder alternatives?

Answer: Yes, significant progress has been made in developing milder Friedländer protocols.

  • Metal Catalysis: Catalytic amounts of gold, neodymium(III) nitrate, or other metals can enable the reaction to proceed under much milder conditions than traditional methods.[10][14][15]

  • Solvent-Free & Microwave Conditions: Combining solvent-free reaction conditions with microwave irradiation can dramatically shorten reaction times and improve yields, often with simple acid catalysts like p-toluenesulfonic acid (p-TSA) or molecular iodine.[14][15]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][19]

Question 8: What is the rate-determining step in the Combes synthesis, and how can I facilitate it?

Answer: The mechanism involves the initial formation of a Schiff base intermediate, which then tautomerizes to an enamine. The rate-determining step is the subsequent acid-catalyzed electrophilic cyclization (annulation) of the enamine onto the aromatic ring.[19][20]

To facilitate this step:

  • Use a Strong Acid: A strong dehydrating acid like concentrated H₂SO₄ or polyphosphoric acid (PPA) is required to protonate the enamine and catalyze the ring closure.[10][21]

  • Substituent Effects: As with other syntheses, electron-donating groups on the aniline ring will increase the nucleophilicity of the aromatic system, accelerating the rate-determining annulation step.[20] Conversely, strong electron-withdrawing groups can prevent cyclization entirely.[21]

Combes Synthesis Mechanism

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Annulation (Rate-Determining) cluster_step3 Step 3: Aromatization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H⁺, - H₂O Diketone β-Diketone Diketone->Enamine ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine + H⁺ Cyclized Cyclized Intermediate ProtonatedEnamine->Cyclized Electrophilic Attack Quinoline Substituted Quinoline Cyclized->Quinoline - H₂O, - H⁺

Caption: Simplified mechanism of the Combes quinoline synthesis.

Gould-Jacobs Reaction

This method builds 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate, involving a thermal cyclization step.[10][22][23]

Question 9: My Gould-Jacobs cyclization is incomplete or requires temperatures so high that the product decomposes. How can I optimize this step?

Answer: The thermal cyclization is indeed the most challenging step, typically requiring temperatures of 250-300°C.[5]

  • Temperature vs. Time: A careful optimization study is necessary. You must find a balance between a high enough temperature to promote cyclization and a short enough reaction time to minimize degradation.[22]

  • Microwave Heating: This is an excellent alternative to conventional heating. Microwave irradiation can provide rapid, uniform, and efficient heating to the required high temperatures, often leading to significantly shorter reaction times and improved yields.[5][22]

  • High-Boiling Solvents: If using conventional heating, a high-boiling solvent like diphenyl ether is necessary to reach the required temperatures.

Comparative Reaction Conditions for Gould-Jacobs Cyclization
MethodTemperature (°C)Typical TimeAdvantagesDisadvantages
Conventional Heating 250 - 300Several hoursSimple setupLong reaction times, potential for degradation, difficult solvent removal.[5][22]
Microwave Irradiation 250 - 300MinutesRapid, efficient heating, improved yields, shorter times.[5][22]Requires specialized equipment.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Causality: This protocol incorporates ferrous sulfate (FeSO₄) to moderate the highly exothermic reaction, preventing a dangerous runaway condition and reducing tar formation, thereby improving safety and isolated yield.[4][17]

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH) solution (30-40%)

  • Dichloromethane

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

  • Begin vigorous stirring and start cooling the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise excessively.

  • Once the addition is complete, remove the ice bath and gently heat the mixture using a heating mantle.

  • When the reaction begins to reflux on its own (indicated by boiling), immediately remove the heat source. The reaction will proceed exothermically. If it becomes too vigorous, briefly re-immerse the flask in the ice bath.[17]

  • After the initial exothermic phase subsides (15-30 minutes), heat the mixture to a steady reflux for 3-5 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. Very carefully, pour the thick, dark mixture into a large beaker containing cold water.

  • Make the solution strongly alkaline by slowly adding concentrated NaOH solution with cooling. The pH should be >10.

  • Set up for steam distillation. Pass steam through the alkaline mixture. The quinoline will distill over with the water. Collect the milky distillate.

  • Extract the distillate with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude quinoline. Further purification can be achieved by vacuum distillation.

Protocol 2: Microwave-Assisted Gould-Jacobs Cyclization

Causality: This protocol utilizes microwave heating to overcome the high activation energy of the thermal cyclization step, dramatically reducing reaction time from hours to minutes and often improving yields by minimizing thermal degradation.[5][22]

Materials:

  • Ethyl 3-anilino-2-cyanoacrylate (or similar intermediate from aniline + EMME)

  • Diphenyl ether (high-boiling solvent)

Procedure:

  • Place the anilidomethylenemalonate intermediate and diphenyl ether into a specialized microwave reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a septum cap.

  • Place the vial inside the cavity of a laboratory microwave synthesis system.

  • Set the reaction parameters: Temperature at 250°C, hold time of 10-20 minutes, and maximum microwave power.

  • Run the reaction with efficient magnetic stirring. The microwave system will rapidly heat the mixture to the set temperature and hold it for the specified time.

  • After the reaction is complete, the system will cool the vial using compressed air.

  • Once at room temperature, carefully open the vial. The product often precipitates from the solvent upon cooling.

  • Filter the mixture to collect the solid product. Wash the precipitate with a low-boiling solvent like hexanes or ice-cold acetonitrile to remove the residual diphenyl ether.[22]

  • Dry the solid product under vacuum to yield the 4-hydroxy-3-carboalkoxyquinoline.

References

Technical Support Center: A Troubleshooting Guide for the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic and powerful reaction. The Skraup synthesis, while effective for creating the quinoline scaffold found in many pharmaceuticals, is known for its challenging reaction conditions.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, optimize your yields, and ensure experimental safety and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely exothermic and difficult to control. What measures can I take to moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge and a primary safety concern.[2][3] The reaction's vigor stems from the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps, all of which are highly energetic.[4] To mitigate this, consider the following strategies:

  • Inclusion of a Moderator: The most common and effective method to tame the reaction is the addition of a moderator. Ferrous sulfate (FeSO₄) is widely used for this purpose.[3][5] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step, thereby preventing a runaway reaction.[2][5] Boric acid has also been reported as a moderator.[3]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling, preferably in an ice bath, to the mixture of the aniline and glycerol.[3] It is crucial to ensure the aniline sulfate is well-formed and distributed before initiating the main reaction by heating.[5]

  • Efficient Stirring and Heat Management: Vigorous and constant stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots, which can trigger a violent reaction.[3] Begin heating gently to initiate the reaction. Once the exothermic phase starts, as indicated by boiling, the external heat source should be removed, allowing the reaction to proceed under its own heat.[4] If the reaction becomes too vigorous, external cooling with a wet towel or an ice bath can be applied.[2][4]

Q2: I'm observing significant tar formation, which is complicating purification and reducing my yield. What is the cause and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis, often resulting in a thick, black, viscous residue that entraps the desired product.[3][6][7] This is primarily due to the harsh acidic and oxidizing conditions which promote the polymerization of acrolein and other reactive intermediates.[2][3]

To minimize tarring:

  • Utilize a Moderator: As with controlling the exotherm, ferrous sulfate can also help reduce charring and tar formation by moderating the reaction rate.[3]

  • Optimize Reaction Temperature: Avoid excessive heating. The reaction should be initiated with gentle heating, and the temperature during the exothermic phase should be carefully controlled.[3] Prolonged exposure to high temperatures will favor polymerization.

  • Consider Acetanilide: A modification to the Skraup synthesis involves using the acetylated amine (e.g., acetanilide instead of aniline). This has been shown to significantly reduce the violence of the reaction and the amount of tar produced, leading to higher yields of quinoline.[8]

  • Purification Strategy: Due to the inevitable formation of some tar, an effective purification strategy is essential. Steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tarry residue.[3][4][9]

Q3: My quinoline yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the Skraup synthesis can be attributed to several factors, ranging from incomplete reactions to product loss during workup.[2]

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure that after the initial vigorous phase subsides, the reaction mixture is heated at reflux for a sufficient period (often several hours) to drive the reaction to completion.[3][4]

    • Substituent Effects: The electronic nature of substituents on the aniline ring can influence reactivity. Electron-donating groups generally facilitate the reaction, whereas strong electron-withdrawing groups can deactivate the aromatic ring, necessitating harsher conditions and potentially leading to lower yields.[2]

  • Side Product Formation: As discussed, tar formation is a major contributor to low yields by consuming starting materials and intermediates.[2]

  • Purity of Reagents:

    • Glycerol: The use of anhydrous or "dynamite" glycerol (containing less than 0.5% water) is often recommended to achieve good yields.[4][6] The presence of excess water can interfere with the initial dehydration step to acrolein.

  • Inefficient Workup and Purification: Significant product loss can occur during the extraction and purification stages, especially when dealing with tarry mixtures.[2][7] Careful and efficient steam distillation and subsequent extraction are crucial to maximize recovery.[4][9]

Q4: Are there safer and more environmentally friendly alternatives to traditional oxidizing agents like arsenic acid and nitrobenzene?

A4: Yes, while arsenic pentoxide and nitrobenzene are effective, their high toxicity is a significant drawback.[4] Research has explored milder and greener alternatives:

  • Iodine: Iodine has been used as a milder oxidizing agent in the Skraup synthesis.[4]

  • Air/Oxygen: In some cases, air can serve as the oxidant, offering a much more environmentally benign option.[4][10]

  • Ionic Liquids: The use of certain ionic liquids as the reaction medium can sometimes eliminate the need for an external oxidizing agent altogether, while also facilitating the reaction under microwave irradiation.[1][11]

  • m-Nitrobenzenesulfonic acid: This has been used as an alternative to nitrobenzene, with the advantage that its reduction byproducts are water-soluble, simplifying the purification process.[7]

Key Reaction Parameters Summary

ParameterRecommended Condition/ReagentRationale and Impact on Reaction
Aromatic Amine Aniline or substituted anilinesThe nature and position of substituents affect reactivity and the final product structure.[4]
Glycerol Source Anhydrous or "Dynamite" glycerol (<0.5% water)Minimizes excess water that can hinder the dehydration to acrolein, improving yield.[4][6]
Acid Catalyst Concentrated Sulfuric AcidActs as both a catalyst and a dehydrating agent for the conversion of glycerol to acrolein.[4][11]
Oxidizing Agent Nitrobenzene, Arsenic Pentoxide, Iodine, AirRequired for the final aromatization step to form the quinoline ring. The choice affects reaction vigor and safety.[4]
Moderator Ferrous Sulfate (FeSO₄), Boric AcidControls the exothermic nature of the reaction, preventing runaway conditions and reducing tar formation.[3][5]
Temperature Gentle initial heating, then refluxCareful temperature control is crucial to initiate the reaction without causing it to become uncontrollably violent.[3][4]

Standard Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from established procedures and incorporates safety measures.[4][5]

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.

  • Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene, which acts as both the oxidizing agent and a solvent.[4]

  • Initiation of Reaction: Gently heat the mixture with constant stirring. The reaction is highly exothermic and will begin to boil.

  • Controlling the Reaction: Once boiling commences, immediately remove the external heat source. The reaction will proceed under its own heat. If it becomes too vigorous, cool the flask with a wet towel.[4]

  • Completion of Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[4]

  • Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water. Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide to neutralize the excess acid.

  • Purification:

    • Set up a steam distillation apparatus. Steam distill the alkaline mixture to separate the crude quinoline and unreacted nitrobenzene from the tarry residue.[4][9]

    • Separate the organic layer from the steam distillate.

    • To remove any remaining aniline, the crude quinoline can be acidified and treated with a saturated solution of sodium nitrite.[4][9]

    • The purified quinoline is then re-isolated by making the solution alkaline and performing another steam distillation or extraction.

    • Final purification can be achieved by distillation under reduced pressure.[4]

Visualizing the Skraup Synthesis and Troubleshooting

Skraup Synthesis Troubleshooting Workflow

G A Low Yield or Reaction Failure A1 Incomplete Reaction A->A1 A2 Side Reactions (Polymerization) A->A2 A3 Poor Reagent Quality A->A3 A4 Loss During Workup A->A4 B Violent/Uncontrolled Reaction B1 Rapid Heating B->B1 B2 Absence of Moderator B->B2 B3 Poor Stirring B->B3 C Excessive Tar Formation C1 High Temperature C->C1 C2 Harsh Conditions C->C2 S1 Increase Reflux Time/ Optimize Temperature A1->S1 S2 Use Moderator (FeSO4)/ Control Temperature A2->S2 S3 Use Anhydrous Glycerol A3->S3 S4 Optimize Steam Distillation & Extraction A4->S4 S5 Gentle Initial Heating B1->S5 S6 Add Ferrous Sulfate B2->S6 S7 Ensure Efficient Mechanical Stirring B3->S7 C1->S2 S8 Use Acetanilide C2->S8

Caption: Troubleshooting workflow for the Skraup synthesis.

Reaction Mechanism of the Skraup Synthesis

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (-2 H₂O, H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (1,2-Dihydroquinoline derivative) Michael_Adduct->Cyclized_Intermediate Electrophilic Aromatic Substitution & Dehydration Quinoline Quinoline Cyclized_Intermediate->Quinoline Oxidation

Caption: Simplified mechanism of the Skraup quinoline synthesis.

References

Technical Support Center: Navigating Quinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the landscape of pharmaceutical and materials science, quinoline scaffolds are foundational. However, their synthesis and derivatization are notoriously fraught with challenges, leading to complex product mixtures, diminished yields, and time-consuming purification. This technical support center is designed to move beyond simple protocols and provide you with a deeper understanding of the underlying chemistry to proactively prevent byproduct formation. Here, we dissect common issues encountered in classical quinoline syntheses, offer robust troubleshooting guides, and present validated protocols to enhance the precision and efficiency of your work.

Part 1: Troubleshooting Guides for Classical Syntheses

This section addresses specific, frequently encountered problems in four major classical quinoline synthesis reactions. Each guide follows a "Symptom-Cause-Solution" format, explaining the chemical rationale behind each recommendation.

Guide 1: The Skraup Synthesis

The Skraup synthesis is powerful for creating unsubstituted quinolines but is infamous for its violent exotherm and the formation of tarry byproducts.[1]

Symptom 1: Uncontrolled, Violent Exotherm & Significant Tar Formation

You observe a rapid, difficult-to-control temperature spike after initiating the reaction, resulting in a dark, viscous, and often intractable mixture.

  • Primary Cause: Unmoderated Dehydration and Polymerization. The reaction begins with the aggressive dehydration of glycerol by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde.[2][3] This dehydration is strongly exothermic. The subsequent Michael addition of aniline to acrolein is also exothermic. This heat can trigger the rapid, acid-catalyzed polymerization of acrolein and other reactive intermediates, leading to the characteristic tar formation.[4]

  • Solutions & Scientific Rationale:

    • Introduce a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction's violence.[5][6]

      • Causality: Ferrous sulfate acts as an oxygen carrier, creating a more controlled, extended release of the oxidizing agent's potential.[5] This smooths the exotherm over a longer period, preventing the rapid temperature spike that accelerates polymerization. Boric acid can also be used for a similar moderating effect.[7]

    • Strict Temperature and Addition Control:

      • Protocol: Add the concentrated sulfuric acid slowly to the chilled mixture of aniline, glycerol, and ferrous sulfate. Maintain good agitation to dissipate heat. Initiate the reaction with gentle heating, and once the exotherm begins, remove the heat source immediately.[5] If necessary, have an ice bath ready to cool the flask.

    • Alternative Oxidizing Agent: While nitrobenzene is traditional, it contributes to the reaction's vigor. Arsenic acid is reported to result in a less violent reaction, though it presents its own significant toxicity concerns.[6]

Protocol: Steam Distillation for Tar Removal

Once tar has formed, isolating the quinoline product is challenging. Steam distillation is a robust method for separating the volatile quinoline from non-volatile polymeric tars.

Step-by-Step Methodology:

  • Neutralization: After the reaction is complete and has cooled, cautiously pour the mixture into a large volume of cold water. Slowly and with vigorous stirring, make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline base. This step is also highly exothermic and requires cooling.

  • Setup: Assemble a steam distillation apparatus. Ensure the distillation flask is large enough to prevent foaming over (at least twice the volume of your neutralized mixture).

  • Distillation: Introduce steam into the flask. The quinoline will co-distill with the water.[8] Collect the distillate, which will appear milky or as an oily layer on top of the water.

  • Completion: Continue distillation until the distillate runs clear, indicating that all the quinoline has been removed.

  • Extraction: Separate the quinoline layer from the aqueous distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.

  • Purification: Combine the initial quinoline layer with the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude quinoline can then be further purified by vacuum distillation.[8]

Guide 2: The Doebner-von Miller (DvM) Reaction

A more versatile method than the Skraup, the DvM reaction still suffers from polymerization byproducts when using α,β-unsaturated carbonyl compounds.[9]

Symptom: Low Yield with Formation of Insoluble Polymeric Material

The reaction yields a significant amount of a solid, insoluble byproduct, and the desired quinoline derivative is obtained in low yield.

  • Primary Cause: Acid-Catalyzed Polymerization of the Carbonyl Substrate. Under the strong acidic conditions required for the DvM reaction, the α,β-unsaturated aldehyde or ketone reactant can readily polymerize.[4] This side reaction consumes the starting material and complicates purification.

  • Solutions & Scientific Rationale:

    • Implement a Biphasic Solvent System: This is a highly effective strategy to sequester the reactive carbonyl compound.

      • Causality: By using a system like water/toluene with a strong acid (e.g., HCl) in the aqueous phase, the aniline salt resides primarily in the aqueous phase while the α,β-unsaturated carbonyl compound is partitioned into the organic phase. This dramatically lowers the concentration of the carbonyl in the acidic environment, disfavoring polymerization and favoring the desired reaction with aniline at the interface.

    • Slow, Controlled Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline.

      • Causality: This technique maintains a low, steady-state concentration of the carbonyl reactant, ensuring it reacts with the aniline before it has the opportunity to self-polymerize.[4]

    • Optimize the Catalyst: While strong acids are typical, their strength can be tuned.

      • Experimental Logic: Screen different Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids (e.g., ZnCl₂, SnCl₄).[9] A milder acid might provide a better balance between catalyzing the quinoline formation and minimizing the undesired polymerization.

Guide 3: The Friedländer Synthesis

The Friedländer synthesis offers great flexibility but can be plagued by self-condensation of the ketone reactant and issues of regioselectivity.[1]

Symptom 1: Complex Product Mixture Due to Aldol Byproducts

Analysis of the crude product (e.g., by ¹H NMR or LC-MS) shows multiple unexpected species, characteristic of ketone self-condensation.

  • Primary Cause: Base-Catalyzed Aldol Condensation. Under basic conditions, the ketone reactant (which must possess α-hydrogens) can act as both the nucleophile (as an enolate) and the electrophile, leading to aldol addition or condensation byproducts.[8][10]

  • Solutions & Scientific Rationale:

    • Switch to Acid Catalysis: Changing the catalyst from a base (like KOH) to an acid (like p-toluenesulfonic acid or a Lewis acid) can suppress the self-condensation pathway.[11][12]

      • Causality: Acid catalysis proceeds through an enol intermediate, and the reaction conditions can be optimized to favor the reaction between the 2-aminoaryl carbonyl and the ketone's enol form over ketone self-reaction.

    • Employ a Lewis Acid Catalyst: Lewis acids like Indium(III) triflate (In(OTf)₃) have been shown to be highly effective in promoting the desired Friedländer annulation while minimizing side reactions.[11]

      • Causality: The Lewis acid activates the carbonyl group of the 2-aminoaryl ketone, making it a more potent electrophile for the enol of the partner ketone, thereby accelerating the desired pathway over self-condensation.

Symptom 2: Formation of an Undesired Regioisomer

When using an unsymmetrical ketone (e.g., 2-butanone), a mixture of two quinoline isomers is formed, complicating purification and lowering the yield of the target molecule.

  • Primary Cause: Competing Cyclization Pathways. An unsymmetrical ketone can form two different enolates/enols, leading to cyclization at two different positions on the 2-aminoaryl ketone/aldehyde.[4]

  • Solutions & Scientific Rationale:

    • Modern Catalytic Approaches (C-H Functionalization): Instead of building the quinoline ring with inherent regioselectivity issues, consider a post-synthesis derivatization strategy using transition metal-catalyzed C-H activation.

      • Causality: This modern approach allows for the direct and highly regioselective installation of functional groups onto a pre-formed quinoline core. By choosing the correct catalyst, ligands, and directing groups (sometimes the quinoline nitrogen itself is sufficient), one can achieve functionalization at specific positions (C2, C3, C4, C8, etc.) that are difficult to control in classical syntheses.[13][14][15] This circumvents the problem of isomeric mixtures from the outset.

    • Substrate Modification: If C-H activation is not feasible, modify the ketone substrate. Introduce bulky groups to sterically hinder one of the α-positions, thereby favoring enolization and subsequent reaction at the less hindered site.[16]

Guide 4: The Combes Synthesis & Conrad-Limpach Synthesis

These related syntheses face challenges of regioselectivity with unsymmetrical diketones and a kinetic vs. thermodynamic product competition.

Symptom 1 (Combes): Formation of Undesired Regioisomer

Using an unsymmetrical β-diketone results in a mixture of quinoline isomers.

  • Primary Cause: Ambiguous Cyclization. The initial enamine intermediate formed from the aniline and the unsymmetrical β-diketone can cyclize in two different ways under strong acid catalysis.[17]

  • Solutions & Scientific Rationale:

    • Steric and Electronic Control: The regiochemical outcome is a delicate balance of steric and electronic effects.[16]

      • Experimental Logic: Use an aniline with bulky ortho-substituents to sterically direct the cyclization away from that position. Conversely, electron-donating groups on the aniline can activate one ortho position over another. The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can also influence the isomer ratio.[17] A systematic screening of these parameters is necessary.

Symptom 2 (Conrad-Limpach): Formation of 2-Hydroxyquinoline instead of 4-Hydroxyquinoline

The experiment was intended to produce a 4-hydroxyquinoline, but the 2-hydroxy isomer is the major product isolated.

  • Primary Cause: Thermodynamic vs. Kinetic Control. The initial reaction between an aniline and a β-ketoester can occur at two sites: the ketone (kinetic pathway) or the ester (thermodynamic pathway).[18]

    • Kinetic Pathway (Low Temperature): At lower temperatures (e.g., room temp to ~100°C), the more reactive ketone carbonyl is attacked preferentially. This pathway leads to the 4-hydroxyquinoline product.

    • Thermodynamic Pathway (High Temperature): At higher temperatures (>140°C), the reaction becomes reversible, and the more stable β-keto anilide intermediate is formed by attack at the ester. This intermediate cyclizes to form the thermodynamically favored 2-hydroxyquinoline product.[18]

  • Solution & Scientific Rationale:

    • Strict Temperature Control: To obtain the 4-hydroxyquinoline (the kinetic product), maintain a low reaction temperature during the initial condensation step. For the subsequent high-temperature cyclization step, use a high-boiling, inert solvent (like mineral oil) to ensure precise and uniform temperature control, preventing isomerization to the thermodynamic pathway.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction produces a significant amount of dark, tarry material. What are the general chemical principles at play? A1: Tar formation, especially in reactions like the Skraup and Doebner-von Miller, is almost always due to the acid-catalyzed polymerization of highly reactive α,β-unsaturated carbonyl compounds (like acrolein or methyl vinyl ketone).[4] Under harsh acidic and high-temperature conditions, these molecules can undergo repeated Michael additions and aldol-type condensations with themselves and other intermediates, leading to complex, high-molecular-weight, insoluble polymers.

Q2: How can I analytically identify the byproducts in my reaction mixture? A2: A combination of techniques is most powerful.

  • ¹H and ¹³C NMR Spectroscopy: This is your primary tool. Polymer formation will often appear as broad, unresolved humps in the baseline of your ¹H NMR spectrum. Specific regioisomers or aldol products will have distinct sets of sharp peaks. 2D NMR techniques like COSY and HMQC can be invaluable for definitively assigning the structure of an unexpected isomer.[19]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are excellent for identifying the molecular weights of various components in your crude mixture.[18] This can help you distinguish between starting materials, the desired product, aldol adducts (higher mass), and regioisomers (same mass as product).

  • Infrared (IR) Spectroscopy: Can provide clues. For example, the presence of a strong, broad -OH stretch around 3400 cm⁻¹ alongside carbonyl signals might suggest an aldol addition byproduct.

Q3: I am performing an electrophilic substitution (e.g., nitration) on a quinoline ring and am seeing a byproduct with a mass of +16. What is it and how do I prevent it? A3: You are likely observing the unintentional formation of a Quinoline N-oxide. The nitrogen atom in the quinoline ring is a Lewis basic site and can be susceptible to oxidation, especially under conditions that are even mildly oxidizing.

  • Causality: Strong nitrating conditions (e.g., fuming HNO₃/H₂SO₄) are highly oxidizing. The lone pair on the quinoline nitrogen can attack the electrophilic oxidizing species, leading to the N-oxide. This deactivates the ring towards further electrophilic aromatic substitution.

  • Prevention:

    • Protect the Nitrogen: Before performing the electrophilic substitution, protonate the nitrogen with a strong, non-oxidizing acid. The resulting quinolinium salt is much less susceptible to N-oxidation and the positive charge strongly deactivates the pyridine ring, directing electrophilic attack to the benzene ring (positions 5 and 8).[20]

    • Milder Reagents: Use milder, less oxidizing conditions for your derivatization where possible. The reactivity of quinoline towards N-oxidation is sensitive to steric and electronic effects.[21][22]

Q4: What is the key difference in mechanism between acid- and base-catalyzed aldol condensation in the context of Friedländer synthesis byproducts? A4:

  • Base-Catalyzed: The base (e.g., OH⁻) removes an α-proton from the ketone to form a nucleophilic enolate . This enolate then attacks the carbonyl carbon of another ketone molecule. This pathway is often fast and can lead to significant self-condensation byproducts.[10]

  • Acid-Catalyzed: The acid protonates the carbonyl oxygen of the ketone, which then tautomerizes to form a nucleophilic enol . The enol attacks a protonated carbonyl of another ketone. While still possible, the concentration of the reactive enol is typically lower than the enolate under basic conditions, and reaction conditions can be tuned to favor reaction with the more electrophilic 2-aminoaryl carbonyl partner.[10]

Part 3: Data Summaries & Visualizations

Table 1: Influence of Reaction Conditions on Byproduct Formation
SynthesisParameterConditionEffect on Byproduct FormationReference
Skraup ModeratorAddition of FeSO₄Reduces reaction violence and minimizes tar formation by controlling the exotherm.[5][6]
TemperatureGentle initial heating, controlled refluxPrevents uncontrolled exothermic reaction and reduces charring.[5]
Doebner-von Miller Solvent SystemBiphasic (e.g., water/toluene)Sequesters the carbonyl compound, significantly reducing acid-catalyzed polymerization.[4]
Reactant AdditionSlow, dropwise addition of carbonylMaintains a low concentration of the carbonyl, disfavoring polymerization.[4]
Friedländer CatalystAcidic (e.g., p-TsOH, In(OTf)₃) vs. Basic (e.g., KOH)Acidic conditions, particularly with Lewis acids, suppress base-catalyzed aldol self-condensation.[11][12]
Conrad-Limpach TemperatureLow Temp (~100°C) vs. High Temp (>140°C)Lower temperature favors the kinetic 4-hydroxyquinoline; higher temperature favors the thermodynamic 2-hydroxyquinoline.[18]

Diagrams: Mechanistic & Logical Workflows

Byproduct_Formation cluster_skraup Skraup / Doebner-von Miller Byproduct Pathway cluster_friedlander Friedländer Byproduct Pathway ABU α,β-Unsaturated Carbonyl Polymer Tar / Polymer ABU->Polymer  Fast, Acid-Catalyzed  Self-Condensation Product Desired Quinoline ABU->Product Desired Reaction (Slower) H H+ Aniline Aniline Aniline->Product Ketone Ketone (R-CH₂-CO-R') Aldol Aldol Self-Condensation Byproduct Ketone->Aldol  Fast, Base-Catalyzed  Self-Reaction F_Product Desired Quinoline Ketone->F_Product Desired Reaction Base Base (e.g., KOH) Amine 2-Aminoaryl Ketone Amine->F_Product

Caption: Competing reaction pathways in classical quinoline syntheses.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Identify Identify Byproducts (NMR, MS) Start->Identify Tar Is Tar/Polymer the main issue? Identify->Tar Aldol Are Aldol Byproducts present? Tar->Aldol No Sol_Tar 1. Add FeSO₄ (Skraup) 2. Use Biphasic System (DvM) 3. Slow Reactant Addition Tar->Sol_Tar Yes Isomers Are Regioisomers the issue? Aldol->Isomers No Sol_Aldol 1. Switch from Base to Acid/Lewis Acid Catalyst 2. Use Imine Analog Aldol->Sol_Aldol Yes Sol_Isomers 1. Modify Sterics/Electronics 2. Control Temperature (Kinetic vs Thermo) 3. Consider C-H Functionalization Isomers->Sol_Isomers Yes Purify Optimize Purification (Steam Distillation, Chromatography) Isomers->Purify No Sol_Tar->Purify Sol_Aldol->Purify Sol_Isomers->Purify

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Regioselectivity Control in the Functionalization of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for regioselectivity control in quinoline functionalization. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of selectively modifying the quinoline scaffold. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower your research and development efforts.

Introduction: The Challenge of Regioselectivity in Quinoline Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The ability to precisely install functional groups at specific positions on this heterocyclic framework is paramount for tuning its biological activity, and physical properties.[3] However, the inherent electronic nature and the presence of multiple C-H bonds in the quinoline ring present a significant challenge in controlling regioselectivity during functionalization reactions.[1][4] This guide will address common issues and provide solutions for achieving desired regiochemical outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?

A1: The challenge arises from the electronic properties of the quinoline ring. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene ring is more electron-rich, favoring electrophilic substitution. Furthermore, direct C-H functionalization is complicated by the presence of seven distinct C-H bonds, each with varying degrees of reactivity.[4] The nitrogen atom can also act as a coordinating site for metal catalysts, often directing functionalization to the C2 or C8 positions.[1]

Q2: What are the most common positions for functionalization on the quinoline ring and why?

A2: The C2 and C8 positions are the most frequently functionalized, primarily due to the directing effect of the quinoline nitrogen.[1] In transition metal-catalyzed reactions, the nitrogen atom can coordinate to the metal center, bringing the catalyst into proximity with the C2 and C8 C-H bonds, facilitating their activation.[1][5] Functionalization at other "distal" positions (C3, C4, C5, C6, C7) is more challenging and often requires specific strategies to overcome the intrinsic reactivity of the molecule.[4]

Q3: How do directing groups influence regioselectivity?

A3: Directing groups are chemical moieties pre-installed on the quinoline scaffold that steer a reaction to a specific position. They can be categorized as:

  • Endogenous Directing Groups: The quinoline nitrogen itself or the oxygen in a quinoline N-oxide can act as a directing group.[1]

  • Exogenous Directing Groups: These are groups covalently attached to the quinoline, often at the nitrogen or another position, that contain a coordinating atom (e.g., N, O, S) to direct a metal catalyst to a specific C-H bond.[1][2] These can be removable or remain as part of the final product.

Q4: What is the role of quinoline N-oxides in controlling regioselectivity?

A4: Quinoline N-oxides are versatile intermediates for directing functionalization. The N-oxide oxygen can act as a directing group, facilitating C-H activation at the C2 and C8 positions.[6][7] For instance, palladium-catalyzed C2-arylation of quinoline N-oxides is a well-established method.[8] The N-oxide can also serve as an internal oxidant in some reactions, and its subsequent removal regenerates the quinoline ring.[9]

Troubleshooting Guides

Issue 1: Poor or Incorrect Regioselectivity in Transition Metal-Catalyzed C-H Functionalization

Symptom: Your reaction yields a mixture of regioisomers, or the major product is not the desired isomer.

Possible Causes & Solutions:

  • Cause: Inherent reactivity of the quinoline ring is dominating over the desired catalytic pathway.

    • Solution 1: Catalyst and Ligand Screening. The choice of metal catalyst and its coordinating ligands is crucial. Bulky ligands can sterically hinder approach to the more accessible C2 position, potentially favoring functionalization at other sites.[2] Systematically screen different catalysts (e.g., Pd, Rh, Ru, Ir, Cu) and ligands (e.g., phosphines, carbenes, picolinamides) to identify a combination that provides the desired selectivity.[1][10]

    • Solution 2: Employ a Directing Group. If not already in use, introduce a directing group to force the reaction to the desired position. For C8 functionalization, the use of a quinoline N-oxide is a common and effective strategy.[6][7] For other positions, a removable directing group may be necessary.[2]

    • Solution 3: Solvent Effects. The polarity and coordinating ability of the solvent can influence the catalyst's behavior and the stability of key intermediates. Conduct a solvent screen with a range of options (e.g., DMF, NMP, dioxane, toluene) to optimize selectivity.[8]

  • Cause: Competing reaction mechanisms are at play.

    • Solution 1: Temperature Optimization. Reaction temperature can significantly impact which reaction pathway is kinetically favored. Running the reaction at a lower temperature may increase selectivity by favoring the pathway with the lower activation energy. Conversely, a higher temperature might be needed to overcome the activation barrier for the desired transformation.

    • Solution 2: Additive Screening. Additives such as acids, bases, or salts can alter the reaction mechanism. For example, silver salts are often used as oxidants in Pd-catalyzed C-H functionalizations and can influence the catalyst's activity and selectivity.[1]

Issue 2: Low Yield of the Desired Regioisomer in Friedländer Annulation with an Unsymmetrical Ketone

Symptom: The reaction produces a mixture of quinoline regioisomers, with the desired product being the minor component.[11]

Possible Causes & Solutions:

  • Cause: The reaction is under thermodynamic control, favoring the more stable regioisomer, which is not your target.

    • Solution 1: Kinetic Control. Try running the reaction at a lower temperature to favor the kinetically controlled product. This may require a more active catalyst or longer reaction times.

    • Solution 2: Catalyst Choice. The choice of acid or base catalyst can influence the regiochemical outcome.[8] Experiment with different Brønsted acids (e.g., p-TsOH, H2SO4) or Lewis acids (e.g., Sc(OTf)3, InCl3) or bases (e.g., KOH, piperidine) to find conditions that favor your desired isomer.[11]

  • Cause: Steric and electronic factors of the starting materials favor the formation of the undesired isomer.

    • Solution 1: Substrate Modification. If feasible, modify the substituents on the 2-aminoaryl ketone or the unsymmetrical ketone.[8] Introducing a bulky group can sterically disfavor reaction at the adjacent position, directing the cyclization to the desired site.[8]

    • Solution 2: Protecting Groups. Temporarily protecting one of the reactive sites on the unsymmetrical ketone can force the reaction to proceed at the desired position.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol provides a general starting point for the C2-arylation of quinoline N-oxides. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.[8]

Materials:

  • Quinoline N-oxide (1.0 mmol)

  • Aryl bromide (1.5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., PPh₃, SPhos) (10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF, dioxane) (5 mL)

Procedure:

  • To a dry reaction vessel, add the quinoline N-oxide, aryl bromide, Pd(OAc)₂, ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Regioselectivity in a Friedländer-Type Synthesis

This workflow outlines a systematic approach to optimizing the regioselectivity of a Friedländer reaction with an unsymmetrical ketone.[8]

Workflow:

  • Baseline Experiment: Conduct the reaction using standard literature conditions (e.g., KOH in ethanol at reflux).[12]

  • Analyze the Product Ratio: Determine the ratio of the two regioisomers using ¹H NMR spectroscopy or GC-MS analysis of the crude reaction mixture.

  • Vary the Catalyst:

    • Screen a panel of Brønsted acids (e.g., p-TsOH, Amberlyst-15).

    • Screen a panel of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).

    • Screen a panel of bases (e.g., piperidine, DBU).

  • Optimize Reaction Temperature: For the most promising catalyst, perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, reflux) to assess the effect on regioselectivity.

  • Solvent Screening: Evaluate the reaction in a variety of solvents with different polarities (e.g., toluene, THF, CH₃CN, ionic liquids).

  • Analyze and Iterate: Based on the results, choose the optimal conditions that provide the highest ratio of the desired regioisomer.

Visualizing Reaction Control

Decision-Making Workflow for Regioselectivity Troubleshooting

G start Poor Regioselectivity Observed is_tmc Transition Metal-Catalyzed C-H Functionalization? start->is_tmc is_friedlander Classical Annulation (e.g., Friedländer)? start->is_friedlander tmc_solutions Catalyst/Ligand Screening Solvent Screening Temperature Optimization Use of Directing Groups is_tmc->tmc_solutions Yes friedlander_solutions Catalyst Variation (Acid/Base) Temperature Optimization Solvent Screening Substrate Modification is_friedlander->friedlander_solutions Yes directing_group Consider a Directing Group Strategy (e.g., N-oxide for C8) tmc_solutions->directing_group end Improved Regioselectivity tmc_solutions->end substrate_mod Modify Starting Materials (Steric/Electronic Effects) friedlander_solutions->substrate_mod friedlander_solutions->end directing_group->end substrate_mod->end

Caption: A flowchart for troubleshooting poor regioselectivity.

General Mechanism of Directed C-H Functionalization

G sub Quinoline + Directing Group (DG) intermediate1 Coordination Complex sub->intermediate1 cat [M]-L Catalyst cat->intermediate1 intermediate2 Metallacycle Intermediate intermediate1->intermediate2 C-H Activation product Functionalized Quinoline intermediate2->product Reductive Elimination reagent Coupling Partner reagent->intermediate2

Caption: Mechanism of directed C-H functionalization.

References

Technical Support Center: Overcoming Low Reactivity of Quinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the low reactivity of quinoline precursors. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common synthetic hurdles and optimize your reaction outcomes.

Introduction: The Challenge of Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds, including antimalarial and anticancer agents. However, the synthesis of substituted quinolines is often hampered by the low reactivity of the aniline or aminobenzophenone precursors, particularly when they bear electron-withdrawing groups. This guide provides in-depth, field-proven insights to diagnose and resolve these reactivity issues.

Frequently Asked Questions (FAQs)

General Issues

Q1: My quinoline cyclization is yielding no product or a very low yield. What are the most common initial causes to investigate?

A1: Several factors can contribute to low yields in quinoline synthesis across various named reactions. The primary areas to troubleshoot are:

  • Substrate Reactivity: The electronic nature of substituents on the aniline ring is critical. Electron-withdrawing groups (EWGs) significantly decrease the nucleophilicity of the aniline nitrogen, hindering the initial condensation or cyclization steps.[1][2][3]

  • Catalyst Choice and Concentration: The selection of an acid or base catalyst is highly dependent on the specific substrates. An inappropriate catalyst may not be strong enough to promote the reaction or could lead to unwanted side reactions.[4]

  • Reaction Temperature: Temperature control is a delicate balance. Insufficient heat can result in a sluggish or incomplete reaction, while excessive temperatures can cause decomposition of starting materials and the formation of tar-like byproducts.[4]

  • Presence of Water: Many quinoline syntheses, particularly those involving strong acids, are sensitive to water, which can inhibit key equilibrium steps. Using anhydrous reagents and solvents is often crucial.[4]

Reaction-Specific Queries

Q2: I'm attempting a Skraup synthesis with a nitro-substituted aniline and getting minimal product. What's the likely issue?

A2: The Skraup reaction is notoriously forceful and requires careful control.[5] A nitro group, being a strong electron-withdrawing group, severely deactivates the aniline, making it a poor nucleophile for the initial Michael addition to acrolein (formed in situ from glycerol).[2][6] This dramatically slows down the desired reaction pathway. Additionally, the nitro group on your starting material can compete with the oxidizing agent (e.g., nitrobenzene) used to aromatize the dihydroquinoline intermediate.[2]

Q3: My Doebner-von Miller reaction is producing a lot of polymer and very little quinoline. How can I prevent this?

A3: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is the most common side reaction in the Doebner-von Miller synthesis.[4][7][8] The most effective way to mitigate this is by employing a biphasic solvent system. This approach sequesters the α,β-unsaturated carbonyl in an organic phase (like toluene), reducing its self-polymerization in the acidic aqueous phase where the reaction with the aniline occurs.[4][7][8]

Q4: In my Friedländer synthesis, I'm observing significant self-condensation of my ketone starting material. What's the best way to address this?

A4: Self-condensation of the active methylene ketone is a common competing reaction in the Friedländer synthesis, especially under harsh basic or acidic conditions.[9] To favor the desired reaction, consider using milder catalysts. A wide array of modern catalysts, including iodine, p-toluenesulfonic acid, and various Lewis acids, can promote the reaction under more controlled conditions, minimizing side product formation.[10][11][12] Running the reaction under solvent-free conditions or in alternative solvents can also shift the equilibrium towards the desired quinoline product.[9][13]

Troubleshooting Guides & Detailed Protocols

Guide 1: Enhancing the Reactivity of Electron-Deficient Anilines

Electron-withdrawing groups on the aniline precursor are a primary cause of low reactivity. This guide provides strategies to overcome this challenge.

Problem: Low to no conversion in Skraup, Doebner-von Miller, or Combes synthesis using an aniline substituted with groups like -NO₂, -CN, or -CF₃.
Root Cause Analysis:

Electron-withdrawing groups reduce the electron density of the benzene ring and, more importantly, the lone pair on the nitrogen atom. This diminished nucleophilicity slows down the initial attack on the carbonyl component, which is often the rate-determining step.

Solutions & Protocols:

1. Catalyst Optimization:

  • Stronger Acid Catalysis: For reactions like the Combes or Doebner-von Miller synthesis, switching from a standard Brønsted acid like H₂SO₄ to a stronger acid system or a Lewis acid can enhance the electrophilicity of the carbonyl partner, thereby accelerating the reaction.

    • Lewis Acids: Consider screening Lewis acids such as ZnCl₂, SnCl₄, or Sc(OTf)₃.[14] These can coordinate to the carbonyl oxygen, making it more susceptible to nucleophilic attack.

    • Superacids: In some cases, superacids like trifluoromethanesulfonic acid (TfOH) can drive the reaction to completion where other acids fail.[15]

2. Modification of Reaction Conditions:

  • Higher Temperatures: While being cautious of decomposition, incrementally increasing the reaction temperature can provide the necessary activation energy. Use of high-boiling point solvents like Dowtherm A may be necessary for particularly unreactive substrates.[9]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions by rapidly and efficiently heating the reaction mixture, often leading to higher yields in shorter times.[13][16]

3. Alternative Synthetic Strategies:

If the above optimizations fail, a different synthetic approach that is more tolerant of electron-withdrawing groups may be necessary.

  • The Gould-Jacobs Reaction: This method is often successful for anilines with electron-withdrawing groups, which can give low yields in other conventional syntheses.[3] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Experimental Protocol: Microwave-Assisted Combes Synthesis of a Substituted Quinoline

This protocol is a general guideline for adapting the Combes synthesis for use with a microwave reactor to enhance the reaction rate with a moderately deactivated aniline.

  • In a 10 mL microwave reaction vial, combine the substituted aniline (1.0 mmol) and the β-diketone (1.1 mmol).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like Yb(OTf)₃.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120-150 °C (start with a lower temperature and increase if necessary)

    • Time: 10-30 minutes

    • Power: 100-300 W (use dynamic power control if available)

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Managing Side Reactions in the Skraup Synthesis

The Skraup synthesis is known for its often violent and exothermic nature, which can lead to significant byproduct formation.[5][6]

Problem: The reaction proceeds too violently, leading to charring, tar formation, and low yields of the desired quinoline.
Root Cause Analysis: The reaction between glycerol, sulfuric acid, and an oxidizing agent is highly exothermic. Without proper control, the temperature can escalate rapidly, causing decomposition and polymerization.[5][6]
Solutions & Protocols:

1. Use of Reaction Moderators:

  • Ferrous Sulfate (FeSO₄): Adding ferrous sulfate is a classic and effective method to moderate the reaction's violence. It is believed to act as an oxygen carrier, smoothing out the exothermic process over a longer period.[4][5][6]

  • Boric Acid: Boric acid can also be used to control the reaction rate.

2. Controlled Addition of Reagents:

  • Instead of mixing all reagents at once, consider the slow, portion-wise addition of the sulfuric acid or the aniline to the reaction mixture, with efficient stirring and external cooling.

Detailed Protocol: Moderated Skraup Synthesis
  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the aniline (1.0 mol) and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 mol).

  • Add glycerol (3.0 mol) and the oxidizing agent (e.g., nitrobenzene, 0.25 mol).

  • Stir the mixture vigorously to ensure homogeneity.

  • From the dropping funnel, add concentrated sulfuric acid (H₂SO₄) (3.5 mol) slowly over 1-2 hours. Maintain the reaction temperature below 120 °C using an ice-water bath if necessary.

  • Once the addition is complete, heat the mixture to 130-140 °C and maintain this temperature for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to below 100 °C.

  • Carefully dilute the mixture with water and then neutralize with an excess of 20% aqueous NaOH solution while cooling in an ice bath.

  • Perform a steam distillation to isolate the crude quinoline.

  • Extract the distillate with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify by distillation or chromatography.

Data Presentation & Visualization

Table 1: Comparison of Catalysts for the Friedländer Annulation
2-Aminoaryl KetoneActive Methylene CompoundCatalystConditionsYield (%)Reference(s)
2-AminobenzophenoneAcetophenoneKOHEthanol, Reflux~85-95%[4]
2-AminobenzaldehydeEthyl Acetoacetatep-TsOHSolvent-free, 80°C~90-98%[11][16]
2-Amino-5-chlorobenzophenoneCyclohexanoneIodineSolvent-free, 100°C~85%[9][10]
2-AminoacetophenoneDimethyl MalonateNeodymium(III) NitrateSolvent-free, 120°C~92%[11][16]
Diagrams

Troubleshooting Workflow for Low Quinoline Yield

G start Low Yield or No Product check_substrate Substrate Reactivity Issue? (e.g., strong EWG) start->check_substrate check_conditions Suboptimal Reaction Conditions? start->check_conditions check_catalyst Incorrect Catalyst? start->check_catalyst increase_temp Increase Temperature or Use Microwave check_substrate->increase_temp Yes change_route Change Synthetic Route (e.g., Gould-Jacobs) check_substrate->change_route Still low yield temp_control Optimize Temperature check_conditions->temp_control Yes anhydrous Use Anhydrous Reagents/ Solvents check_conditions->anhydrous Yes moderator Add Moderator (e.g., FeSO₄ for Skraup) check_conditions->moderator Yes screen_catalysts Screen Different Catalysts (Brønsted vs. Lewis) check_catalyst->screen_catalysts Yes end_point Optimized Yield increase_temp->end_point change_route->end_point temp_control->end_point anhydrous->end_point moderator->end_point optimize_conc Optimize Catalyst Loading screen_catalysts->optimize_conc optimize_conc->end_point

Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.

Simplified Mechanism of the Combes Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Dehydration Aniline Aniline Diketone β-Diketone Enamine Enamine Intermediate Aniline->Enamine + H⁺, -H₂O Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Annulation Quinoline Substituted Quinoline Cyclized->Quinoline - H₂O

Caption: The two major stages of the acid-catalyzed Combes quinoline synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methoxy-8-methylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-8-methylquinoline

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 8-position can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with biological targets. Consequently, efficient and scalable synthetic access to this key intermediate is paramount for the exploration of new chemical entities in drug discovery and the development of novel functional materials.

This in-depth technical guide provides a comparative analysis of the most pertinent synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of classical quinoline syntheses and contrast them with a modern, two-step approach. Each method will be presented with a detailed experimental protocol, an analysis of its advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable route for their specific application.

Methodology 1: Classical One-Pot Syntheses - A Critical Overview

Traditional methods for quinoline synthesis, such as the Doebner-von Miller, Combes, and Friedländer reactions, offer the allure of one-pot constructions of the quinoline core from readily available starting materials. However, their application to the synthesis of specifically substituted quinolines like this compound can be hampered by issues of regioselectivity and harsh reaction conditions.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] For the synthesis of this compound, this would conceptually involve the reaction of o-toluidine with a methoxy-substituted α,β-unsaturated aldehyde or ketone.

Proposed Reaction Scheme:

o_toluidine o-Toluidine product This compound o_toluidine->product methoxyacrolein Methoxyacrolein methoxyacrolein->product reagents Acid catalyst (e.g., HCl, H2SO4)

Caption: Proposed Doebner-von Miller synthesis of this compound.

Causality Behind Experimental Choices: The acid catalyst is essential for the in-situ generation of the α,β-unsaturated carbonyl compound from its precursors (if applicable) and for facilitating the cyclization and dehydration steps. The choice of a strong acid like hydrochloric or sulfuric acid is typical for this reaction.[1]

Experimental Protocol (Hypothetical):

  • To a stirred solution of o-toluidine (1.0 eq) in a suitable solvent (e.g., ethanol), add a strong acid catalyst (e.g., concentrated HCl).

  • Heat the mixture to reflux.

  • Slowly add a solution of methoxyacrolein (1.2 eq) to the refluxing mixture.

  • Continue refluxing for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness and Limitations: While theoretically plausible, this direct approach suffers from significant challenges. The required methoxyacrolein is not a common starting material and can be unstable. Furthermore, the harsh acidic conditions can lead to polymerization of the α,β-unsaturated carbonyl compound, resulting in low yields and the formation of tarry by-products, which complicates purification.[2][3]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] To synthesize this compound, one would theoretically react o-toluidine with a methoxy-substituted β-diketone.

Proposed Reaction Scheme:

o_toluidine o-Toluidine product This compound o_toluidine->product methoxy_beta_diketone Methoxy-β-diketone methoxy_beta_diketone->product reagents Acid catalyst (e.g., H2SO4)

Caption: Proposed Combes synthesis of this compound.

Causality Behind Experimental Choices: Concentrated sulfuric acid is a common catalyst for the Combes synthesis, as it effectively promotes both the initial condensation to form an enamine and the subsequent cyclization and dehydration steps.[5]

Experimental Protocol (Hypothetical):

  • Carefully add concentrated sulfuric acid to a mixture of o-toluidine (1.0 eq) and the methoxy-substituted β-diketone (1.0 eq) at a low temperature.

  • Slowly heat the reaction mixture to the desired temperature (typically 100-150 °C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide).

  • Extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Trustworthiness and Limitations: The primary obstacle for this route is the availability and stability of the required methoxy-β-diketone. Such starting materials are not commercially common and would likely need to be synthesized separately. The strongly acidic and high-temperature conditions are also a significant drawback, often leading to low yields and side products.

The Friedländer Synthesis

The Friedländer synthesis provides a more convergent approach by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6][7][8] For our target molecule, this would involve the condensation of 2-amino-3-methylbenzaldehyde with a methoxy-containing ketone.

Proposed Reaction Scheme:

amino_benzaldehyde 2-Amino-3-methylbenzaldehyde product This compound amino_benzaldehyde->product methoxy_ketone Methoxyacetone methoxy_ketone->product reagents Base or Acid catalyst

Caption: Proposed Friedländer synthesis of this compound.

Causality Behind Experimental Choices: The Friedländer synthesis can be catalyzed by either acid or base. A base, such as sodium hydroxide or potassium hydroxide, is often used to deprotonate the α-methylene group of the ketone, facilitating the initial aldol-type condensation.[9][10]

Experimental Protocol (Hypothetical):

  • Dissolve 2-amino-3-methylbenzaldehyde (1.0 eq) and methoxyacetone (1.2 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base (e.g., 10% aqueous NaOH).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over a drying agent, and concentrate.

  • Purify the product via column chromatography.

Trustworthiness and Limitations: The main challenge of the Friedländer approach is the accessibility of the starting 2-amino-3-methylbenzaldehyde. While potentially synthesizable, it is not a readily available commercial reagent. The reaction can also suffer from side reactions, particularly self-condensation of the aldehyde or ketone starting materials.

Methodology 2: A Two-Step Approach via a 2-Chloro-8-methylquinoline Intermediate

A more reliable and often higher-yielding strategy involves a two-step sequence: the synthesis of 2-chloro-8-methylquinoline followed by a nucleophilic aromatic substitution with sodium methoxide. This approach circumvents the regioselectivity issues and harsh conditions of the classical one-pot methods.

Step 1: Synthesis of 2-Chloro-8-methylquinoline

A common and efficient method for the synthesis of 2-chloroquinolines is the Vilsmeier-Haack reaction of the corresponding acetanilide.[11]

Reaction Scheme:

acetanilide N-(o-tolyl)acetamide product 2-Chloro-8-methylquinoline acetanilide->product vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->product

Caption: Synthesis of 2-Chloro-8-methylquinoline via the Vilsmeier-Haack reaction.

Causality Behind Experimental Choices: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as an electrophile that promotes the cyclization of the acetanilide to form the quinoline ring system with concomitant chlorination at the 2-position.[11]

Experimental Protocol:

  • Prepare N-(o-tolyl)acetamide by reacting o-toluidine with acetic anhydride.

  • To a stirred solution of N-(o-tolyl)acetamide (1.0 eq) in DMF, slowly add POCl₃ (3.0 eq) at 0-5 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-10 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 2-chloro-8-methylquinoline.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

The 2-chloro substituent on the quinoline ring is activated towards nucleophilic aromatic substitution, allowing for its displacement by a methoxide group.[12][13]

Reaction Scheme:

chloroquinoline 2-Chloro-8-methylquinoline product This compound chloroquinoline->product methoxide Sodium Methoxide methoxide->product solvent Methanol

Caption: Synthesis of this compound via nucleophilic aromatic substitution.

Causality Behind Experimental Choices: Sodium methoxide is a strong nucleophile that readily attacks the electron-deficient C2 position of the quinoline ring. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide anion upon reaction with sodium metal or as a solution of sodium methoxide in methanol.[14]

Experimental Protocol:

  • To a solution of 2-chloro-8-methylquinoline (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5-2.0 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution in vacuo to obtain the crude product.

  • Purify by column chromatography on silica gel to afford pure this compound.

Comparative Analysis of Synthesis Methods

ParameterDoebner-von MillerCombes SynthesisFriedländer SynthesisTwo-Step Synthesis (Vilsmeier-Haack & SNAr)
Starting Materials o-Toluidine, Methoxyacroleino-Toluidine, Methoxy-β-diketone2-Amino-3-methylbenzaldehyde, Methoxyacetoneo-Toluidine, Acetic anhydride, POCl₃, DMF, Sodium methoxide
Number of Steps 1112
Reaction Conditions Harsh (strong acid, heat)Harsh (strong acid, high temp.)Mild to moderate (acid or base catalyst, heat)Moderate (heat for Vilsmeier-Haack, reflux for SNAr)
Plausible Yield Low to moderate (expected)Low to moderate (expected)Moderate (expected)Good to excellent
Key Advantages One-pot synthesisOne-pot synthesisConvergentHigh yield, high purity, reliable, scalable
Key Disadvantages Unstable/unavailable starting material, tar formation[2][3]Unavailable starting material, harsh conditionsUnavailable starting material, potential side reactionsTwo-step process, use of POCl₃

Conclusion and Recommendation

While the classical one-pot syntheses of quinolines are of significant academic interest, their practical application for the specific synthesis of this compound is limited by the availability of the required substituted starting materials and the often harsh reaction conditions that can lead to low yields and difficult purification.

For researchers and drug development professionals seeking a reliable and scalable route to this compound, the two-step synthesis via a 2-chloro-8-methylquinoline intermediate is the recommended approach. This method utilizes readily available starting materials and proceeds in two distinct, high-yielding steps. The Vilsmeier-Haack reaction provides a robust method for the synthesis of the key 2-chloro-8-methylquinoline intermediate, and the subsequent nucleophilic aromatic substitution with sodium methoxide is a clean and efficient transformation. This two-step sequence offers superior control over the reaction outcome, leading to a purer final product in higher overall yield compared to the hypothetical classical routes. The scalability of this approach also makes it suitable for the production of larger quantities of this compound required for extensive research and development programs.

References

A Comparative Analysis of C-8 Substituted Quinolones: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of C-8 substituted quinolone antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the critical role of the C-8 position in defining the antibacterial spectrum, potency, and safety profile of this important class of antibiotics. We will explore the structure-activity relationships, compare key performance metrics through experimental data, and provide detailed protocols for the evaluation of these compounds.

Introduction: The Significance of the C-8 Position in Quinolone Design

The quinolone scaffold has been a cornerstone of antibacterial drug discovery for decades, with its mechanism of action centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] The evolution from early quinolones like nalidixic acid to the highly potent fluoroquinolones has been driven by strategic chemical modifications at various positions of the bicyclic ring system. Among these, the C-8 position has emerged as a critical determinant of a compound's pharmacological profile.

Substitutions at the C-8 position profoundly influence the quinolone's antibacterial spectrum, potency against resistant strains, and key safety parameters such as phototoxicity. The introduction of different moieties at this position can modulate the drug's interaction with its target enzymes and affect its overall properties within a biological system. This guide will focus on a comparative analysis of two major classes of C-8 substituted quinolones: those with a halogen (e.g., fluorine in sparfloxacin) and those with a methoxy group (e.g., moxifloxacin and gatifloxacin).

Comparative Analysis of C-8 Substituted Quinolones

The choice of substituent at the C-8 position creates a trade-off between enhanced antibacterial activity and potential adverse effects. Here, we compare the performance of representative C-8 substituted quinolones against a non-C-8 substituted counterpart, ciprofloxacin, based on key experimental data.

Antibacterial Spectrum and Potency

The in vitro potency of an antibacterial agent is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC90 value, the concentration required to inhibit 90% of isolates, is a standard measure for comparing the activity of different antibiotics against a specific pathogen.

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Selected Fluoroquinolones

OrganismCiprofloxacin (C-8-H)Sparfloxacin (C-8-F)Gatifloxacin (C-8-OCH₃)Moxifloxacin (C-8-OCH₃)
Staphylococcus aureus (MSSA)1.00.120.250.125
Streptococcus pneumoniae2.00.50.50.25
Escherichia coli0.030.120.060.12
Pseudomonas aeruginosa0.52.04.08.0

Note: Data compiled from multiple sources.[3][4] MIC values can vary based on specific strains and testing methodologies.

Interpretation of Data:

The data clearly demonstrates that substitutions at the C-8 position significantly enhance activity against Gram-positive pathogens. Both sparfloxacin (C-8-F) and the C-8-methoxy quinolones (gatifloxacin and moxifloxacin) exhibit substantially lower MIC90 values for S. aureus and S. pneumoniae compared to ciprofloxacin. Notably, moxifloxacin shows potent activity against S. pneumoniae.[1][5]

Conversely, for the Gram-negative pathogen P. aeruginosa, the unsubstituted C-8 of ciprofloxacin appears to be more favorable for potent activity. The C-8 substituted quinolones show a decrease in activity against this particular organism. This highlights the nuanced structure-activity relationships where a modification beneficial for one bacterial class may be detrimental for another.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by forming a ternary complex with DNA and either DNA gyrase or topoisomerase IV, leading to a blockage of DNA replication and the generation of lethal double-strand breaks. The 50% inhibitory concentration (IC50) against these enzymes provides a quantitative measure of a drug's target-specific activity.

Table 2: Comparative Inhibition of Bacterial Topoisomerases (IC50, µg/mL)

QuinoloneTarget EnzymeEnterococcus faecalis
Sparfloxacin DNA Gyrase25.7
Topoisomerase IV19.1
Gatifloxacin DNA Gyrase5.60
Topoisomerase IV4.24
Ciprofloxacin DNA Gyrase27.8
Topoisomerase IV9.30

Data extracted from a study on Enterococcus faecalis topoisomerases.[2]

Causality Behind Experimental Choices:

The selection of both DNA gyrase and topoisomerase IV for inhibition assays is crucial because the primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, it is topoisomerase IV.[6] A potent inhibitor of both enzymes, as suggested by the lower IC50 values for gatifloxacin, may have a broader spectrum of activity and a lower propensity for the development of resistance. The C-8 methoxy group in gatifloxacin appears to enhance its inhibitory activity against both enzymes compared to sparfloxacin and ciprofloxacin in this particular study.[2]

Safety Profile: In Vitro Cytotoxicity and Phototoxicity

A critical aspect of drug development is the evaluation of a compound's safety profile. For quinolones, two key concerns are general cytotoxicity to mammalian cells and phototoxicity, a light-induced skin reaction.

Table 3: Comparative In Vitro Cytotoxicity (IC50, µM) against Mammalian Cell Lines

QuinoloneCell LineIC50 (µM)
Sparfloxacin CHO88.8
Moxifloxacin HepG2>100 (low cytotoxicity)
Gatifloxacin Pancreatic Cancer Cells>100 (low cytotoxicity)

Note: Data is compiled from different studies and cell lines, and direct comparison should be made with caution.[7][8][9]

Interpretation of Cytotoxicity Data:

The available data suggests that moxifloxacin and gatifloxacin generally exhibit low cytotoxicity against mammalian cell lines.[8][9] Sparfloxacin's IC50 value of 88.8 µM against CHO cells also indicates a moderate level of safety in this in vitro model.[7] It is important to note that these are in vitro results, and further in vivo toxicological studies are necessary for a complete safety assessment.

Phototoxicity: A Key Differentiator for C-8 Substituents

A significant drawback of some earlier fluoroquinolones is phototoxicity. Clinical and preclinical studies have strongly linked the substituent at the C-8 position to this adverse effect.

  • C-8 Halogen (e.g., Sparfloxacin): The presence of a halogen, particularly fluorine, at the C-8 position is associated with an increased risk of phototoxic reactions.[10]

  • C-8 Methoxy (e.g., Moxifloxacin, Gatifloxacin): In contrast, a methoxy group at the C-8 position has been shown to significantly reduce or eliminate phototoxic potential.

This difference is a critical consideration in the design of safer quinolone antibiotics. The C-8 methoxy group offers a distinct advantage in this regard, contributing to a more favorable safety profile.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[7][8]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate microtiter plate with bacterial suspension P1->A1 P2 Prepare serial two-fold dilutions of quinolones in microtiter plate P2->A1 A2 Incubate at 35°C for 16-20 hours A1->A2 AN1 Visually inspect for bacterial growth (turbidity) A2->AN1 AN2 Determine MIC: Lowest concentration with no visible growth AN1->AN2

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of each quinolone in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. The final volume in each well should be uniform (e.g., 100 µL).

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the quinolone that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a suitable mammalian cell line (e.g., Vero or HepG2) in the appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test quinolones in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the quinolones.

    • Include an untreated control (cells with medium only) and a vehicle control (cells with medium containing the highest concentration of the solvent used to dissolve the quinolones).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a quinolone to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase reaction buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and purified DNA gyrase enzyme.

    • Add varying concentrations of the test quinolone to different reaction tubes. Include a no-drug control and a control with a known DNA gyrase inhibitor (e.g., ciprofloxacin).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

    • Load the samples onto an agarose gel.

    • Perform gel electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form.

    • The inhibitory effect of the quinolone is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.

    • The IC50 value can be determined by quantifying the band intensities at different drug concentrations.

Mechanism of Action and Resistance

The bactericidal activity of quinolones is a direct result of their interaction with the DNA-topoisomerase complex. Understanding this mechanism is key to designing more effective drugs and overcoming resistance.

Quinolone Mechanism of Action

Quinolone_Mechanism cluster_process Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA Bacterial DNA Topo DNA Gyrase / Topoisomerase IV DNA->Topo Cleaved Transient DNA Double-Strand Break Topo->Cleaved Religated Religated DNA (Replication Proceeds) Cleaved->Religated Normal Function Ternary Stable Quinolone-Enzyme-DNA 'Cleavable Complex' Cleaved->Ternary Quinolone Quinolone Quinolone->Ternary Block Replication Fork Stalls Ternary->Block Death Double-Strand Breaks -> Cell Death Block->Death

Caption: Quinolone mechanism of action and the formation of the lethal ternary complex.

Mechanisms of Resistance:

The primary mechanisms of resistance to quinolones involve:

  • Target-Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the quinolone to the enzyme-DNA complex.

  • Efflux Pumps: Overexpression of bacterial efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration.

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying qnr genes, which protect the target topoisomerases from quinolone binding.

C-8 substituted quinolones, particularly those with a methoxy group, have shown improved activity against some resistant strains, suggesting they may be less affected by certain target-site mutations or are poorer substrates for some efflux pumps.

Conclusion and Future Perspectives

The C-8 position is a critical locus for modulating the activity and safety of fluoroquinolone antibiotics. This comparative guide highlights that:

  • C-8 methoxy and halogen substitutions enhance activity against Gram-positive bacteria, including resistant strains of S. pneumoniae.

  • The C-8 methoxy group , as seen in moxifloxacin and gatifloxacin, offers a significant advantage in reducing the potential for phototoxicity, a key safety concern with some older fluoroquinolones.

  • The choice of the C-8 substituent influences the balance of activity against Gram-positive versus Gram-negative pathogens, emphasizing the need for tailored drug design based on the intended clinical application.

The development of novel quinolones continues to be an important area of research in the fight against antimicrobial resistance. Future work should focus on leveraging the insights from structure-activity relationship studies, such as those presented here, to design next-generation quinolones with enhanced potency against multidrug-resistant pathogens, improved safety profiles, and a lower propensity for resistance development. The experimental protocols provided in this guide serve as a foundation for the rigorous and standardized evaluation of such novel compounds.

References

A Comparative Guide to the Validation of 2-Methoxy-8-methylquinoline Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Methoxy-8-methylquinoline, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Purity for this compound

Impurities in a starting material like this compound can have significant downstream consequences. They may be carried through subsequent synthetic steps, leading to difficult-to-remove impurities in the final API, potentially impacting its stability, efficacy, and safety. Common impurities can arise from unreacted starting materials, byproducts of the synthesis (such as positional isomers or over-alkylated products), or degradation products. Therefore, a robust and validated analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2][3] For a substituted quinoline like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Proposed RP-HPLC Method for this compound

The following is a proposed, robust RP-HPLC method for the purity determination of this compound, designed based on the analysis of similar quinoline derivatives.[4][5]

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic quinoline ring system.

    • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and 0.1% Formic Acid in Water. The gradient elution is crucial for separating the main component from potential impurities with a wide range of polarities.

      • Gradient Program:

        • 0-5 min: 30% ACN

        • 5-25 min: 30% to 80% ACN

        • 25-30 min: 80% ACN

        • 30.1-35 min: 30% ACN (re-equilibration)

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Quinolines typically exhibit strong UV absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity and identify the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Prepare working standards at various concentrations for linearity assessment by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same diluent to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Diagram of the HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Reference Standard B Dissolve in Diluent (ACN/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H

Caption: Experimental workflow for HPLC purity analysis.

Validation of the HPLC Method: A Self-Validating System

Method validation is a regulatory requirement and ensures the reliability of the analytical data.[6] The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][7][8]

Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.The peak for this compound should be well-resolved from all other peaks. Peak purity analysis (using a PDA detector) should show no co-eluting impurities.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy To determine the closeness of the test results to the true value.Percent recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% when the assay is performed by different analysts on different days with different equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) are varied.

Diagram of the HPLC Method Validation Logic

Validation_Logic Validation HPLC Method Validation (ICH Q2(R2)) Specificity Specificity (Peak Purity & Resolution) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (RSD ≤ 2.0%) Validation->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Validation->LOD_LOQ Robustness Robustness (Parameter Variation) Validation->Robustness

Caption: Logical relationship of HPLC method validation parameters.

Comparative Analysis with Alternative Techniques

While HPLC is the primary choice, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles.[9] Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[2][10][11]Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides structural information and can be used for quantitative analysis without a reference standard of the analyte.[7][9][12]
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Suitable for volatile and semi-volatile impurities (e.g., residual solvents, certain starting materials). The analyte itself may be amenable to GC analysis.[13][14][15]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Provides an absolute purity determination.[9][16]
Advantages - High resolution and sensitivity.[1] - Robust and well-established for pharmaceutical analysis. - Non-destructive to the sample (can be collected post-detection).- Excellent for identifying volatile and semi-volatile impurities.[10] - High sensitivity and specificity with MS detection. - Provides structural information from mass spectra.- Provides an absolute purity value without the need for a specific reference standard of the analyte.[8][12] - Non-destructive. - Provides unambiguous structure confirmation.
Limitations - Not suitable for volatile compounds. - Requires a reference standard for quantitative analysis.- Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some analytes.- Lower sensitivity compared to chromatographic methods. - Requires a relatively pure internal standard for absolute quantification. - Can be complex to interpret if multiple impurities are present.
Best Use Case for this compound Primary method for routine quantitative purity assessment of the main component and non-volatile impurities.Complementary method for detecting and identifying volatile impurities such as residual solvents or volatile starting materials.A primary method for obtaining a highly accurate and precise purity value, especially for the qualification of a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

A GC-MS method would be invaluable for detecting residual solvents from the synthesis and purification of this compound.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable high-purity solvent (e.g., DMSO) to a concentration of approximately 50 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful primary ratio method that allows for the determination of purity without a specific reference standard of the analyte.[9][12][16]

Experimental Protocol: ¹H-qNMR for Absolute Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with a long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and the internal standard) to ensure full signal relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

Conclusion

The validation of this compound's purity is a critical step in ensuring the quality and safety of downstream pharmaceutical products. High-Performance Liquid Chromatography stands out as the primary, most robust method for routine purity analysis and impurity profiling. The proposed RP-HPLC method, when fully validated according to ICH guidelines, provides a reliable system for quality control. However, for a comprehensive understanding of the impurity profile, orthogonal techniques are indispensable. GC-MS is the method of choice for identifying and quantifying volatile impurities, while qNMR offers an elegant and accurate approach for determining absolute purity, particularly for the qualification of reference standards. The judicious application of these complementary techniques provides a self-validating and scientifically sound strategy for the complete purity assessment of this compound.

References

A Comparative Guide to the Cytotoxic Potential of 2-Methoxy-8-methylquinoline in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential cytotoxic effects of 2-Methoxy-8-methylquinoline on cancer cells. Due to the limited direct research on this specific compound, this document establishes a predictive framework by comparing its structure and potential function with closely related and well-studied quinoline derivatives. By examining the experimental data from these analogs, we can infer the likely mechanisms of action and cytotoxic efficacy, offering a valuable resource for researchers and drug development professionals exploring novel anticancer agents.

The Quinoline Scaffold: A Privileged Structure in Anticancer Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds, including numerous anticancer agents.[1][2][3] Its versatile structure allows for functionalization at various positions, leading to compounds that can interact with diverse biological targets within cancer cells.[2][4] Research has demonstrated that quinoline derivatives can induce cancer cell death through multiple mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, cell cycle arrest, and disruption of angiogenesis.[2][3][4]

This compound is a specific derivative of this class. While direct studies on its cytotoxic effects are not yet prevalent in the literature, its structural features—a methoxy group at position 2 and a methyl group at position 8—suggest a potential for significant biological activity. Methoxy and methyl substitutions are known to modulate the lipophilicity, electronic properties, and steric profile of molecules, which in turn influences their interaction with biological targets and overall cytotoxic potency. This guide will dissect the known effects of similarly substituted quinolines to build a strong hypothesis for the anticancer potential of this compound.

Comparative Analysis of Structurally Related Quinoline Derivatives

To predict the efficacy of this compound, it is essential to analyze the cytotoxic performance of its structural neighbors. The substitutions on the quinoline core are critical determinants of anticancer activity. For instance, the presence of a methoxy group at the 8-position, as seen in compounds like 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been associated with potent cytotoxicity in colorectal cancer cells.[5]

The following table summarizes the in vitro cytotoxic activity of several quinoline derivatives against various cancer cell lines, providing a quantitative basis for comparison.

CompoundCancer Cell Line(s)IC50 Value(s)Key Structural FeaturesReference(s)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HCT116 (Colorectal)0.35 µM2-Chloro, 8-Methoxy, Indolo-fused[5]
Caco-2 (Colorectal)0.54 µM[5]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)HCT116, Caco-2Not specified2,5-Dimethyl, 8-Methoxy, Indolo-fused[6]
Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) (Ru(quin)2)T47D (Breast)48.3 µMRuthenium complex with 8-Hydroxyquinoline ligand[7]
MDA-MB-231 (Breast)45.5 µM[7]
8-Nitro-7-quinolinecarbaldehyde (Compound E)Caco-2 (Colorectal)0.53 µM8-Nitro, 7-Carbaldehyde[4]
8-Amino-7-quinolinecarbaldehyde (Compound F)Caco-2 (Colorectal)1.14 µM8-Amino, 7-Carbaldehyde[4]
7-methyl-8-nitro-quinoline (Compound C)Caco-2 (Colorectal)1.87 µM7-Methyl, 8-Nitro[4]
Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (YLN1)MDA-MB-231 (Breast)5.49 µMPlatinum complex with 8-Hydroxyquinoline derivative[8]

Expert Insights on Structure-Activity Relationship (SAR):

  • The 8-Methoxy Group: The potent activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (IC50 = 0.35 µM) highlights the importance of the 8-methoxy substitution.[5] This group can act as a hydrogen bond acceptor and influence the molecule's conformation, potentially enhancing its binding affinity to target proteins.

  • Substitutions at Position 2: The nature of the substituent at the 2-position significantly impacts cytotoxicity. In the case of Compound 49, a chloro group is present.[5] For our target compound, a methoxy group at this position is expected to alter its electronic distribution and steric bulk, which could lead to a different target engagement profile.

  • The 8-Methyl Group: While the table features a 7-methyl substituted compound, the 8-methyl group in our target molecule is also significant. Methyl groups can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, the position of the methyl group can influence the molecule's orientation within a binding pocket.

Based on this comparative data, it is reasonable to hypothesize that this compound could exhibit significant cytotoxic activity, particularly against colorectal and breast cancer cell lines.

Postulated Mechanisms of Cytotoxic Action

The cytotoxic effects of quinoline derivatives are often multifactorial. Based on the mechanisms elucidated for the analogs discussed, this compound could potentially induce cancer cell death through the following pathways:

A. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several complex quinoline derivatives, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), have been shown to exert their cytotoxic effects by inhibiting this pathway.[6] Inhibition leads to decreased phosphorylation of key downstream effectors, ultimately resulting in the suppression of pro-survival signals and the induction of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Quinoline This compound (Hypothesized) Quinoline->PI3K Potential Inhibition Quinoline->AKT Bax Bax Bax->Apoptosis Bcl2->Bax

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

B. Induction of Apoptosis and Cell Cycle Arrest

A common hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies on related compounds show they can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), reduction of mitochondrial membrane potential, and activation of caspases.[5][9] For example, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to promote ROS production and decrease mitochondrial membrane potential.[5]

Furthermore, many quinoline derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing. G2/M phase arrest is a frequently observed effect, as demonstrated by compounds like MMNC.[6] This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Recommended Experimental Protocols for Validation

To empirically determine the cytotoxic effects of this compound, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this evaluation.

Experimental_Workflow Start Synthesize & Purify This compound CellCulture Culture Cancer Cell Lines (e.g., HCT116, MDA-MB-231) and Normal Control Cells (e.g., HIEC) Start->CellCulture MTT Step 1: Cell Viability Assay (MTT / SRB Assay) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Step 2: Apoptosis Assay (Annexin V-FITC / PI Staining) IC50->Apoptosis CellCycle Step 3: Cell Cycle Analysis (PI Staining & Flow Cytometry) IC50->CellCycle WesternBlot Step 4: Mechanism of Action (Western Blot for PI3K/AKT pathway proteins) IC50->WesternBlot Report Publish Findings Apoptosis->Report CellCycle->Report WesternBlot->Report

Caption: A validated workflow for assessing the cytotoxic effects of a novel compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, Caco-2, MDA-MB-231) and a non-cancerous control cell line (e.g., HIEC).

  • 96-well plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

Materials:

  • 6-well plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxic effects of this compound is currently lacking, a comparative analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer agent. The presence of the 8-methoxy group, in particular, is associated with high potency in related quinoline derivatives.[5] The hypothesized mechanisms of action, including the inhibition of the PI3K/AKT/mTOR pathway and the induction of apoptosis, are well-established avenues for cancer therapy.

The next crucial step is to move from prediction to empirical validation. The experimental protocols outlined in this guide provide a clear path for researchers to:

  • Synthesize and characterize this compound.

  • Determine its IC50 values across a panel of cancer cell lines.

  • Elucidate its specific mechanisms of action regarding apoptosis, cell cycle arrest, and key signaling pathways.

This foundational research will be instrumental in determining if this compound can be developed into a promising lead compound for a new class of anticancer drugs.

References

A Comparative Guide to the Antimicrobial Activity of 2-Methoxy-8-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] This guide focuses on a specific subclass, 2-Methoxy-8-methylquinoline analogs, providing a comparative analysis of their antimicrobial potential. By synthesizing data from various studies on structurally related compounds, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for the rational design of more potent antimicrobial agents.

The Rationale for Quinoline Scaffolds in Antimicrobial Drug Discovery

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved drugs, most notably the quinolone antibiotics. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2] This targeted approach provides a clear rationale for their exploration as antimicrobial agents. The introduction of various substituents onto the quinoline core allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.

Comparative Antimicrobial Efficacy: A Synthesis of Available Data

Direct comparative studies on a comprehensive series of this compound analogs are limited in the public domain. However, by examining structurally similar compounds, we can infer valuable insights into their potential antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various methoxy- and methyl-substituted quinoline derivatives against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of 8-Methoxy-4-methyl-quinoline Derivatives

Compound IDR GroupS. aureus (ATCC 25923) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)Reference
1 2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)3.1256.256.25[3]
2 2-amino-(3'-chloro-2'-oxo-4'-(4''-methoxyphenyl)-1'-azetidinyl)6.2512.512.5[3]
3 2-amino-(3'-chloro-2'-oxo-4'-(4''-nitrophenyl)-1'-azetidinyl)12.52525[3]
Ampicillin (Standard)0.25 - 2-2 - 8[2]

Data synthesized from multiple sources for illustrative purposes.

Table 2: Antimicrobial Activity of Other Relevant Quinoline Analogs

Compound ClassMicrobial StrainMIC Range (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybridsS. aureus2 - 20[4]
Quinoline-based hydroxyimidazolium hybridsC. neoformans15.6[4]
8-Hydroxyquinoline derivative (PH176)MRSA16 - 32[5]
7-Methoxyquinoline-sulfonamide hybrid (3l)E. coli7.812[6]
7-Methoxyquinoline-sulfonamide hybrid (3l)C. albicans31.125[6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Analysis of the available data on this compound analogs and related structures reveals several key SAR trends:

  • Influence of the Methoxy Group: The presence of a methoxy group, as seen in the 8-methoxy-4-methyl-quinoline series, contributes to the antimicrobial activity.[3] The position of the methoxy group is also crucial; for instance, 7-methoxyquinoline derivatives have also demonstrated significant antibacterial and antifungal effects.[6]

  • Role of the Methyl Group: The methyl group at the 8-position is expected to influence the lipophilicity and steric profile of the molecule, which can impact its ability to penetrate microbial cell membranes and interact with its target. Studies on other methylated quinolines have shown that the position of the methyl group is a critical determinant of biological activity.

  • Impact of Substituents at the 2-Position: As demonstrated in Table 1, modifications at the 2-position of the 8-methoxy-4-methyl-quinoline scaffold significantly alter the antimicrobial potency. The introduction of a complex azetidinyl moiety in compound 1 resulted in the most potent activity against the tested strains.[3] The nature of the substituent on the pendant phenyl ring of this moiety also plays a crucial role, with electron-withdrawing groups (chloro) being more favorable than electron-donating (methoxy) or strongly electron-withdrawing (nitro) groups in this specific series.

  • General Trends in Quinoline Analogs: Across a broader range of quinoline derivatives, it has been observed that substitutions at various positions can modulate activity. For example, in some series, electron-withdrawing groups at appropriate positions have been shown to enhance bioactivity.[7]

Proposed Mechanism of Action

The primary mode of action for many quinolone antimicrobial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Quinoline_Analog This compound Analog DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinoline_Analog->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relieves supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Trapped complex leads to Replication_Fork DNA Replication Fork DNA->Replication_Fork Replication Cell_Death Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action for quinoline analogs.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of novel compounds relies on standardized and reproducible methodologies. The Broth Microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Susceptibility Testing
  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • Microorganism: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute to the final required concentration.

    • Microtiter Plates: Use sterile 96-well microtiter plates.

  • Serial Dilution:

    • Dispense the appropriate broth into all wells of the microtiter plate.

    • Add the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions across the plate.

    • Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).

  • Inoculation:

    • Inoculate each well (except the sterility control) with the standardized microbial suspension.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Workflow Start Start: Synthesized Quinoline Analogs Stock_Solution Prepare Stock Solutions Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plates Stock_Solution->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Read MIC Values Incubation->Read_Results Data_Analysis Analyze and Compare Data Read_Results->Data_Analysis End End: SAR Determination Data_Analysis->End

Caption: General workflow for antimicrobial screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data, synthesized from studies on structurally related analogs, highlights the critical role of substituents at the 2-position in modulating antimicrobial potency. Further research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to establish a more definitive structure-activity relationship. Such studies will be instrumental in optimizing this promising chemical scaffold to combat the growing threat of antimicrobial resistance.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-8-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets. This versatility has led to their investigation and development as potent therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The core bicyclic aromatic structure of quinoline provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

This guide focuses on the structure-activity relationships (SAR) of a specific subclass: 2-methoxy-8-methylquinoline derivatives. By analyzing the impact of various substituents on this core structure, we can glean valuable insights into the key molecular features that govern their therapeutic potential. This document will provide a comparative analysis of their performance, supported by experimental data, and detail the methodologies for their evaluation.

Core Biological Activities of this compound Derivatives

The primary therapeutic areas where this compound derivatives have shown promise are oncology and microbiology. The strategic placement of the methoxy group at the 2-position and the methyl group at the 8-position significantly influences the electron distribution and steric profile of the quinoline ring, thereby modulating its interaction with biological targets.

Anticancer Activity: Targeting Key Cellular Pathways

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often involving the inhibition of critical signaling pathways that are dysregulated in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and resistance to therapy.[2] Certain quinoline derivatives have been identified as potent inhibitors of key kinases within this pathway. For instance, the introduction of a chlorine atom at the 2-position and a methoxy group at the 8-position of an indolo[2,3-b]quinoline scaffold resulted in a compound with significant cytotoxicity against colorectal cancer cells, which was attributed to the inhibition of the PI3K/Akt/mTOR pathway.[3] Molecular docking studies have suggested that the methoxy group can form crucial hydrogen bond interactions with key amino acid residues in the active site of PI3K.[3]

DOT Script for PI3K/Akt/mTOR Pathway Inhibition

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline This compound Derivative Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Induction of Apoptosis and Cell Cycle Arrest: A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) in malignant cells. Quinoline derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[1][2] Furthermore, these compounds can interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing uncontrolled cell division.[4] For example, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative was found to arrest the cell cycle at the G2/M phase and induce apoptosis in colorectal cancer cells.[3]

Antimicrobial Activity: A Renewed Interest in a Classic Scaffold

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. The quinoline scaffold has a long history in this area, with fluoroquinolones being a well-established class of antibiotics. The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the quinoline ring.

Substitutions at the 2- and 8-Positions

The methoxy group at the 2-position and the methyl group at the 8-position are key determinants of the baseline activity of this scaffold. The 8-methoxy group, in particular, has been shown to be important for the cytotoxic effects of certain quinoline derivatives.[3] The methyl group at the 8-position can influence the lipophilicity and steric hindrance of the molecule, which can affect its ability to cross cell membranes and bind to its target.

Impact of Halogenation

The introduction of halogen atoms, such as chlorine, at various positions of the quinoline ring can have a profound impact on biological activity. For instance, the addition of a chlorine atom at the 2-position of an 8-methoxy-substituted indolo[2,3-b]quinoline significantly enhanced its cytotoxicity in colorectal cancer cells compared to the non-chlorinated parent compound.[3]

Influence of Side Chains

The attachment of different side chains to the quinoline core can dramatically alter the compound's pharmacological profile. For example, in a series of 4-aminoquinoline derivatives, the nature and length of the amino side chain were found to be critical for antiproliferative activity, with a two-carbon linker being the most favorable.[5]

Comparative Performance Analysis

To provide a clear perspective on the potency of these derivatives, the following table summarizes the in vitro anticancer activity of several quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells). A lower IC50 value indicates greater potency.

Compound/Analog ClassTarget/ActivityCell LineIC50 (µM)Key Structural Features
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline AnticancerHCT116 (Colon)0.352-Chloro, 8-Methoxy
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline AnticancerCaco-2 (Colon)0.542-Chloro, 8-Methoxy
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine AnticancerVarious< 1.04-amino side chain, 7-alkoxy substituent
Quinolyl-thienyl chalcone derivative VEGFR-2 Kinase InhibitorHUVEC0.02178Chalcone moiety
Quinoline-benzimidazole hybrid Protein Kinase B Inhibitor-1.64 - 44.46Benzimidazole hybrid

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols for Biological Evaluation

The following are standardized protocols for assessing the anticancer activity of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[6]

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

DOT Script for MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds & Controls incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. By analyzing a population of cells, one can determine the percentage of cells in each phase of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at the desired concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The structure-activity relationship studies, though often on related quinoline analogs, provide a rational basis for the design of more potent and selective compounds. The introduction of specific substituents, such as halogens and carefully chosen side chains, can significantly enhance biological activity.

Future research should focus on a more systematic exploration of the SAR of this compound derivatives, including the synthesis and evaluation of a diverse library of analogs. Further elucidation of their precise molecular targets and mechanisms of action will be crucial for their advancement as clinical candidates. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective therapies.

References

A Senior Application Scientist's Guide to the Efficacious Methylation of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound constituting a cornerstone in medicinal chemistry, materials science, and analytical chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3][4] The modulation of 8-HQ's physicochemical and pharmacological profile is frequently achieved through methylation, a fundamental organic transformation. This guide provides a comparative analysis of common methylation agents for 8-hydroxyquinoline, offering insights into their efficacy, regioselectivity, and practical application for researchers in drug development and chemical synthesis.

8-Hydroxyquinoline presents two primary sites for methylation: the phenolic oxygen (O-methylation) and the heterocyclic nitrogen (N-methylation). The choice of methylating agent and reaction conditions dictates the regiochemical outcome, leading to either 8-methoxyquinoline (the O-methylated product) or the 8-hydroxy-1-methylquinolinium salt (the N-methylated product). Understanding the interplay of factors governing this selectivity is paramount for the targeted synthesis of 8-HQ derivatives.

Comparative Analysis of Methylation Agents

This section delves into the performance of three commonly employed methylating agents—methyl iodide, dimethyl sulfate, and diazomethane—in the context of 8-hydroxyquinoline methylation.

Methyl Iodide (CH₃I)

Methyl iodide is a widely used and effective reagent for the methylation of phenols. In the case of 8-hydroxyquinoline, it can be employed to achieve both O- and N-methylation, depending on the reaction conditions.

Mechanism and Regioselectivity:

The methylation of 8-hydroxyquinoline with methyl iodide typically proceeds via an SN2 mechanism. The regioselectivity (O- vs. N-methylation) is a classic example of the ambident reactivity of the 8-hydroxyquinolinate anion. The outcome can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.[5][6]

  • Hard and Soft Sites: The 8-hydroxyquinolinate anion possesses a "hard" oxygen center and a "softer" nitrogen center. The oxygen atom is more electronegative and less polarizable, rendering it a hard nucleophilic site. The nitrogen atom, being less electronegative and part of an aromatic system, is more polarizable and thus a softer nucleophilic site.

  • Methyl Iodide as a Soft Acid: Methyl iodide is considered a soft electrophile (soft acid). According to the HSAB principle, soft acids preferentially react with soft bases. This would suggest that N-methylation is the kinetically favored pathway.

  • Solvent and Counter-ion Effects: The reaction environment significantly influences the regioselectivity. In polar aprotic solvents like DMF or acetone, the "harder" oxygen anion is less solvated and more available for reaction, which can favor O-methylation. The choice of base and the resulting counter-ion also play a crucial role.

Experimental Data Summary:

Methylating AgentBase/SolventProductYieldReference
Methyl IodideK₂CO₃ / Acetone8-Methoxyquinoline (O-methylation)71%[SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL]
Methyl Iodide(Not specified)8-Hydroxy-1-methylquinolinium iodide (N-methylation)(Not specified)[Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies]
Dimethyl Sulfate ((CH₃)₂SO₄)

Dimethyl sulfate is a potent and cost-effective methylating agent, often employed for the large-scale methylation of phenols.[7] While specific comparative data for its reaction with 8-hydroxyquinoline is not extensively detailed in the readily available literature, its general reactivity patterns with similar phenolic and N-heterocyclic compounds provide valuable insights.

Mechanism and Expected Regioselectivity:

Similar to methyl iodide, dimethyl sulfate reacts via an SN2 mechanism. It is also considered a soft electrophile. Therefore, a competition between O- and N-methylation is expected. The reaction conditions, particularly the choice of base and solvent, will be critical in directing the selectivity. In the presence of a base that generates the phenoxide, O-methylation is generally favored for phenols.[8] However, the nucleophilicity of the quinoline nitrogen can lead to a mixture of products or exclusive N-methylation under certain conditions.

Diazomethane (CH₂N₂)

Diazomethane is a highly reactive methylating agent known for its ability to methylate acidic protons under mild conditions.[9][10] It is particularly effective for the methylation of carboxylic acids and phenols.

Mechanism and Expected Regioselectivity:

The methylation of phenols with diazomethane proceeds through a proton transfer from the phenolic hydroxyl group to diazomethane, generating a methyldiazonium ion and the phenoxide. The phenoxide then displaces nitrogen gas from the methyldiazonium ion. This mechanism generally leads to exclusive O-methylation of phenols.[11] Given the acidity of the phenolic proton of 8-hydroxyquinoline, O-methylation to form 8-methoxyquinoline is the expected major product. N-methylation is less likely as it would require the quaternization of the nitrogen by a neutral diazomethane molecule, which is a less favorable process. However, due to the hazardous and explosive nature of diazomethane, its use is often limited to small-scale syntheses and requires specialized handling procedures.

Mechanistic Pathways

The regioselectivity of 8-hydroxyquinoline methylation is a delicate balance of electronic and steric factors, as well as reaction conditions.

Figure 1: Competing O- and N-methylation pathways of 8-hydroxyquinoline.

Experimental Protocols

O-Methylation of 8-Hydroxyquinoline to 8-Methoxyquinoline

This protocol is adapted from the synthesis of 8-methoxyquinoline using methyl iodide. [SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL]

Materials:

  • 8-Hydroxyquinoline

  • Methyl Iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Rotary evaporator

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.0-1.2 eq).

  • To the stirred suspension, add methyl iodide (1.0-1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 8-methoxyquinoline.

G start Start dissolve Dissolve 8-HQ in Acetone start->dissolve add_base Add K₂CO₃ dissolve->add_base add_MeI Add Methyl Iodide add_base->add_MeI reflux Reflux for 24h add_MeI->reflux cool_filter Cool and Filter reflux->cool_filter evaporate Evaporate Solvent cool_filter->evaporate purify Purify Product evaporate->purify end End purify->end

Figure 2: Experimental workflow for the O-methylation of 8-hydroxyquinoline.

N-Methylation of 8-Hydroxyquinoline to 8-Hydroxy-1-methylquinolinium Iodide

A detailed, high-yield protocol for the direct N-methylation of 8-hydroxyquinoline is not extensively documented in the provided search results. However, the formation of the N-methylated product is a known reaction. The following is a general procedure based on the principles of quaternization of N-heterocycles.

Materials:

  • 8-Hydroxyquinoline

  • Methyl Iodide (CH₃I)

  • A suitable solvent (e.g., Acetonitrile, DMF, or neat)

  • Standard glassware

Procedure:

  • Dissolve 8-hydroxyquinoline (1.0 eq) in a minimal amount of a suitable solvent or use it neat.

  • Add an excess of methyl iodide (e.g., 2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the quaternary salt.

  • The reaction time can vary from a few hours to several days.

  • Once the reaction is complete, the precipitated solid, 8-hydroxy-1-methylquinolinium iodide, can be collected by filtration.

  • Wash the solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and excess methyl iodide.

  • Dry the product under vacuum.

Conclusion and Future Outlook

The methylation of 8-hydroxyquinoline is a nuanced transformation, with the choice of methylating agent and reaction conditions playing a pivotal role in determining the product outcome.

  • Methyl iodide has demonstrated utility in selectively producing both O- and N-methylated products, with base and solvent being key determinants of the reaction pathway.

  • Dimethyl sulfate , as a potent and economical methylating agent, is expected to be effective, though careful optimization of conditions is required to control regioselectivity.

  • Diazomethane offers a mild and typically O-selective route, but its hazardous nature limits its practical application.

Future research should focus on systematic comparative studies of these and other "green" methylating agents like dimethyl carbonate, under various reaction conditions to provide a more comprehensive quantitative understanding of their efficacy and selectivity for 8-hydroxyquinoline. Furthermore, computational studies could provide deeper insights into the reaction mechanisms and aid in the rational design of selective methylation protocols. This will undoubtedly facilitate the synthesis of novel 8-hydroxyquinoline derivatives with enhanced therapeutic and material properties.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Methoxy-8-methylquinoline. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential safety and operational knowledge to maintain a secure laboratory environment. The procedures outlined below are synthesized from established regulatory guidelines and best practices in chemical management, ensuring both personnel safety and environmental compliance.

Core Principle: Proactive Hazard Assessment

Before handling this compound, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its properties can be inferred from closely related quinoline derivatives. Analogous compounds are classified as harmful or toxic if swallowed, capable of causing serious skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is prudent and necessary to manage this compound as a hazardous chemical.

The fundamental principle of disposal is waste minimization. Plan experiments to use the minimum amount of material required, and do not order excess quantities that are likely to become waste.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile of similar quinoline compounds, the following PPE is required to prevent exposure during handling and disposal procedures:

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with European Standard EN166 or NIOSH/MSHA-approved standards.[1]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene) inspected for integrity before each use. Dispose of contaminated gloves in accordance with laboratory and legal best practices.[4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a certified chemical fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

Waste Characterization and Segregation: The First Step to Compliance

All waste containing this compound must be treated as hazardous waste.[5] This is a critical first step that dictates all subsequent handling, storage, and disposal actions.

Causality: The US Environmental Protection Agency (EPA) mandates the proper identification and management of hazardous waste from its point of generation to its final disposal, a concept known as "cradle to grave management".[5] Mischaracterizing this waste can lead to improper disposal, posing a risk to human health and the environment.

Segregation Protocol:

  • Identify: All waste streams containing this compound must be identified. This includes pure surplus chemical, reaction mixtures, contaminated solvents, and solid waste (e.g., gloves, weigh boats, pipette tips).[6]

  • Segregate: Keep this compound waste separate from non-hazardous waste. Furthermore, do not mix it with incompatible chemicals. Quinolines, as aromatic amines, may react vigorously with strong oxidizing agents and strong acids.[7]

  • Designate: Establish a clearly marked hazardous waste satellite accumulation area within the laboratory, close to the point of generation but away from general operational areas.[6]

Step-by-Step Disposal Procedures

Disposal pathways differ based on the form of the waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [1][8]

Unused or Surplus Solid Chemical
  • Containerize: Keep the chemical in its original, clearly labeled container if possible. If transferring, use a new, clean, and chemically compatible container with a secure, leak-proof lid.

  • Label: Affix a hazardous waste tag to the container. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.

  • Store: Place the container in your designated satellite accumulation area.

  • Dispose: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Contaminated Solid Waste (Gloves, Paper Towels, etc.)
  • Collect: Place all contaminated solid debris into a designated, leak-proof container (e.g., a sturdy plastic bag or a lined solid waste bin).

  • Seal: Once the container is full, seal it securely.

  • Label: Label the container as "Hazardous Waste" and list the contents (e.g., "Debris contaminated with this compound").

  • Dispose: Manage the container for professional hazardous waste pickup.

Contaminated Liquid Waste (Solvents, Reaction Mixtures)
  • Containerize: Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle). Do not use food-grade containers like milk jugs.[5]

  • Label: Clearly label the container with a hazardous waste tag, listing all chemical components by their full name and estimating their percentages.

  • Store: Keep the container tightly sealed when not in use and store it in secondary containment within the satellite accumulation area.

  • Dispose: Arrange for pickup through your institution's EHS office. The ultimate disposal method for liquid waste often involves high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.

Spill Cleanup and Decontamination
  • Evacuate & Secure: If a significant spill occurs, evacuate the immediate area and restrict access. Remove all sources of ignition.[7]

  • Contain: For a small, manageable spill of the solid, gently sweep or scoop the material to avoid creating dust. Place the collected material into a suitable, closed container for disposal.[1][4]

  • Decontaminate: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough wash with soap and water.[7]

  • Collect Waste: All materials used for cleanup (absorbent pads, towels, PPE) must be collected and disposed of as hazardous solid waste.[7]

Waste Management Decision Workflow

The following diagram outlines the critical decision points in the lifecycle of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Accumulation & Disposal start This compound Used in Experiment is_waste Is Waste Generated? start->is_waste characterize Characterize as Hazardous Waste is_waste->characterize Yes waste_type Determine Waste Form characterize->waste_type solid_waste Solid Waste (Surplus, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvents, Reaction Mixtures) waste_type->liquid_waste Liquid container_solid Use Lined, Sealed Solid Waste Container solid_waste->container_solid container_liquid Use Compatible, Leak-Proof Liquid Waste Bottle liquid_waste->container_liquid label_waste Label with 'Hazardous Waste' & Contents container_solid->label_waste container_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup from EHS / Licensed Contractor store_waste->request_pickup final_disposal Final Disposal via Incineration or Landfill request_pickup->final_disposal

Caption: Decision workflow for the safe management and disposal of this compound waste.

Quantitative Regulatory Thresholds

Your laboratory's responsibilities for hazardous waste management are determined by the total quantity of waste generated per month. It is essential to know your generator status to ensure compliance with EPA regulations.[9]

Generator CategoryMonthly Hazardous Waste GenerationMonthly Acutely Hazardous Waste Generation
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,205 lbs)≤ 1 kg (2.2 lbs)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,205 lbs)> 1 kg (2.2 lbs)
Data sourced from the U.S. Environmental Protection Agency guidelines.[9]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By adhering to these guidelines—from proactive hazard assessment and correct PPE usage to meticulous waste segregation and compliant disposal—researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS professionals for guidance.

References

Navigating the Unseen: A Guide to Safely Handling 2-Methoxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 2-Methoxy-8-methylquinoline, a compound of interest for which comprehensive, publicly available safety data is not yet established. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 885687-65-0), this document synthesizes precautionary measures from the known hazards of structurally analogous quinoline derivatives. Our approach is conservative, designed to provide the highest level of protection by assuming the compound may share the hazardous properties of its close chemical relatives.

Hazard Identification: A Profile Based on Analogy

The primary challenge in establishing safety protocols for this compound is the absence of a dedicated Safety Data Sheet. To overcome this, we have analyzed the SDS of several structurally similar compounds, including 8-Methoxy-2-methylquinoline, 8-Methoxyquinoline, 8-Methylquinoline, and 2-Methylquinoline. This analysis reveals a consistent pattern of potential hazards that must be respected when handling the target compound.

Anticipated Hazards Include:

  • Acute Oral Toxicity: Many quinoline derivatives are classified as harmful or toxic if swallowed.[1][2]

  • Serious Eye Damage/Irritation: A significant and recurring hazard among analogous compounds is the risk of causing serious, potentially irreversible, eye damage.[1][3][4][5]

  • Skin Irritation: The potential to cause skin irritation upon contact is a frequently cited hazard.[3][5][6]

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may lead to respiratory irritation.[5][6]

Based on this composite profile, this compound should be handled as a substance that is, at a minimum, harmful if ingested, a severe eye irritant, a skin irritant, and a potential respiratory irritant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid Form) Chemical Splash Goggles, Lab Coat, Nitrile Gloves (Double-gloved recommended)Protects against eye contact with fine particulates and incidental skin contact.
Solution Preparation Chemical Splash Goggles, Face Shield, Lab Coat, Nitrile Gloves (Double-gloved recommended), Work within a certified chemical fume hoodA face shield provides an additional layer of protection against splashes. The fume hood mitigates inhalation risks from vapors or aerosols.
Reaction Setup and Monitoring Chemical Splash Goggles, Lab Coat, Nitrile Gloves, Work within a certified chemical fume hoodStandard protection for handling chemical reactions, with the fume hood containing any potential emissions.
Work-up and Purification Chemical Splash Goggles, Face Shield, Lab Coat, Nitrile Gloves, Work within a certified chemical fume hoodProtects against potential splashes and inhalation of volatile solvents used in these procedures.
Handling Spills Chemical Splash Goggles, Face Shield, Lab Coat, Nitrile Gloves, Respiratory Protection (as per spill scale)Enhanced protection is necessary when dealing with uncontrolled releases of the material.

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is critically dependent on its correct use. Follow this step-by-step protocol to ensure your safety.

Donning (Putting On) PPE:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Second Pair of Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles. If the procedure warrants it, add a face shield over the goggles.

  • Final Check: Before entering the work area, perform a final check to ensure all PPE is correctly fitted and there are no exposed areas of skin.

Doffing (Taking Off) PPE:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms and folding the contaminated outer surface inward. Hang it in a designated area or dispose of it if it is single-use.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye and Face Protection: Remove your face shield (if used) and then your goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.

  • Final Hand Hygiene: Wash and dry your hands thoroughly after all PPE has been removed.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from oxidizing agents and strong acids.[7][8]

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.[3]

  • Do not allow the product to enter drains or waterways.[7]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3]

Emergency Procedures

In Case of Skin Contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.

  • Remove contaminated clothing.

  • If skin irritation occurs, seek medical attention.[3]

In Case of Eye Contact:

  • Immediately rinse cautiously with water for several minutes.[3]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Seek immediate medical attention.[3]

If Swallowed:

  • Rinse mouth with water.

  • Do NOT induce vomiting.

  • Seek immediate medical attention.

If Inhaled:

  • Move the person to fresh air and keep them comfortable for breathing.

  • If respiratory symptoms develop, seek medical attention.[8]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_start cluster_weighing Solid Handling cluster_solution Liquid Handling cluster_reaction Reaction & Purification cluster_spill Emergency start Assess Procedure weighing Weighing/Aliquoting Solid start->weighing solution Preparing Solutions start->solution reaction Reaction/Work-up start->reaction spill Spill Cleanup start->spill ppe_weighing Goggles, Lab Coat, Double Nitrile Gloves weighing->ppe_weighing fume_hood_solution Work in Fume Hood? solution->fume_hood_solution ppe_solution Goggles, Face Shield, Lab Coat, Double Gloves fume_hood_solution->ppe_solution Yes fume_hood_reaction Work in Fume Hood? reaction->fume_hood_reaction ppe_reaction Goggles, Lab Coat, Double Gloves fume_hood_reaction->ppe_reaction Yes ppe_spill Full PPE + Respirator (as needed) spill->ppe_spill

Caption: PPE selection workflow based on the laboratory task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.